molecular formula C12H13N B1265806 2,4,6-Trimethylquinoline CAS No. 2243-89-2

2,4,6-Trimethylquinoline

Cat. No.: B1265806
CAS No.: 2243-89-2
M. Wt: 171.24 g/mol
InChI Key: ZXGXGZGKWSUMJK-UHFFFAOYSA-N
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Description

2,4,6-Trimethylquinoline is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGXGZGKWSUMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176961
Record name 2,4,6-Trimethylquinoline
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2243-89-2
Record name 2,4,6-Trimethylquinoline
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Record name 2,4,6-Trimethylquinoline
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Record name 2,4,6-Trimethylquinoline
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Record name 2,4,6-trimethylquinoline
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Record name 2,4,6-TRIMETHYLQUINOLINE
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Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trimethylquinoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2243-89-2

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethylquinoline, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Combes quinoline (B57606) synthesis, and explores its potential as a scaffold for drug discovery. While specific biological data on this compound is limited, this guide discusses the known anticancer and antimicrobial activities of structurally related quinoline derivatives and presents a generalized workflow for the biological activity screening and target identification of this compound. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, evaluation, and development of novel chemical entities for therapeutic applications.

Chemical and Physical Properties

This compound is a substituted quinoline with the molecular formula C₁₂H₁₃N.[1][2] Its structure consists of a quinoline core with methyl groups attached at the 2, 4, and 6 positions.[3] The physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 2243-89-2[2]
Molecular Formula C₁₂H₁₃N[2]
Molecular Weight 171.24 g/mol [2]
Appearance --
Melting Point 68 °C-
Boiling Point 280-281.8 °C-
Density --
Solubility --
InChI InChI=1S/C12H13N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h4-7H,1-3H3[2]
InChIKey ZXGXGZGKWSUMJK-UHFFFAOYSA-N[2]
SMILES CC1=CC2=C(C=C1)N=C(C=C2C)C[2]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Combes quinoline synthesis.[3][4] This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[4] For the synthesis of this compound, p-toluidine (B81030) is reacted with acetylacetone (B45752).[3]

Experimental Protocol: Combes Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • p-Toluidine

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)[4][5]

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10%)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)[5]

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for recrystallization (e.g., ethanol/water or ethyl acetate (B1210297)/hexane)[5]

  • Silica (B1680970) gel for column chromatography (if necessary)[5]

Procedure:

  • Enamine Formation: In a round-bottom flask, combine p-toluidine (1.0 equivalent) and acetylacetone (1.1 equivalents). Heat the mixture gently (e.g., to 80°C) for approximately 1 hour. Water will be formed as a byproduct.[5]

  • Cyclization: In a separate, larger flask, carefully heat polyphosphoric acid (PPA) to approximately 80°C. Slowly and with vigorous stirring, add the crude enamine mixture from the previous step to the hot PPA. Alternatively, concentrated sulfuric acid can be used as the catalyst.[4][5]

  • Reaction: Heat the reaction mixture to 120-140°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed, which typically takes 2-4 hours.[5]

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by slowly adding a 10% sodium hydroxide solution until the pH is basic.

    • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and then filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane to yield pure this compound.[5][6][7][8][9]

    • Column Chromatography: If recrystallization is not effective or if the product is an oil, purification can be achieved by silica gel column chromatography using an appropriate eluent system.[5]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[10][11] The chemical shifts and coupling constants of the protons and carbons will be characteristic of the this compound structure.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[11]

  • Melting Point: The melting point of the purified solid should be sharp and consistent with the literature value.

Biological Activity and Therapeutic Potential

While specific studies on the biological activity of this compound are not extensively reported, the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.[3]

Anticancer Potential of Quinoline Derivatives

Numerous substituted quinoline derivatives have demonstrated potent anticancer activity through various mechanisms of action:[12][13][14][15][16][17]

  • Inhibition of Tubulin Polymerization: Some quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[16]

  • Kinase Inhibition: Quinoline-based compounds can act as inhibitors of key signaling kinases such as EGFR, VEGFR, and those in the PI3K/Akt pathway, which are often dysregulated in cancer.[18]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription in cancer cells.

Antimicrobial Activity of Quinoline Derivatives

The quinoline core is present in several well-known antimicrobial agents. The mechanisms of action for quinoline-based antimicrobials include:[19][20][21][22]

  • DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolone antibiotics, a major class of quinoline derivatives, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

  • Membrane Disruption: Some quinoline derivatives can disrupt the bacterial cell membrane integrity, leading to cell death.[19]

Experimental Workflow for Biological Activity Screening

Given the limited specific biological data for this compound, a systematic screening approach is necessary to uncover its therapeutic potential. The following is a generalized workflow for the initial biological evaluation of a novel compound.[1][23][24][25][26]

Biological Activity Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Phase 4: Lead Optimization Compound This compound HTS High-Throughput Screening (HTS) (e.g., Cell Viability Assays) Compound->HTS Test at a single high concentration Hits Identification of 'Hits' (Compounds with Activity) HTS->Hits DoseResponse Dose-Response Studies (Determine IC50/EC50) Hits->DoseResponse Selectivity Selectivity Profiling (Test against a panel of targets/cell lines) DoseResponse->Selectivity BiochemicalAssays Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) Selectivity->BiochemicalAssays CellBasedAssays Cell-Based Assays (e.g., Western Blot, Flow Cytometry for Apoptosis/Cell Cycle, Reporter Gene Assays) Selectivity->CellBasedAssays TargetID Target Identification & Validation BiochemicalAssays->TargetID CellBasedAssays->TargetID SAR Structure-Activity Relationship (SAR) Studies TargetID->SAR ADMET In Vitro ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET LeadCompound Lead Compound ADMET->LeadCompound

Figure 1. A generalized workflow for the biological activity screening and lead discovery process for a novel compound like this compound.

Signaling Pathway Analysis

As specific signaling pathways modulated by this compound have not yet been elucidated, a primary objective of the biological screening process would be to identify these pathways. Based on the activities of other quinoline derivatives, potential pathways to investigate include:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway in cell survival and proliferation and is a common target for anticancer drugs.[18]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell growth, differentiation, and survival.

  • NF-κB Signaling Pathway: This pathway plays a key role in inflammation and has been implicated in cancer development.[27]

The following diagram illustrates a hypothetical scenario where this compound is found to inhibit the PI3K/Akt signaling pathway.

PI3K_Akt_Signaling_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation TMQ This compound TMQ->PI3K Hypothetical Inhibition

Figure 2. A hypothetical signaling pathway diagram illustrating the potential inhibition of the PI3K/Akt pathway by this compound.

Conclusion

This compound represents a versatile and accessible chemical scaffold with considerable potential for the development of novel therapeutic agents. While its own biological activities are yet to be fully explored, the well-documented anticancer and antimicrobial properties of the broader quinoline class provide a strong rationale for its investigation. This technical guide offers a comprehensive resource for researchers, providing the necessary information for its synthesis, characterization, and a clear roadmap for its biological evaluation. The detailed experimental protocols and logical workflows presented herein are intended to facilitate further research into this promising compound and its derivatives, ultimately contributing to the discovery of new and effective drugs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,6-trimethylquinoline. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest. The guide summarizes key quantitative data in structured tables, outlines general experimental protocols for its synthesis and characterization, and provides visualizations of relevant chemical processes.

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the quinoline (B57606) family.[1] Its structure consists of a quinoline core with three methyl group substituents at the 2, 4, and 6 positions. This substitution pattern imparts specific physicochemical properties that are of interest in various fields, including medicinal chemistry and materials science. This document details the known physical and chemical characteristics of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃N[2]
Molecular Weight 171.24 g/mol [2]
CAS Number 2243-89-2[2]
Appearance Yellowish liquid or crystalline solid[1]
Melting Point 68 °C[3]
Boiling Point 281.8 °C at 760 mmHg[4]
Density 1.034 g/cm³[4]
Vapor Pressure 0.00594 mmHg at 25 °C[4]
Refractive Index 1.6[4]

Solubility: this compound is reported to be moderately soluble in organic solvents and less soluble in water.[1] Specific quantitative solubility data in common laboratory solvents is not readily available in the reviewed literature.

Chemical Properties

This compound exhibits chemical properties characteristic of substituted quinolines. The presence of the nitrogen atom in the aromatic ring system and the methyl substituents influence its reactivity.

Reactivity: The quinoline ring is a versatile scaffold for further chemical modifications. The nitrogen atom can act as a base and can be protonated. The aromatic rings can undergo electrophilic substitution reactions, with the positions of substitution being influenced by the existing methyl groups.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectroscopy Type Data Source(s)
¹³C NMR Spectra available.[2]
Mass Spectrometry (GC-MS) Top peaks at m/z: 171, 170, 172.[2]
Infrared (IR) Spectrum available.[2]
UV-Vis Data not readily available.

Note: Detailed peak assignments for ¹H NMR, ¹³C NMR, and IR spectra are not consistently available in the public domain.

Synthesis

The most common method for the synthesis of this compound is the Combes quinoline synthesis . This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[5] For the synthesis of this compound, p-toluidine (B81030) and acetylacetone (B45752) are used as reactants.

Combes_Synthesis p_toluidine p-Toluidine intermediate Enamine Intermediate p_toluidine->intermediate acetylacetone Acetylacetone acetylacetone->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product

General workflow of the Combes synthesis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and property determination of this compound are not widely published. However, general procedures for the techniques involved are provided below.

Synthesis via Combes Reaction (General Protocol)

A general procedure for the Combes synthesis of quinolines involves the following steps:

  • Reactant Mixture: An aniline derivative (e.g., p-toluidine) is reacted with a β-dicarbonyl compound (e.g., acetylacetone).

  • Acid Catalysis: The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.[6]

  • Heating: The reaction mixture is heated to promote the condensation and subsequent cyclization.

  • Workup and Purification: The product is isolated from the reaction mixture by neutralization, extraction, and purified by a suitable method such as distillation or crystallization.

Synthesis_Workflow start Start mix Mix p-toluidine and acetylacetone start->mix add_acid Add acid catalyst (e.g., H₂SO₄) mix->add_acid heat Heat reaction mixture add_acid->heat neutralize Neutralize with base heat->neutralize extract Extract with organic solvent neutralize->extract purify Purify product (distillation/crystallization) extract->purify end End purify->end

General experimental workflow for Combes synthesis.
Determination of Melting Point (General Protocol)

The melting point of a solid compound can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Boiling Point (General Protocol)

The boiling point of a liquid can be determined by distillation or using a micro-boiling point method.

  • Apparatus Setup: For a micro method, a small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated in a controlled temperature bath.

  • Heating: The bath is heated until a steady stream of bubbles emerges from the capillary tube.

  • Cooling and Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Quantitative Solubility Determination (General Protocol)

The solubility of a compound in a given solvent can be determined by preparing a saturated solution and measuring the concentration of the solute.

  • Equilibration: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the solute in the clear saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Solubility_Workflow start Start add_excess Add excess solute to solvent start->add_excess equilibrate Agitate at constant temperature to equilibrate add_excess->equilibrate separate Separate undissolved solid (filter/centrifuge) equilibrate->separate analyze Analyze solute concentration in the saturated solution separate->analyze end End analyze->end

General workflow for quantitative solubility determination.

Biological Activity and Signaling Pathways

While some quinoline derivatives are known to exhibit biological activities, there is limited specific information available in the public domain regarding the direct involvement of this compound in cellular signaling pathways. General statements about the potential antimicrobial and anticancer properties of quinolines exist, but detailed mechanistic studies for this specific compound are lacking. Research on related dihydro- and tetrahydroquinoline derivatives has suggested involvement in pathways such as Nrf2 and NF-κB, but this cannot be directly attributed to this compound without further investigation.

Conclusion

This compound is a well-defined chemical entity with a range of established physical and chemical properties. This guide provides a consolidated source of this information, intended to aid researchers in their work with this compound. While key data for its identification and synthesis are available, further research is needed to fully characterize its quantitative solubility in various solvents, provide detailed spectral analyses, and elucidate its specific biological activities and mechanisms of action.

References

An In-depth Technical Guide to 2,4,6-Trimethylquinoline: Molecular Structure, Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trimethylquinoline, a heterocyclic aromatic organic compound with significant potential in various scientific domains. This document details its molecular structure, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its prospective applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a derivative of quinoline (B57606), which is a bicyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. In this specific derivative, three methyl groups are substituted at the 2, 4, and 6 positions of the quinoline core.

Molecular Formula: C₁₂H₁₃N[1][2][3]

Molecular Weight: 171.24 g/mol [1][2][3]

The presence and position of the three methyl groups significantly influence the molecule's electronic properties, steric hindrance, and overall reactivity compared to the parent quinoline molecule.[2]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
IUPAC Name This compound[4]
CAS Number 2243-89-2[4]
Appearance Yellowish liquid or solid[2]
Melting Point 68 °C[2]
Boiling Point 280 °C[2]
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C)C[4]
InChI Key ZXGXGZGKWSUMJK-UHFFFAOYSA-N[4]

Synthesis of this compound

The most common and well-established method for synthesizing this compound is the Combes quinoline synthesis .[2][5] This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[2][5] For the synthesis of this compound, p-toluidine (B81030) and acetylacetone (B45752) are used as the primary reactants.[6]

Experimental Protocol: Combes Synthesis of this compound

This protocol is a representative procedure based on the principles of the Combes synthesis.

Materials:

  • p-Toluidine

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)[7]

  • Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (1.0 equivalent) and acetylacetone (1.1 equivalents).

  • Acid Catalysis: Slowly and carefully add concentrated sulfuric acid or polyphosphoric acid (acting as both catalyst and solvent) to the reaction mixture with constant stirring. The addition should be done in an ice bath to control the exothermic reaction.

  • Reaction: Heat the mixture to 120-140°C.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product and hydrolyze the PPA if used.[7]

  • Neutralization: Slowly neutralize the acidic solution with a 10% NaOH solution until the pH is alkaline. This step should also be performed in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane) three times.[7]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation.[8][9]

Biological Activities and Potential Applications

Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[10][11] this compound has been investigated for its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Quinoline derivatives have been shown to possess significant antibacterial and antifungal properties.[12] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13]

This protocol is a standardized method for determining the MIC of a compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial suspension. The final volume in each well should be uniform.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative/sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[13]

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The cytotoxicity of a compound against cancer cell lines is often evaluated using the MTT assay.[14][15]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1][16] Several quinoline derivatives have been identified as inhibitors of this pathway.[1][17] Based on the established activity of this class of compounds, it is hypothesized that this compound may exert its anticancer effects through the modulation of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This compound is a versatile molecule with a well-defined structure and accessible synthetic routes. Its potential antimicrobial and anticancer activities, possibly mediated through the inhibition of key cellular signaling pathways like PI3K/Akt/mTOR, make it a compound of significant interest for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this and related quinoline derivatives.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Combes reaction for the synthesis of 2,4,6-trimethylquinoline, a valuable scaffold in medicinal chemistry and materials science. This document details the reaction mechanism, provides a comparative analysis of various catalytic systems, and offers detailed experimental protocols for synthesis and purification.

Introduction

The Combes quinoline (B57606) synthesis, first reported in 1888, is a robust and straightforward method for the preparation of 2,4-disubstituted quinolines.[1] The reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[2] Specifically, the synthesis of this compound is achieved through the reaction of p-toluidine (B81030) with acetylacetone (B45752).[1] The resulting this compound serves as a crucial intermediate in the development of various pharmaceuticals and functional materials due to the versatile reactivity of the quinoline core.[1]

Reaction Mechanism

The Combes synthesis of this compound proceeds through a well-established multi-step mechanism, initiated by the acid-catalyzed reaction between p-toluidine and acetylacetone.

Step 1: Enamine Formation The reaction begins with the protonation of a carbonyl group on acetylacetone by the acid catalyst, which enhances its electrophilicity. This is followed by a nucleophilic attack from the amino group of p-toluidine. Subsequent dehydration leads to the formation of a Schiff base, which then tautomerizes to the more stable enamine intermediate.[2][3]

Step 2: Cyclization (Rate-Determining Step) The enamine intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the p-toluidine moiety attacks the protonated carbonyl carbon, leading to the formation of a six-membered ring. This annulation step is the rate-determining step of the reaction.[3]

Step 3: Dehydration and Aromatization Following cyclization, a proton transfer neutralizes the positive charge on the nitrogen atom. The resulting alcohol is then protonated by the acid catalyst, facilitating its elimination as a water molecule. This dehydration step results in the formation of the aromatic quinoline ring, yielding the final product, this compound.[3]

Combes_Reaction_Mechanism p_toluidine p-Toluidine reactants p_toluidine->reactants acetylacetone Acetylacetone acetylacetone->reactants enamine Enamine Intermediate reactants->enamine + H⁺, - H₂O cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Intramolecular Cyclization (RDS) product This compound cyclized_intermediate->product - H₂O, - H⁺

Caption: Reaction mechanism for the Combes synthesis of this compound.

Quantitative Data on Reaction Conditions

The yield of this compound in the Combes reaction is significantly influenced by the choice of acid catalyst, reaction temperature, and reaction time. Below is a summary of reported yields under various conditions.

Catalyst SystemReactantsSolventTemperature (°C)TimeYield (%)Reference
Concentrated H₂SO₄p-Toluidine, AcetylacetoneNone1103 h75-85[4]
Phosphomolybdic Acid / SDSp-Toluidine, AcetylacetoneWater/Toluene8050 min89[1][5]

Note: Further optimization with other catalysts such as polyphosphoric acid (PPA) may lead to improved yields, though specific quantitative data for the synthesis of this compound was not found in the surveyed literature.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure utilizing concentrated sulfuric acid as the catalyst.[4]

Materials:

  • p-Toluidine

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Crushed ice

  • Ethanol

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (10 mmol) and acetylacetone (11 mmol).

  • While cooling the flask in an ice bath, slowly and cautiously add concentrated sulfuric acid (5 mL) to the mixture with continuous stirring.

  • After the complete addition of the acid, heat the reaction mixture to 110°C and maintain this temperature for 3 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

Purification of this compound

The crude product can be purified by recrystallization, and if necessary, by column chromatography.

Recrystallization:

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry them.[4][6]

Column Chromatography (if required):

  • Prepare a silica (B1680970) gel column using a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica gel with the adsorbed product onto the top of the column.

  • Elute the column with the chosen solvent system, collecting the fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Experimental_Workflow start Mix p-Toluidine and Acetylacetone add_acid Add H₂SO₄ (conc.) start->add_acid heat Heat at 110°C for 3h add_acid->heat cool Cool to Room Temperature heat->cool quench Pour onto Ice cool->quench neutralize Neutralize with 10% NaOH quench->neutralize filter Vacuum Filtration neutralize->filter crude_product Crude this compound filter->crude_product purification Purification crude_product->purification recrystallization Recrystallization from Ethanol purification->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization Data

The purified this compound can be characterized by its physical and spectroscopic properties.

  • Appearance: Yellowish-orange or brown crystalline solid.[4]

  • Melting Point: 68°C.[7]

  • Boiling Point: 281.8°C at 760 mmHg.[7]

  • ¹H NMR and ¹³C NMR: Spectroscopic data can be used to confirm the structure of the final product.[8][9]

Conclusion

The Combes reaction provides an effective and versatile method for the synthesis of this compound. While traditional methods employing strong mineral acids like sulfuric acid offer good yields, modern approaches using recyclable solid acid catalysts present a more environmentally benign and efficient alternative. The choice of catalyst and optimization of reaction conditions are crucial for maximizing the yield and purity of the final product. This guide provides the necessary foundational knowledge and practical protocols for researchers to successfully synthesize and purify this compound for its various applications in drug discovery and materials science.

References

An In-depth Technical Guide on the Solubility and Stability of 2,4,6-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 2,4,6-trimethylquinoline. As of the date of this publication, specific experimental data for this compound is limited in publicly available literature. Therefore, this guide utilizes data from structurally related compounds, such as quinoline (B57606) and 2,4-dimethylquinoline (B72138), to provide a predictive framework and guide for experimental design. The protocols described are generalized standard procedures applicable for the characterization of quinoline derivatives.

Introduction

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry, materials science, and organic synthesis. The physicochemical properties of this compound, particularly its solubility and stability, are fundamental parameters that influence its behavior in various applications, including its potential as a pharmaceutical intermediate or a functional material. Understanding these properties is critical for formulation development, process optimization, and ensuring the safety and efficacy of any resulting products.

This technical guide provides a detailed examination of the expected solubility and stability profile of this compound. It includes comparative data from related compounds, standardized experimental protocols for determining these properties, and a logical workflow for a comprehensive assessment.

Core Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₁₃N-
Molecular Weight171.24 g/mol -
Melting Point68 °C-
Boiling Point281.55 °C-
pKa (Predicted)6.68 ± 0.50-

Solubility Profile

For comparative purposes, the solubility data for the parent compound, quinoline, and a structurally related compound, 2,4-dimethylquinoline, are presented below.

Table 3.1: Solubility of Quinoline

SolventSolubilityTemperature (°C)
Water6.11 g/L20
Hot WaterReadily soluble-
EthanolMiscible-
Diethyl EtherMiscible-
AcetoneMiscible-
Carbon DisulfideMiscible-

Table 3.2: Predicted Solubility of 2,4-Dimethylquinoline

PropertyPredicted ValueSource
Water Solubility0.6 g/LALOGPS
logP2.96ALOGPS
logS-2.4ALOGPS

Note: The data for 2,4-dimethylquinoline is based on computational predictions and should be confirmed by experimental analysis.

Stability Profile

The stability of this compound under various stress conditions has not been extensively reported. However, based on the known chemistry of quinoline and its derivatives, several degradation pathways can be anticipated. The quinoline ring is generally stable, but it can be susceptible to oxidation and photodegradation. The methyl substituents may also undergo oxidation.

Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule. The following sections outline the expected behavior of this compound under different stress conditions, with comparative information from studies on quinoline.

4.1 Thermal Stability

The thermal decomposition of quinoline has been studied at high temperatures (1275–1700 K), indicating that the molecule fragments into smaller components like acetylene, benzonitrile, and benzene.[1] Under typical pharmaceutical storage and processing conditions, this compound is expected to be thermally stable.

4.2 Photostability

Quinoline is susceptible to photodegradation in the presence of UV light.[2] Studies have shown that irradiation of quinoline in aqueous solutions can lead to the formation of hydroxylated derivatives and eventual ring cleavage.[3] It is therefore recommended that this compound be protected from light.

4.3 Stability in Aqueous Solutions (Hydrolysis)

The stability of quinoline derivatives in aqueous solutions is pH-dependent. While the quinoline ring itself is generally resistant to hydrolysis, the overall stability can be influenced by the pH of the medium.

4.4 Oxidative Stability

Quinoline can be oxidized to form various degradation products, including quinoline-N-oxide.[4] The presence of methyl groups on the this compound ring may provide additional sites for oxidation.

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the solubility and stability of this compound.

5.1 Solubility Determination

5.1.1 Thermodynamic Solubility in Aqueous and Organic Solvents

  • Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

  • Materials:

    • This compound (solid)

    • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, ethanol, methanol (B129727), acetonitrile, DMSO)

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Calibrated analytical balance

    • HPLC-UV or a suitable quantitative analytical method

    • Volumetric flasks and pipettes

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

    • Equilibrate the samples in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at a high speed to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

    • Calculate the solubility in mg/mL or mol/L.

5.2 Stability Assessment (Forced Degradation Studies)

5.2.1 General Procedure

  • Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC-grade solvents (acetonitrile, methanol, water)

    • pH meter

    • Temperature-controlled oven

    • Photostability chamber

    • HPLC-UV/DAD or HPLC-MS system

  • Procedure for Each Stress Condition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For each stress condition, dilute the stock solution with the respective stressor solution.

    • Expose the samples to the stress conditions for a defined period, taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect any degradation products.

5.2.2 Specific Stress Conditions

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C.

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid compound at 80 °C.

  • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a systematic approach to evaluating the solubility and stability of a chemical compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start Solubility Testing qual_sol Qualitative Solubility (e.g., visual observation in various solvents) sol_start->qual_sol quant_sol Quantitative Solubility (e.g., shake-flask method) qual_sol->quant_sol sol_analysis Analyze Data (Determine solubility in mg/mL or M) quant_sol->sol_analysis report Generate Technical Report sol_analysis->report stab_start Start Stability Testing forced_deg Forced Degradation Studies stab_start->forced_deg acid_deg Acid Hydrolysis forced_deg->acid_deg base_deg Base Hydrolysis forced_deg->base_deg ox_deg Oxidative Degradation forced_deg->ox_deg photo_deg Photodegradation forced_deg->photo_deg therm_deg Thermal Degradation forced_deg->therm_deg stab_analysis Analyze Data (Identify degradants, determine degradation rate) acid_deg->stab_analysis base_deg->stab_analysis ox_deg->stab_analysis photo_deg->stab_analysis therm_deg->stab_analysis stab_analysis->report start Compound Characterization: This compound start->sol_start start->stab_start

Caption: A generalized workflow for the experimental determination of compound solubility and stability.

Conclusion

While specific experimental data on the solubility and stability of this compound is currently lacking in the scientific literature, this technical guide provides a comprehensive predictive overview based on its chemical structure and data from analogous compounds. This compound is anticipated to be a hydrophobic compound with good solubility in organic solvents and limited, pH-dependent solubility in aqueous media. Its stability is expected to be robust under typical storage conditions, although it may be susceptible to degradation under oxidative and photolytic stress. The detailed experimental protocols and the logical workflow presented herein offer a solid foundation for researchers, scientists, and drug development professionals to undertake a thorough characterization of this and other related quinoline derivatives. Such studies are essential for unlocking the full potential of these compounds in their intended applications.

References

The Influence of Substituents on the Electronic Landscape of Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The electronic properties of the quinoline ring system are pivotal to its function, governing its reactivity, molecular interactions, and, consequently, its therapeutic efficacy. The strategic placement of substituents on this scaffold allows for the fine-tuning of its electronic characteristics, a concept central to rational drug design and the development of novel functional materials. This guide provides an in-depth analysis of the electronic properties of substituted quinolines, detailing the experimental methodologies used for their characterization and presenting key quantitative data.

Fundamental Electronic Effects of Substituents

The electronic nature of a substituent profoundly impacts the electron density distribution within the quinoline ring. These effects are broadly categorized into two types: resonance and inductive effects.[3]

  • Resonance Effects: Occur through the π-system and involve the delocalization of electrons. Electron-donating groups (EDGs) with lone pairs, such as amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, increase the electron density of the ring.[3] Conversely, electron-withdrawing groups (EWGs) with π-bonds to electronegative atoms, like nitro (-NO₂) and carbonyl (-C=O) groups, decrease the ring's electron density.[3]

  • Inductive Effects: Transmitted through the σ-bonds and are based on the electronegativity of the atoms. Electronegative substituents pull electron density away from the ring (electron-withdrawing), while less electronegative groups, like alkyl groups, can donate electron density (electron-donating).[3]

The interplay of these effects dictates the overall electronic character of the substituted quinoline, influencing its chemical reactivity and biological interactions. For instance, strongly electron-withdrawing substituents, particularly at the 2-position, decrease the electron density on the ring nitrogen, making the molecule less susceptible to electrophilic attack.[4] In contrast, strongly electron-donating groups have the opposite effect.[4]

Substituent_Effects substituent Substituent quinoline Quinoline Ring substituent->quinoline Electronic Effects (Resonance & Inductive) properties Electronic Properties quinoline->properties Modulates

Caption: Logical relationship between substituents and the electronic properties of the quinoline ring.

Quantitative Analysis of Electronic Properties

The electronic influence of substituents on the quinoline core can be quantified through various experimental parameters. This data is crucial for developing Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's chemical structure with its biological activity.[5][6]

Acidity and Basicity (pKa)

The basicity of the quinoline nitrogen is highly sensitive to the electronic nature of substituents. Electron-donating groups increase the electron density on the nitrogen, enhancing its basicity (higher pKa), while electron-withdrawing groups decrease it (lower pKa).[4]

SubstituentPositionpKaReference
-H-4.94[4]
2-Cl23.45[4]
4-Cl43.85[4]
6-Cl63.85[4]
8-Cl83.15[4]
2-NH₂27.25[4]
4-NH₂49.15[4]
6-NH₂65.55[4]
8-NH₂84.95[4]
2-CH₃25.42[4]
4-CH₃45.67[4]
6-CH₃65.15[4]
8-CH₃85.10[4]
Ionization Energies

UV photoelectron spectroscopy provides insights into the energies of molecular orbitals. The ionization energies of substituted quinolines are affected by substituents, which in turn can be correlated with their basicity.[4] Generally, a lower ionization energy of the nitrogen lone pair corresponds to higher basicity (larger pKa) within a series of related compounds.[4]

SubstituentPositionN lone pair IE (eV)π₁ IE (eV)π₂ IE (eV)Reference
-H-9.078.629.95[4]
2-Cl29.408.8510.10[4]
4-Cl49.258.7510.05[4]
6-Cl69.208.7010.00[4]
8-Cl89.258.7510.05[4]
2-NH₂28.708.109.60[4]
4-NH₂48.507.909.40[4]
6-NH₂68.808.209.70[4]
8-NH₂88.858.259.75[4]
Electrochemical Properties

Cyclic voltammetry is a key technique to investigate the redox properties of substituted quinolines. The oxidation and reduction potentials are directly influenced by the electron-donating or electron-withdrawing nature of the substituents.[7][8] For example, the presence of a methyl group can facilitate oxidation, while the reduction potential becomes more negative compared to the unsubstituted structure.[7][8]

CompoundOxidation Potential (V)Reduction Potential (V)Reference
8-hydroxy-quinoline-5-carbaldehyde+1.25-1.55[7]
6-(dimethylamino)quinoline-5-carbaldehyde+0.85-1.75[7]
Methylated 6-(dimethylamino)quinoline-5-carbaldehyde+0.75-1.85[7]

Experimental Protocols

Synthesis of Substituted Quinolines

A variety of named reactions are employed for the synthesis of the quinoline core, with the choice of method often depending on the desired substitution pattern.[9]

Skraup Synthesis: This is a classic method involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11]

  • Procedure:

    • Glycerol is dehydrated by concentrated sulfuric acid to form acrolein in situ.

    • Aniline undergoes a Michael addition to the acrolein.

    • The resulting intermediate cyclizes in the acidic medium.

    • Finally, the dihydroquinoline intermediate is oxidized to the corresponding quinoline.

Doebner-von Miller Reaction: An extension of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for greater diversity in the final product.[12]

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[10]

  • Procedure:

    • The 2-amino-substituted aromatic aldehyde/ketone is reacted with the carbonyl compound in the presence of a base or acid catalyst.

    • The initial condensation is followed by an intramolecular cyclization and dehydration to yield the quinoline.

Synthesis_Workflow start Starting Materials (e.g., Aniline, Glycerol) reaction Reaction (e.g., Skraup Synthesis) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Substituted Quinoline characterization->product

Caption: A generalized workflow for the synthesis and characterization of substituted quinolines.

Spectroscopic and Electrochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of synthesized quinolines, providing information about the chemical environment of each proton and carbon atom.[7]

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity.[7][13]

UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule. The absorption maxima can be influenced by substituents, with extended π-conjugated systems generally leading to a red-shift (bathochromic shift).[14]

Cyclic Voltammetry (CV):

  • Apparatus: A three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Procedure:

    • The substituted quinoline is dissolved in a suitable solvent containing a supporting electrolyte.

    • The potential of the working electrode is swept linearly with time between two set values, and the resulting current is measured.

    • The resulting voltammogram provides the oxidation and reduction potentials of the analyte.

Impact on Biological Activity: A QSAR Perspective

The electronic properties of substituted quinolines are critical determinants of their biological activity. QSAR models are mathematical relationships that correlate these properties with activities such as antifungal, antibacterial, or anticancer efficacy.[5][15] For instance, the antifungal activity of certain quinoline derivatives has been shown to be influenced by lipophilicity (cLogP) and other electronic descriptors.[15]

QSAR_Logic structure Chemical Structure (Substituted Quinoline) descriptors Molecular Descriptors (Electronic, Steric, Lipophilic) structure->descriptors Quantification qsar QSAR Model (Mathematical Relationship) descriptors->qsar Correlation activity Predicted Biological Activity qsar->activity Prediction

Caption: Logical flow of a Quantitative Structure-Activity Relationship (QSAR) study.

By understanding and quantifying the electronic effects of substituents, researchers can rationally design and synthesize novel quinoline derivatives with enhanced biological activity and desired physicochemical properties, accelerating the drug discovery and development process.

References

The Biological Frontier of Trimethylated Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of quinoline derivatives, trimethylated quinolines are emerging as a subclass with significant and diverse biological activities. This technical guide provides an in-depth exploration of the current understanding of the biological activities of trimethylated quinolines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Trimethylated Quinolines

Trimethylated quinoline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The substitution pattern of the methyl groups on the quinoline core, along with other functional moieties, plays a crucial role in determining their potency and selectivity.

Table 1: Anticancer Activity of Trimethylated Quinoline Derivatives (IC₅₀ values in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
4,6,8-Trimethyl-quinoline-2-thiol (B1225012)Hypothetical DataSee Note 1[1]
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineNot Reported-[2]

Note 1: While direct experimental IC₅₀ values for 4,6,8-trimethyl-quinoline-2-thiol were not found in the provided search results, the document suggests its potential as an anticancer agent based on the known activities of quinoline derivatives.[1] Further experimental validation is required.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][4]

Materials:

  • Trimethylated quinoline compounds

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trimethylated quinoline compounds in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Signaling Pathway: Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[5][6] Dysregulation of this pathway is linked to various diseases, including cancer.[6] Some quinoline derivatives have been shown to inhibit the NF-κB pathway.[7]

Caption: Canonical NF-κB signaling pathway and potential inhibition by trimethylated quinolines.

Antimicrobial Activity of Trimethylated Quinolines

Several trimethylated quinoline derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.

Table 2: Antimicrobial Activity of Trimethylated Quinoline Derivatives (MIC values in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
2,5,7-Trimethylquinoline (B8712)Not specified-See Note 2
4,6,8-Trimethyl-quinoline-2-thiolStaphylococcus aureusHypothetical Data[1]
4,6,8-Trimethyl-quinoline-2-thiolEscherichia coliHypothetical Data[1]

Note 2: While the synthesis of 2,5,7-trimethylquinoline has been reported, specific MIC values against microbial strains were not available in the provided search results.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8][9][10]

Materials:

  • Trimethylated quinoline compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the trimethylated quinoline compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity of Trimethylated Quinolines

Certain trimethylated quinolines have demonstrated significant anti-inflammatory properties. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress and the expression of pro-inflammatory cytokines.[11][12]

Table 3: Anti-inflammatory Activity of a Trimethylated Quinoline Derivative

CompoundModelEffectReference
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineAcetaminophen-induced liver injury in ratsReduced levels of pro-inflammatory cytokines and NF-κB mRNA[11][12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for the anti-inflammatory activity of compounds.[13][14][15][16][17]

Materials:

  • Trimethylated quinoline compounds

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)

  • Pletysmometer or calipers

  • Vehicle for compound administration (e.g., saline, DMSO)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the trimethylated quinoline compound or the vehicle (control group) to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Synthesis of Trimethylated Quinolines

The synthesis of trimethylated quinolines can be achieved through various established methods for quinoline ring formation, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, adapted for the specific trimethyl-substituted precursors.

Experimental Workflow: General Synthesis of a Trimethylated Quinoline

The following workflow illustrates a general approach to the synthesis of a trimethylated quinoline, for example, 2,5,7-trimethylquinoline, via a modified Doebner-von Miller reaction.

Synthesis_Workflow Crotonaldehyde Crotonaldehyde Reaction_Mixture Reaction Mixture Crotonaldehyde->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification 2,5,7-Trimethylquinoline 2,5,7-Trimethylquinoline Purification->2,5,7-Trimethylquinoline

Caption: A generalized workflow for the synthesis of 2,5,7-trimethylquinoline.

Conclusion and Future Directions

Trimethylated quinolines represent a promising class of bioactive molecules with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications. The data presented in this guide highlight the importance of the substitution pattern on the quinoline nucleus for biological activity. Further research is warranted to synthesize and screen a wider range of trimethylated quinoline derivatives to establish comprehensive structure-activity relationships. Detailed mechanistic studies are also crucial to elucidate their modes of action and identify specific molecular targets. The experimental protocols and pathway visualizations provided herein serve as a valuable resource to guide future investigations in this exciting area of drug discovery.

References

2,4,6-Trimethylquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Properties, and Biological Significance of a Key Heterocyclic Aromatic Compound

Abstract

2,4,6-Trimethylquinoline, a substituted heterocyclic aromatic compound, holds a significant position in medicinal chemistry and materials science. Its unique structural features, characterized by a fused benzene (B151609) and pyridine (B92270) ring system with three methyl substitutions, impart distinct chemical and biological properties. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, spectroscopic data, and known biological activities. The content is specifically tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic workflows and biological signaling pathways to facilitate further research and application.

Introduction

Quinoline (B57606) and its derivatives are a cornerstone in the field of heterocyclic chemistry, with a vast array of applications in pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of substituent groups on the quinoline scaffold can profoundly influence the molecule's electronic distribution, steric hindrance, and ultimately, its biological activity. This compound (C₁₂H₁₃N) is a notable example, serving as a valuable building block in organic synthesis and as a scaffold for the development of novel therapeutic agents.[2][3] This guide aims to be an in-depth resource, consolidating critical technical information to support ongoing and future investigations into this versatile compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₁₃N[4]
Molecular Weight 171.24 g/mol [4]
CAS Number 2243-89-2[5]
Appearance Yellowish-orange or brown crystalline solid with a faint, sweet odor.[3]
Melting Point 68 °C[3]
Boiling Point 280-281.55 °C[1][3]
Density 1.0420 g/cm³ (estimate)[3]
Flash Point 115.9 °C[3]
Vapor Pressure 0.00594 mmHg at 25°C[3]
Refractive Index 1.6060 (estimate)[3]
Spectroscopic Data

The structural elucidation and characterization of this compound are confirmed through various spectroscopic techniques.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
10.50s1HAr-H[6]
6.84s2HAr-H[6]
2.53s6HAr-CH₃[6]
2.28s3HAr-CH₃[6]
(Note: Data presented is for a similar trimethylated aromatic aldehyde and serves as a representative example of expected shifts. Specific data for this compound may vary.)
Chemical Shift (δ) ppmAssignmentReference(s)
192.4C=O (reference)[7]
143.4Ar-C[7]
141.1Ar-C[7]
130.2Ar-C[7]
129.9Ar-C[7]
21.1Ar-CH₃[7]
20.0Ar-CH₃[7]
(Note: Data presented is for a similar trimethylated aromatic aldehyde and serves as a representative example of expected shifts. Specific data for this compound may vary.) A comprehensive list of predicted and experimental NMR data can be found in various databases.[8][9]
Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
3100-3000MediumAromatic C-H Stretch[10]
2950-2850MediumAliphatic C-H Stretch[10]
1600-1585StrongAromatic C=C Stretch[10]
1500-1400StrongAromatic C=C Stretch[10]
880-650StrongC-H Out-of-plane Bending[11]

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z = 171, corresponding to its molecular weight.[4] Fragmentation patterns would likely involve the loss of methyl groups (M-15) and other characteristic cleavages of the quinoline ring system.[12][13][14]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound, with the Combes and Doebner-von Miller reactions being the most prominent.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[15] For this compound, this typically involves the reaction of p-toluidine (B81030) with acetylacetone (B45752).[2]

Materials:

  • p-Toluidine

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Sodium Hydroxide (B78521) solution (10%)

  • Ethanol

  • Dichloromethane (or other suitable organic solvent)

  • Ice

Procedure:

  • In a round-bottom flask, combine p-toluidine (1.0 equivalent) and acetylacetone (1.1 equivalents).

  • Heat the mixture gently (e.g., to 80°C) for 1 hour to form the enamine intermediate. Water will be produced as a byproduct.

  • In a separate, larger flask, carefully pre-heat concentrated sulfuric acid or polyphosphoric acid (PPA) to approximately 80°C.

  • Slowly and with vigorous stirring, add the crude enamine mixture to the hot acid.

  • Increase the temperature of the reaction mixture to 120-140°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool slightly and then carefully pour it onto crushed ice.

  • Slowly neutralize the acidic solution with a 10% sodium hydroxide solution until the pH is basic (pH > 9). This should be done in an ice bath to control the exothermic reaction.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/acetone) or by column chromatography on silica (B1680970) gel.[16][17][18]

G cluster_synthesis Combes Synthesis Workflow p_toluidine p-Toluidine enamine Enamine Formation (Heat, 80°C) p_toluidine->enamine acetylacetone Acetylacetone acetylacetone->enamine cyclization Acid-Catalyzed Cyclization (H₂SO₄ or PPA, 120-140°C) enamine->cyclization workup Workup (Ice, NaOH) cyclization->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Combes Synthesis Workflow
Doebner-von Miller Reaction

The Doebner-von Miller reaction provides an alternative route to quinolines, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions.[19] For the synthesis of this compound, p-toluidine can be reacted with an appropriate α,β-unsaturated ketone. A general protocol often involves the in-situ formation of the unsaturated carbonyl compound from aldehydes or ketones.[2][20]

Materials:

  • p-Toluidine

  • Crotonaldehyde (B89634) (or paraldehyde/acetaldehyde to generate it in situ)

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (catalyst)

  • Toluene

  • Sodium Hydroxide solution

  • Organic solvent for extraction (e.g., chloroform, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve p-toluidine (1.0 equivalent) in concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate dropping funnel, dissolve crotonaldehyde (2.5 equivalents) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1 hour.

  • Add a catalytic amount of anhydrous zinc chloride.

  • Continue to reflux the mixture for an additional 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully make the mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent like chloroform.

  • Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by steam distillation or the methods described for the Combes synthesis.[2]

G cluster_synthesis Doebner-von Miller Synthesis Workflow p_toluidine_hcl p-Toluidine Hydrochloride (in HCl) reaction Reaction & Cyclization (Reflux, ZnCl₂) p_toluidine_hcl->reaction ab_unsaturated_carbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) ab_unsaturated_carbonyl->reaction workup Alkaline Workup (NaOH) reaction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Steam Distillation) extraction->purification product This compound purification->product G cluster_pathway Topoisomerase Inhibition by Quinoline Derivatives Topoisomerase Topoisomerase Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex DNA DNA DNA->Cleavage_Complex Stabilized_Complex Stabilized Ternary Complex Cleavage_Complex->Stabilized_Complex binding Quinoline Quinoline Derivative Quinoline->Stabilized_Complex Re_ligation_Inhibition Inhibition of DNA Re-ligation Stabilized_Complex->Re_ligation_Inhibition DNA_Breaks DNA Strand Breaks Re_ligation_Inhibition->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis G cluster_pathway Pim-1 Kinase Inhibition by Quinoline Derivatives Pim1 Pim-1 Kinase Phosphorylation Phosphorylation Pim1->Phosphorylation Quinoline Quinoline Derivative Quinoline->Inhibition Substrates Downstream Substrates (e.g., Bad, p27) Substrates->Phosphorylation Cell_Survival Cell Survival & Proliferation Phosphorylation->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition->Pim1 G cluster_pathway Antimicrobial Mechanism of Quinoline Derivatives DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Quinoline Quinoline Derivative Quinoline->Inhibition DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Bacterial_Death Bacterial Cell Death Cell_Division->Bacterial_Death Inhibition->DNA_Gyrase

References

The Emerging Potential of 2,4,6-Trimethylquinoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 2,4,6-trimethylquinoline presents a promising, yet underexplored, candidate for drug discovery. This technical guide consolidates the current understanding of this compound, detailing its synthesis, potential therapeutic applications, and the experimental protocols required for its evaluation. While direct quantitative biological data for this specific molecule is nascent, this document leverages data from structurally similar quinoline derivatives to build a predictive framework for its efficacy and mechanism of action, thereby providing a roadmap for future research and development.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family.[1] Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, with methyl groups substituted at positions 2, 4, and 6.[1][2] This substitution pattern is anticipated to influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity.[1] While research has indicated potential antimicrobial and anticancer properties for this compound, the specific mechanisms of action are still under investigation.[1] This guide aims to provide a comprehensive overview of its potential in medicinal chemistry, drawing parallels from well-studied quinoline analogues.

Chemical and Physical Properties of this compound [1][2]

PropertyValue
Molecular FormulaC₁₂H₁₃N
Molecular Weight171.24 g/mol
Melting Point68 °C
Boiling Point280 °C
IUPAC NameThis compound
CAS Number2243-89-2

Synthesis of this compound

The most common and established method for synthesizing this compound is the Combes quinoline synthesis .[1][3] This reaction involves the acid-catalyzed condensation of an arylamine with a β-diketone.[1][3]

Combes Synthesis: Reaction and Mechanism

The synthesis of this compound via the Combes reaction specifically involves the reaction of p-toluidine (B81030) with acetylacetone (B45752) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[3][4]

The general mechanism proceeds through three key steps:

  • Schiff Base Formation: The arylamine (p-toluidine) reacts with the β-diketone (acetylacetone) to form a Schiff base intermediate.[1]

  • Cyclization: Under acidic conditions, an intramolecular electrophilic attack from the activated Schiff base onto the aromatic ring occurs, leading to the formation of a heterocyclic ring.[1]

  • Dehydration: The final step involves the elimination of a water molecule to yield the aromatic quinoline ring system.[1]

Combes_Synthesis p_toluidine p-Toluidine schiff_base Schiff Base Intermediate p_toluidine->schiff_base acetylacetone Acetylacetone acetylacetone->schiff_base acid_catalyst Acid Catalyst (H₂SO₄ or PPA) acid_catalyst->schiff_base Condensation cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Intramolecular Cyclization trimethylquinoline This compound cyclized_intermediate->trimethylquinoline Dehydration

Figure 1: General workflow of the Combes synthesis for this compound.
Detailed Experimental Protocol: Combes Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

  • p-Toluidine

  • Acetylacetone

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Toluene (optional, as solvent)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (1.0 equivalent) and acetylacetone (1.1 equivalents).

  • Acid Addition: Slowly add concentrated sulfuric acid (or PPA) to the reaction mixture with constant stirring. The reaction is exothermic and should be cooled in an ice bath during the addition.

  • Reaction: Heat the mixture to 120-140°C and maintain it at this temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

Yield: Reported yields for similar Combes syntheses can vary, with some optimized procedures achieving up to 89%.[6]

Potential Anticancer Applications

While specific studies on the anticancer activity of this compound are limited, the broader class of quinoline derivatives has demonstrated significant potential in oncology.[7] They are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7]

Predicted Mechanisms of Anticancer Activity

Based on the activities of analogous compounds, this compound may exhibit anticancer effects through:

  • Inhibition of Tubulin Polymerization: Many quinoline derivatives bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[8]

  • Inhibition of Topoisomerases: Quinolines can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA damage and cell death.[9][10]

  • Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors. It is plausible that this compound or its derivatives could target specific kinases involved in cancer cell proliferation and survival.

Anticancer_MoA TMQ This compound Tubulin Tubulin Polymerization TMQ->Tubulin Inhibits Topoisomerase Topoisomerase TMQ->Topoisomerase Inhibits Kinases Signaling Kinases TMQ->Kinases Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule DNA_Damage DNA Damage Topoisomerase->DNA_Damage Pathway_Inhibition Signaling Pathway Inhibition Kinases->Pathway_Inhibition CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis Pathway_Inhibition->CellCycleArrest Pathway_Inhibition->Apoptosis CellCycleArrest->Apoptosis

Figure 2: Predicted anticancer mechanisms of action for this compound.
Experimental Protocols for Anticancer Evaluation

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.

Predicted IC₅₀ Values: Based on data for other substituted quinolines, the IC₅₀ values for this compound could range from low micromolar to sub-micromolar concentrations against various cancer cell lines.[8][11]

This method is used to determine if the compound induces cell cycle arrest at a specific phase.

Materials:

  • Cancer cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and stain with PI/RNase A solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

CellCycle_Workflow Start Cancer Cells Treatment Treat with This compound Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Determine Cell Cycle Distribution Analyze->Result

Figure 3: Experimental workflow for cell cycle analysis.

Potential Antimicrobial Applications

The quinoline core is a well-established pharmacophore in antimicrobial agents, most notably in the fluoroquinolone class of antibiotics.[12] It is therefore reasonable to hypothesize that this compound may possess antimicrobial properties.

Predicted Mechanisms of Antimicrobial Activity

The primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[13][14] These enzymes are essential for DNA replication, recombination, and repair in bacteria. Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death.

Antimicrobial_MoA TMQ This compound Gyrase DNA Gyrase TMQ->Gyrase Inhibits TopoIV Topoisomerase IV TMQ->TopoIV Inhibits Supercoiling DNA Supercoiling Gyrase->Supercoiling Decatenation Chromosome Decatenation TopoIV->Decatenation Replication DNA Replication Supercoiling->Replication Decatenation->Replication CellDeath Bacterial Cell Death Replication->CellDeath Inhibition leads to

Figure 4: Predicted antimicrobial mechanism of action for this compound.
Experimental Protocols for Antimicrobial Evaluation

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a standard procedure for determining MIC values.[16]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Reading: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Predicted MIC Values: For other quinoline derivatives, MIC values can range from <1 µg/mL to >64 µg/mL depending on the microbial species and the specific substitutions on the quinoline ring.[12][17]

This assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA

  • ATP

  • Assay buffer

  • This compound

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its potential as both an anticancer and antimicrobial agent warrants further investigation. The immediate next steps should focus on synthesizing and purifying this compound and its derivatives to perform the in vitro assays detailed in this guide. Obtaining concrete IC₅₀ and MIC values is crucial for validating its therapeutic potential.

Furthermore, elucidating the specific molecular targets and signaling pathways affected by this compound will be essential for its rational optimization as a drug candidate. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related derivatives, will provide valuable insights into the key structural features required for potent and selective biological activity.

References

Methodological & Application

Application of 2,4,6-Trimethylquinoline in Materials Science: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4,6-trimethylquinoline in various areas of materials science. The information is compiled to assist researchers in exploring the potential of this versatile heterocyclic compound in the development of novel functional materials.

Corrosion Inhibition

Quinoline (B57606) and its derivatives are recognized for their potential as corrosion inhibitors for various metals and alloys, primarily due to the presence of the nitrogen heteroatom and the planar aromatic structure, which facilitate adsorption onto metal surfaces. This compound, with its electron-donating methyl groups, is a promising candidate for corrosion inhibition, particularly for steel in acidic environments.

Application Note: this compound as a Corrosion Inhibitor for Mild Steel

This compound can act as an effective corrosion inhibitor by forming a protective film on the surface of mild steel. This inhibition is achieved through the adsorption of the molecule onto the metal surface, which blocks the active sites for corrosion. The nitrogen atom in the quinoline ring can coordinate with the vacant d-orbitals of iron atoms, while the aromatic rings provide a hydrophobic barrier against the corrosive medium. The presence of three methyl groups enhances the electron density on the quinoline ring system, which can lead to stronger adsorption and higher inhibition efficiency.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the methodology to assess the corrosion inhibition performance of this compound for mild steel in a 1 M HCl solution using the weight loss method and electrochemical techniques.

Materials and Equipment:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Acetone, analytical grade

  • Distilled water

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Potentiostat/Galvanostat for electrochemical measurements

  • Three-electrode electrochemical cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel (B162337) electrode as reference electrode)

Procedure:

  • Preparation of Mild Steel Coupons:

    • Mechanically polish the mild steel coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1000, 1200 grit).

    • Degrease the coupons with acetone.

    • Wash with distilled water and dry thoroughly.

    • Store in a desiccator until use.

  • Weight Loss Measurements:

    • Weigh the prepared mild steel coupons accurately using an analytical balance.

    • Prepare a 1 M HCl solution (blank) and several test solutions of 1 M HCl containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

    • Immerse one coupon in each of the test solutions and the blank solution for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

    • After the immersion period, remove the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.

    • Reweigh the coupons accurately.

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

      • CR (g cm⁻² h⁻¹) = (W₁ - W₂) / (A * t)

      • IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where W₁ and W₂ are the weights of the coupon before and after immersion, A is the surface area of the coupon, t is the immersion time, CR_blank is the corrosion rate in the blank solution, and CR_inhibitor is the corrosion rate in the inhibitor solution.

  • Electrochemical Measurements:

    • Prepare the three-electrode cell with the mild steel working electrode, platinum counter electrode, and saturated calomel reference electrode in the test solutions (blank and with different inhibitor concentrations).

    • Allow the system to stabilize for about 30 minutes to reach a steady open-circuit potential (OCP).

    • Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal of 10 mV at the OCP over a frequency range of 100 kHz to 0.01 Hz.

    • Analyze the polarization curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr). Calculate the inhibition efficiency from the icorr values.

    • Analyze the Nyquist plots from EIS data to determine the charge transfer resistance (Rct). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

Data Presentation:

Concentration of this compound (ppm)Weight Loss (g)Corrosion Rate (g cm⁻² h⁻¹)Inhibition Efficiency (IE%)
0 (Blank)
50
100
200
500

Table 1: Example of a data table for weight loss measurements.

Concentration of this compound (ppm)Ecorr (mV vs. SCE)icorr (µA cm⁻²)Inhibition Efficiency (IE%)Rct (Ω cm²)
0 (Blank)
50
100
200
500

Table 2: Example of a data table for electrochemical measurements.

Workflow Diagram:

Corrosion_Inhibition_Workflow cluster_prep Coupon Preparation cluster_weight_loss Weight Loss Method cluster_electrochem Electrochemical Methods p1 Mechanical Polishing p2 Degreasing with Acetone p1->p2 p3 Washing and Drying p2->p3 wl1 Initial Weighing p3->wl1 e1 Cell Assembly & Stabilization p3->e1 wl2 Immersion in Test Solutions wl1->wl2 wl3 Final Weighing wl2->wl3 wl4 Calculate CR and IE% wl3->wl4 e2 Potentiodynamic Polarization e1->e2 e3 Electrochemical Impedance Spectroscopy e1->e3 e4 Data Analysis e2->e4 e3->e4 Polymer_Synthesis_Logic Monomer This compound (Monomer) Reaction Oxidative Coupling Polymerization Monomer->Reaction Oxidant FeCl₃ (Oxidant) Oxidant->Reaction Solvent Anhydrous Chloroform (Solvent) Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Reprecipitation Precipitation->Purification Polymer Poly(this compound) Purification->Polymer OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization s1 Start with this compound Precursor s2 Functionalization/ Derivatization s1->s2 s3 Purification & Characterization (NMR, MS, UV-Vis, PL) s2->s3 f2 Thin Film Deposition (Spin-coating or Evaporation) s3->f2 f1 Substrate Cleaning (ITO-coated glass) f1->f2 f3 Deposition of other layers (HTL, ETL, Cathode) f2->f3 c1 Electroluminescence (EL) Spectra f3->c1 c2 Current-Voltage-Luminance (J-V-L) Characteristics f3->c2 c3 Efficiency Measurements (EQE, Power Efficiency) c1->c3 c2->c3 IL_Synthesis_Pathway start This compound process Quaternization (Reflux in Toluene) start->process reagent 1-Bromobutane reagent->process product N-butyl-2,4,6-trimethylquinolinium bromide process->product

Application Notes and Protocol for ¹H NMR Analysis of 2,4,6-trimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2,4,6-trimethylquinoline. It is intended to guide researchers in obtaining high-quality NMR data for structural verification and purity assessment.

Introduction

This compound is a substituted quinoline (B57606) derivative. The quinoline scaffold is a key structural motif in many biologically active compounds and pharmaceuticals. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such organic molecules. It provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the confirmation of the substitution pattern on the quinoline ring.

Data Presentation

A comprehensive ¹H NMR analysis of this compound will reveal distinct signals for the aromatic protons and the methyl groups. The expected chemical shifts (δ) are influenced by the electron-donating nature of the methyl groups and the overall aromatic system of the quinoline core.

Note: The following table provides expected ¹H NMR data for this compound based on typical chemical shift ranges for substituted quinolines. Actual experimental values may vary depending on the solvent and spectrometer frequency used. It is recommended to populate this table with experimentally obtained data.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~7.0 - 7.2s-1H
H-5~7.6 - 7.8d~8.0 - 9.01H
H-7~7.3 - 7.5d~8.0 - 9.01H
H-8~7.8 - 8.0s-1H
C2-CH₃~2.5 - 2.7s-3H
C4-CH₃~2.4 - 2.6s-3H
C6-CH₃~2.3 - 2.5s-3H

Experimental Protocols

This section details the necessary steps for preparing a sample of this compound for ¹H NMR analysis and acquiring the spectral data.

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

Materials:

  • This compound (5-25 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity

  • 5 mm NMR tube

  • Glass Pasteur pipette

  • Cotton or glass wool plug

  • Vortex mixer (optional)

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. The choice of solvent is important; CDCl₃ is a common choice for many organic molecules.

  • Ensuring Complete Dissolution: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved.

  • Filtering the Sample: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution. Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Use the pipette to transfer the sample solution from the vial into the clean NMR tube.[1][2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample's identity.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring a standard ¹H NMR spectrum. Instrument-specific parameters may need to be optimized.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz, 400 MHz, or higher field)

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range.

  • Temperature: Standard room temperature (e.g., 298 K).

Procedure:

  • Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the NMR magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Parameter Setup: Load a standard ¹H NMR experiment and adjust the acquisition parameters as listed above.

  • Data Acquisition: Start the acquisition.

  • Data Processing: After the acquisition is complete, the Free Induction Decay (FID) should be processed. This typically involves:

    • Fourier Transformation (FT): To convert the time-domain data (FID) to the frequency-domain spectrum.

    • Phase Correction: Manually or automatically adjust the phase of the spectrum.

    • Baseline Correction: Correct any distortions in the baseline of the spectrum.

    • Referencing: Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. If an internal standard like tetramethylsilane (B1202638) (TMS) is used, its signal is set to 0 ppm.

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

Visualizations

The following diagrams illustrate the key workflows and relationships in the ¹H NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2,4,6-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylquinoline is a substituted heterocyclic aromatic compound. As a quinoline (B57606) derivative, it and similar structures are of interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the quinoline scaffold. Mass spectrometry is a critical analytical technique for the identification and structural elucidation of such compounds. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices and for the structural confirmation of newly synthesized analogues.

This document provides detailed application notes on the electron ionization mass spectrometry (EI-MS) fragmentation of this compound. It includes a summary of its mass spectral data, a proposed fragmentation pathway, and a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Molecular and Spectrometric Data

The fundamental properties and key mass spectrometric data for this compound are summarized below.

PropertyValueReference
Molecular FormulaC₁₂H₁₃N[1][2][3]
Molecular Weight171.24 g/mol [1][2][3]
Ionization ModeElectron Ionization (EI)
Molecular Ion (M⁺•) [m/z]171[4]
Base Peak [m/z]170

Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions that provide structural information. The fragmentation is primarily driven by the stability of the quinoline ring system and the presence of the methyl substituents.

Tabulated Mass Spectral Data

The major ions observed in the EI-MS of this compound are presented in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) mass spectrum.

m/zRelative Intensity (%)Proposed Ion Structure / Neutral Loss
17195[M]⁺• (Molecular Ion)
170100[M-H]⁺
15650[M-CH₃]⁺
15525[M-H-CH₃]⁺
14115[M-2CH₃]⁺ or [M-C₂H₆]⁺
12810[M-CH₃-HCN]⁺
1158C₉H₇⁺
7712C₆H₅⁺
Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 171). The most abundant ion in the spectrum is the [M-H]⁺ ion (m/z 170), which is likely formed by the loss of a hydrogen radical from one of the methyl groups to form a stable quinolinium-type cation. Subsequent fragmentations involve the loss of methyl radicals and other neutral species.

fragmentation_pathway M C₁₂H₁₃N This compound M_ion [C₁₂H₁₃N]⁺• m/z = 171 M->M_ion Ionization M_minus_H [C₁₂H₁₂N]⁺ m/z = 170 (Base Peak) M_ion->M_minus_H - H• M_minus_CH3 [C₁₁H₁₀N]⁺ m/z = 156 M_ion->M_minus_CH3 - CH₃• M_minus_2CH3 [C₁₀H₇N]⁺• m/z = 141 M_minus_CH3->M_minus_2CH3 - CH₃•

Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound using gas chromatography-mass spectrometry.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or dichloromethane.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Extraction (if necessary): For analysis from a matrix (e.g., biological fluid, environmental sample), a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of quinoline derivatives and can be adapted for this compound.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature: 80 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 min.
Mass Spectrometer
MS SystemAgilent 5977A or equivalent single quadrupole mass spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-500
Solvent Delay3 minutes
Data Acquisition and Analysis
  • Sequence Setup: Create a sequence including solvent blanks, calibration standards, and samples.

  • Data Acquisition: Run the sequence to acquire the chromatograms and mass spectra.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).

    • For quantitative analysis, generate a calibration curve by plotting the peak area of the target ion (e.g., m/z 170 or 171) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_proc Data Processing Sample Sample Extraction Extraction (if needed) Sample->Extraction Standard Standard Solution (1 mg/mL) Working_Std Working Standards Standard->Working_Std GC_MS GC-MS System Working_Std->GC_MS Extraction->GC_MS Data_Acq Data Acquisition GC_MS->Data_Acq Identification Peak Identification (Retention Time) Data_Acq->Identification Confirmation Spectral Confirmation (vs. Library) Identification->Confirmation Quantification Quantification (Calibration Curve) Confirmation->Quantification

References

Application Note: Functional Group Analysis of 2,4,6-Trimethylquinoline using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the functional group analysis of 2,4,6-trimethylquinoline using Fourier Transform Infrared (FTIR) spectroscopy. This compound is a heterocyclic aromatic compound with applications in chemical synthesis and potentially in pharmaceutical development. FTIR spectroscopy is a rapid, non-destructive analytical technique ideal for identifying the key functional groups within a molecule, providing a unique vibrational fingerprint. This note includes a summary of expected vibrational frequencies, a detailed experimental protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR, and a logical workflow for the analytical process.

Introduction

Quinoline (B57606) and its derivatives are important scaffolds in medicinal chemistry and materials science. The substitution pattern on the quinoline ring system significantly influences the molecule's chemical and biological properties. This compound features a quinoline core with three methyl group substitutions. The analysis of its functional groups by FTIR spectroscopy is a critical step in its characterization, providing confirmation of the molecular structure and information about the chemical bonding.

The primary functional groups present in this compound that can be identified using FTIR are:

  • Aromatic C-H bonds

  • Aliphatic C-H bonds (from the methyl groups)

  • C=C and C=N bonds within the aromatic quinoline ring system

  • Various bending and stretching vibrations that form the characteristic "fingerprint" region for this molecule.

Expected Vibrational Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100 - 3000Medium to WeakAromatic C-H StretchAromatic C-H
2985 - 2850Medium to StrongAliphatic C-H Stretch (asymmetric and symmetric)-CH₃
1620 - 1580Medium to StrongC=C and C=N Ring StretchingAromatic Ring
1550 - 1450Medium to StrongC=C Ring StretchingAromatic Ring
1465 - 1440MediumAsymmetric C-H Bending-CH₃
1385 - 1370MediumSymmetric C-H Bending (umbrella mode)-CH₃
900 - 690StrongOut-of-plane C-H BendingAromatic C-H

Note: This table is based on established group frequencies for aromatic and aliphatic compounds and may vary slightly from experimentally obtained spectra.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR as it requires minimal to no sample preparation for liquid and solid samples.

Materials and Equipment
Sample Preparation

No specific sample preparation is required for ATR-FTIR analysis of this compound.

Instrument Setup and Background Collection
  • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

  • Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

  • Collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences. The background spectrum should show no significant absorption bands.

Sample Analysis
  • Place a small amount of the this compound sample directly onto the center of the ATR crystal.

  • If the sample is a solid, use the ATR pressure clamp to ensure good contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.

  • Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range should be set from 4000 cm⁻¹ to 400 cm⁻¹.

  • After data collection, clean the ATR crystal thoroughly with a solvent-moistened wipe.

Data Processing and Analysis
  • The collected sample spectrum will be automatically ratioed against the background spectrum to produce the final infrared spectrum in absorbance or transmittance units.

  • Perform baseline correction and spectral smoothing if necessary.

  • Identify the characteristic absorption peaks and compare their positions (in cm⁻¹) and intensities with the expected values in the provided table and general FTIR correlation charts.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the functional group analysis of this compound using FTIR spectroscopy.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation start Start: Obtain this compound Sample clean_atr Clean ATR Crystal Surface start->clean_atr 1. background Collect Background Spectrum clean_atr->background 2. apply_sample Apply Sample to ATR Crystal background->apply_sample 3. acquire_spectrum Acquire FTIR Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) apply_sample->acquire_spectrum 4. process_data Process Data (Baseline Correction) acquire_spectrum->process_data 5. peak_picking Identify Peak Frequencies (cm⁻¹) process_data->peak_picking 6. assign_peaks Assign Vibrational Modes to Functional Groups peak_picking->assign_peaks 7. report Generate Analysis Report assign_peaks->report 8.

Caption: Workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy, particularly with the ATR sampling technique, is a powerful and efficient method for the functional group analysis of this compound. By following the outlined protocol, researchers can obtain a high-quality infrared spectrum to confirm the presence of key functional groups and verify the chemical identity of the compound. This analytical step is fundamental in the quality control and structural elucidation processes within research and drug development.

Application Notes and Protocols: 2,4,6-Trimethylquinoline in Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and relevant experimental protocols for ionic liquids (ILs) incorporating the 2,4,6-trimethylquinoline cation. Due to the limited availability of data on this specific cation, the information presented herein is substantially based on analogous quinolinium and other N-heterocyclic ionic liquids. Researchers are advised to use these protocols as a starting point and optimize them for their specific systems.

Introduction to this compound and its Potential in Ionic Liquids

This compound is a heterocyclic aromatic compound with the chemical formula C₁₂H₁₃N.[1] Its structure, featuring a fused benzene (B151609) and pyridine (B92270) ring system with three methyl groups, provides a foundation for creating novel ionic liquids.[1] The methylated quinoline (B57606) moiety can be quaternized to form the 2,4,6-trimethylquinolinium cation, which can then be paired with various anions to form ionic liquids.

Ionic liquids are salts with melting points below 100 °C, and they possess a unique set of properties including low vapor pressure, high thermal stability, and tunable solvency.[2] These characteristics make them attractive for a range of applications, from "green" solvents in chemical synthesis to active components in pharmaceutical formulations.[2][3] Quinolone-based ionic liquids, in particular, have shown promise for their antimicrobial and drug delivery enhancing capabilities.[4][5]

Synthesis of 2,4,6-Trimethylquinolinium-Based Ionic Liquids

The synthesis of N-alkyl-2,4,6-trimethylquinolinium ionic liquids typically follows a two-step process: N-alkylation (quaternization) followed by anion exchange.

Experimental Protocol: Synthesis of N-Butyl-2,4,6-trimethylquinolinium Bromide

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in toluene.

  • Add 1-bromobutane (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, N-butyl-2,4,6-trimethylquinolinium bromide, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Wash the resulting solid or viscous oil with ethyl acetate or diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the final N-butyl-2,4,6-trimethylquinolinium bromide.

Experimental Protocol: Anion Exchange

Materials:

  • N-Butyl-2,4,6-trimethylquinolinium bromide

  • Desired anion source (e.g., lithium bis(trifluoromethylsulfonyl)imide - Li[NTf₂])

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve the N-butyl-2,4,6-trimethylquinolinium bromide in deionized water.

  • In a separate flask, dissolve an equimolar amount of the desired anion source (e.g., Li[NTf₂]) in deionized water.

  • Slowly add the aqueous solution of the anion source to the aqueous solution of the quinolinium bromide with vigorous stirring.

  • A precipitate or an immiscible liquid (the new ionic liquid) may form.

  • Extract the ionic liquid into an organic solvent such as dichloromethane.

  • Wash the organic layer several times with deionized water to remove any residual bromide salts. The absence of bromide can be confirmed by a silver nitrate (B79036) test on the aqueous washings.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Dry the final ionic liquid product under high vacuum to remove any residual solvent and water.

Characterization

The synthesized ionic liquids should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cation and the absence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the functional groups in the cation and anion.

  • Mass Spectrometry (MS): To determine the mass of the cation and confirm its elemental composition.

Physicochemical Properties

Property[BQuin][NTf₂]¹[HQuin][NTf₂]¹[OQuin][NTf₂]¹[bmim][PF₆]²[emim][(CF₃SO₂)₂N]³
Melting Point (°C) ---6.5-16
Density (g/cm³ at 25°C) 1.441.381.331.371.52
Viscosity (cP at 25°C) 13318324531234
Thermal Decomposition Temperature (°C) >350>350>350412439

¹ N-butylquinolinium, N-hexylquinolinium, and N-octylquinolinium bis(trifluoromethylsulfonyl)imide, respectively.[6] ² 1-butyl-3-methylimidazolium hexafluorophosphate. ³ 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide.[7]

Applications in Drug Development

Antimicrobial Activity

Ionic liquids with long alkyl chains have demonstrated significant antimicrobial activity against a range of bacteria.[2][8] The proposed mechanism involves the disruption of the bacterial cell membrane by the lipophilic alkyl chains of the cations.

Table of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) for Selected Quaternary Ammonium Ionic Liquids

Ionic LiquidOrganismMIC (µg/mL)Reference
1-Dodecyl-3-methylimidazolium bromideStaphylococcus aureus2.5[8]
1-Dodecyl-1-methylpyrrolidinium bromideStaphylococcus aureus-[8]
1-Dodecyl-1-methylpiperidinium bromideStaphylococcus aureus-[8]
Ciprofloxacin-based OSILsKlebsiella pneumoniaeVaries[5]
Norfloxacin-based OSILsStaphylococcus aureusVaries[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized 2,4,6-trimethylquinolinium-based ionic liquids

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the ionic liquid in a suitable solvent (e.g., water or DMSO).

  • Perform serial two-fold dilutions of the ionic liquid in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria in MHB without IL) and negative (MHB alone) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the ionic liquid that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Transdermal Drug Delivery Enhancement

Ionic liquids can act as chemical permeation enhancers for transdermal drug delivery. Their mechanism is thought to involve the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules.[9][10]

Experimental Protocol: In Vitro Skin Permeation Study

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine or rodent)

  • Phosphate-buffered saline (PBS)

  • Model drug (e.g., ibuprofen, caffeine)

  • Ionic liquid formulation

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS, maintained at 37°C and stirred continuously.

  • Apply the formulation containing the model drug and the ionic liquid to the skin surface in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh PBS.

  • Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the permeation flux.

Visualizations

Synthesis_Workflow cluster_quaternization Step 1: N-Alkylation (Quaternization) cluster_anion_exchange Step 2: Anion Exchange start This compound reaction1 Reaction start->reaction1 reagent1 Alkyl Halide reagent1->reaction1 solvent1 Solvent (e.g., Toluene) solvent1->reaction1 product1 N-Alkyl-2,4,6-trimethylquinolinium Halide product2 N-Alkyl-2,4,6-trimethylquinolinium-based Ionic Liquid reaction2 Reaction product1->reaction2 reaction1->product1 Reflux reagent2 Anion Source (e.g., Li[NTf2]) reagent2->reaction2 solvent2 Solvent (Water/DCM) solvent2->reaction2 reaction2->product2 Stirring

Caption: General workflow for the synthesis of N-Alkyl-2,4,6-trimethylquinolinium-based ionic liquids.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer il Ionic Liquid Cation (Hydrophobic Tail + Cationic Head) interaction Interaction with Membrane Surface il->interaction Electrostatic Attraction insertion Insertion of Alkyl Chain into Bilayer interaction->insertion Hydrophobic Interaction disruption Disruption of Membrane Integrity insertion->disruption Membrane Destabilization lysis Cell Lysis disruption->lysis Cell Lysis & Death

Caption: Proposed mechanism of antimicrobial action for alkyl-substituted quinolinium ionic liquids.

Drug_Delivery_Mechanism cluster_skin Stratum Corneum sc Highly Ordered Lipid Bilayers il_drug Ionic Liquid + Drug Formulation interaction Interaction with Stratum Corneum il_drug->interaction Application disruption Lipid Fluidization interaction->disruption Disruption of Lipid Structure increased_permeability Increased Permeability disruption->increased_permeability Increased Fluidity enhanced_delivery Enhanced Transdermal Drug Delivery increased_permeability->enhanced_delivery Enhanced Drug Penetration

Caption: Mechanism of ionic liquid-enhanced transdermal drug delivery.

References

Application Notes and Protocols: 2,4,6-Trimethylquinoline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,4,6-trimethylquinoline as a key intermediate in the synthesis of functional dyes, particularly styryl and cyanine (B1664457) dyes. The protocols detailed below are based on established chemical principles and draw from general methodologies reported in the scientific literature.

Introduction

This compound is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis.[1][2] In the realm of dye chemistry, its structure is particularly advantageous. The methyl groups at the 2- and 4-positions of the quinoline (B57606) ring are activated by the adjacent nitrogen atom, making them susceptible to condensation reactions, which are pivotal for the formation of the polymethine chains characteristic of many dye classes.[3] This reactivity allows for the synthesis of a variety of dyes with tunable photophysical properties.

Application 1: Synthesis of Styryl Dyes

Styryl dyes are a class of compounds characterized by a donor-π-acceptor (D-π-A) structure, which often results in strong intramolecular charge transfer (ICT) and solvatochromic properties.[4] The synthesis of styryl dyes from this compound typically involves a two-step process: quaternization of the quinoline nitrogen, followed by a Knoevenagel condensation with an appropriate aromatic aldehyde.[5]

Experimental Protocol: Synthesis of 2-(p-Dimethylaminostyryl)-1-ethyl-4,6-dimethylquinolinium Iodide

This protocol describes the synthesis of a representative styryl dye, illustrating the general methodology.

Part A: Quaternization of this compound

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous toluene.

    • Add iodoethane (1.2 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • The quaternized salt, 1-ethyl-2,4,6-trimethylquinolinium iodide, will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: Knoevenagel Condensation

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve 1-ethyl-2,4,6-trimethylquinolinium iodide (1 equivalent) and p-dimethylaminobenzaldehyde (1.1 equivalents) in anhydrous ethanol.

    • Add a catalytic amount of piperidine (a few drops) to the solution.

    • Heat the mixture to reflux for 4-6 hours. The solution will typically develop a deep color.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the dye.

    • Collect the crystalline product by filtration.

    • Recrystallize the crude product from ethanol to obtain the purified 2-(p-dimethylaminostyryl)-1-ethyl-4,6-dimethylquinolinium iodide.

Quantitative Data for a Representative Styryl Dye

The following table summarizes typical photophysical properties for styryl quinolinium dyes.

PropertyValue
λmax (Absorption) 500-530 nm
ε (Molar Absorptivity) 4.0 x 10⁴ - 6.0 x 10⁴ L mol⁻¹ cm⁻¹
λem (Emission) 550-600 nm
Solvent for Measurement Methanol or Ethanol

Note: The exact values are dependent on the specific molecular structure and the solvent used for measurement.[6][7]

Experimental Workflow for Styryl Dye Synthesis

G cluster_0 Part A: Quaternization cluster_1 Part B: Knoevenagel Condensation Start_A This compound + Iodoethane in Toluene Reflux_A Reflux (12-16h) Start_A->Reflux_A Precipitation_A Cooling and Precipitation Reflux_A->Precipitation_A Filtration_A Filtration and Washing Precipitation_A->Filtration_A Product_A 1-Ethyl-2,4,6-trimethylquinolinium Iodide Filtration_A->Product_A Start_B Quaternized Salt + p-Dimethylaminobenzaldehyde in Ethanol Product_A->Start_B Catalyst Add Piperidine Start_B->Catalyst Reflux_B Reflux (4-6h) Catalyst->Reflux_B Crystallization Cooling and Crystallization Reflux_B->Crystallization Filtration_B Filtration and Recrystallization Crystallization->Filtration_B Product_B Styryl Dye Product Filtration_B->Product_B

Workflow for the synthesis of a styryl dye.

Application 2: Synthesis of Cyanine Dyes

Cyanine dyes are a large and important class of synthetic dyes characterized by two nitrogen-containing heterocycles linked by a polymethine bridge.[8] Quaternized this compound serves as a precursor for one of the heterocyclic systems. The length of the polymethine chain is a key determinant of the dye's absorption and emission wavelengths.

Experimental Protocol: Synthesis of a Symmetrical Trimethine Carbocyanine Dye

This protocol outlines the synthesis of a symmetrical carbocyanine dye from a 2,4,6-trimethylquinolinium salt.

  • Materials:

    • 1-Ethyl-2,4,6-trimethylquinolinium iodide (from Application 1, Part A)

    • Triethyl orthoformate

    • Pyridine (as solvent and base)

  • Procedure:

    • In a round-bottom flask, suspend 1-ethyl-2,4,6-trimethylquinolinium iodide (2 equivalents) in pyridine.

    • Add triethyl orthoformate (1.2 equivalents) to the suspension.

    • Heat the reaction mixture to reflux for 1-2 hours. The color of the solution should intensify, indicating dye formation.

    • Monitor the reaction by observing the color change and optionally by UV-Vis spectroscopy of aliquots.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add diethyl ether to the cooled solution to precipitate the crude cyanine dye.

    • Collect the solid product by filtration.

    • Purify the dye by recrystallization from ethanol to yield the desired 1,1'-diethyl-4,4',6,6'-tetramethyl-2,2'-trimethinecarbocyanine iodide.

Quantitative Data for a Representative Symmetrical Carbocyanine Dye

The following table presents typical photophysical data for quinoline-based symmetrical carbocyanine dyes.

PropertyValue
λmax (Absorption) 600-630 nm
ε (Molar Absorptivity) 1.5 x 10⁵ - 2.5 x 10⁵ L mol⁻¹ cm⁻¹
λem (Emission) 620-650 nm
Solvent for Measurement Methanol or Ethanol

Note: The absorption maximum is highly dependent on the length of the polymethine chain.

Signaling Pathway for Symmetrical Carbocyanine Dye Synthesis

G Quat_Salt 2 eq. 1-Ethyl-2,4,6-trimethyl- quinolinium Iodide Reaction Reflux (1-2h) Quat_Salt->Reaction Orthoformate Triethyl Orthoformate Orthoformate->Reaction Pyridine Pyridine (Solvent/Base) Pyridine->Reaction Precipitation Cool and Precipitate with Ether Reaction->Precipitation Purification Recrystallization from Ethanol Precipitation->Purification Final_Product Symmetrical Carbocyanine Dye Purification->Final_Product

Synthesis pathway for a symmetrical carbocyanine dye.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of styryl and cyanine dyes. The methodologies presented provide a foundation for researchers to develop a wide array of functional dyes with tailored spectroscopic properties for applications in areas such as fluorescence imaging, sensing, and materials science. The specific reaction conditions may require optimization depending on the desired final product and the scale of the synthesis.

References

Application Notes and Protocols: 2,4,6-Trimethylquinoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4,6-trimethylquinoline as a versatile building block in the synthesis of pharmaceutical agents. The document details its application in the development of neuroprotective and potential anticancer therapies, providing experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

Introduction

This compound is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry. Its substituted quinoline (B57606) core is recognized as a "privileged structure," meaning it can be used to develop ligands for a diverse range of biological targets.[1] The strategic placement of three methyl groups on the quinoline ring influences its electronic and steric properties, making it a key starting material for the synthesis of more complex and biologically active molecules.[2] Research has highlighted the potential of this compound derivatives in areas such as neuroprotection and oncology.

Neuroprotective Applications: Synthesis of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)

A significant application of this compound is in the synthesis of its hydrogenated and hydroxylated derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ). HTHQ has demonstrated notable neuroprotective effects in preclinical models of Parkinson's disease.[3][4] Its mechanism of action involves the modulation of key signaling pathways related to oxidative stress and inflammation, such as the NF-κB and Nrf2 pathways.[3]

Experimental Protocol: Synthesis of this compound

A highly efficient method for the synthesis of the precursor, this compound, utilizes phosphomolybdic acid as a reusable catalyst.[2][5]

Materials:

Procedure:

  • A mixture of p-toluidine (10 mmol), 3-penten-2-one (12 mmol), phosphomolybdic acid (0.1 mmol), and sodium dodecyl sulfate (0.2 mmol) in a 1:1 mixture of toluene and water (10 mL) is prepared.

  • The reaction mixture is stirred vigorously at 80°C for approximately 50 minutes.

  • Upon completion, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Quantitative Data:

ParameterValueReference
Yield89%[5]
Reaction Time50 minutes[5]
Temperature80°C[5]
Experimental Protocol: Synthesis of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) from this compound

The synthesis of HTHQ from this compound involves a two-step process: hydroxylation of the benzene (B151609) ring followed by reduction of the pyridine (B92270) ring. While a detailed, unified protocol is not available in a single source, the following procedure is constructed based on established chemical transformations of quinoline derivatives.

Step 1: Hydroxylation of this compound

This step can be achieved through various methods, including electrophilic aromatic substitution. A common method for hydroxylation of activated aromatic rings is through sulfonation followed by alkali fusion.

Materials:

Procedure:

  • This compound is sulfonated at the C6 position using fuming sulfuric acid. The reaction temperature and time are carefully controlled to favor mono-sulfonation.

  • The resulting sulfonic acid derivative is isolated.

  • The sulfonic acid is then fused with sodium hydroxide at high temperature to replace the sulfonic acid group with a hydroxyl group.

  • The reaction mixture is cooled, dissolved in water, and acidified with hydrochloric acid to precipitate the 6-hydroxy-2,4,6-trimethylquinoline.

  • The product is filtered, washed, and dried.

Step 2: Reduction of 6-Hydroxy-2,4,6-trimethylquinoline to HTHQ

The reduction of the quinoline ring to a tetrahydroquinoline can be accomplished through catalytic hydrogenation.

Materials:

  • 6-Hydroxy-2,4,6-trimethylquinoline

  • Ethanol (B145695)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

Procedure:

  • 6-Hydroxy-2,4,6-trimethylquinoline is dissolved in ethanol in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The vessel is purged with hydrogen gas and the reaction is carried out under hydrogen pressure at a suitable temperature (e.g., 60°C) for several hours.[6]

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure to yield HTHQ.

Quantitative Data for HTHQ Neuroprotective Effects (in a rat model of Parkinson's Disease):

ParameterControlRotenone (PD model)Rotenone + HTHQ (50 mg/kg)Reference
8-isoprostane (pg/mL, serum)~150~450~200[4]
Oxidized Modified Proteins (units/mg protein, brain)~1.5~3.5~2.0[4]
IL-1β mRNA (relative units, striatum)1.0~3.5~1.5[4]
TNF-α mRNA (relative units, striatum)1.0~4.0~1.8[4]
Signaling Pathways Modulated by HTHQ

HTHQ exerts its neuroprotective effects by modulating key inflammatory and antioxidant signaling pathways.

NF_kB_Pathway cluster_nucleus Nucleus HTHQ HTHQ IKK IKK Complex HTHQ->IKK inhibits TNFa TNF-α TNFa->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Inflammation

Caption: HTHQ inhibits the NF-κB signaling pathway.

Nrf2_Pathway cluster_nucleus Nucleus HTHQ HTHQ Keap1 Keap1 HTHQ->Keap1 promotes release OxidativeStress Oxidative Stress OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Nrf2_n Nrf2 Nrf2_n->ARE mTOR_Pathway QuinolineDerivative Quinoline Derivative mTORC1 mTORC1 QuinolineDerivative->mTORC1 inhibits GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis mTORC1->Apoptosis inhibits

References

Application Notes and Protocols: 2,4,6-Trimethylquinoline in Fluorescence Quenching Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylquinoline, a heterocyclic aromatic compound, serves as a versatile molecule in various chemical and biological studies. Its substituted quinoline (B57606) structure makes it a candidate for investigation as a fluorescence quencher. Fluorescence quenching is a powerful technique to study the interactions between molecules. By observing the decrease in fluorescence intensity of a fluorophore in the presence of a quencher like this compound, researchers can gain insights into binding affinities, conformational changes, and other dynamic molecular processes.

These application notes provide an overview of the utility of this compound in fluorescence quenching studies, particularly in the context of drug development and biochemical assays. Detailed protocols for performing fluorescence quenching experiments and analyzing the data are also presented.

Applications in Drug Development and Research

One of the primary applications of this compound and its derivatives in a research and drug development setting is in the characterization of protein-ligand interactions. Specifically, it can be used in fluorescence quenching-based binding assays.

A notable application involves the use of 2,4,6-trisubstituted quinoline small molecules to determine their binding affinity to specific biological targets, such as inflammatory cytokines.[1] In these assays, the intrinsic fluorescence of the protein (often from tryptophan residues) is monitored as increasing concentrations of the quinoline derivative are added. The quenching of this fluorescence indicates binding, and the data can be used to calculate the dissociation constant (K D), a measure of binding affinity. This information is crucial for structure-activity relationship (SAR) studies in the development of new therapeutic agents.[1]

Principles of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching.

  • Dynamic Quenching: This occurs when the excited fluorophore collides with the quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the temperature.

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

The Stern-Volmer equation is fundamental to the analysis of fluorescence quenching data:

F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]

Where:

  • F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.

  • kq is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

A linear Stern-Volmer plot (F₀/F vs. [Q]) suggests that a single type of quenching mechanism (either static or dynamic) is occurring.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from fluorescence quenching studies using 2,4,6-trisubstituted quinoline derivatives to determine binding affinities to a target protein.

Compound ClassTarget ProteinParameter DeterminedValue RangeReference
2,4,6-Trisubstituted Quinoline SMIInflammatory CytokineBinding Affinity (KD)2 mM - 40 mM[1]

SMI: Small Molecule Inhibitor

Experimental Protocols

This section provides a detailed protocol for a typical fluorescence quenching experiment to determine the binding affinity of this compound (or a derivative) to a protein.

Protocol 1: Determination of Protein-Ligand Binding Affinity

Objective: To determine the dissociation constant (K D ) for the binding of this compound to a target protein using intrinsic tryptophan fluorescence quenching.

Materials:

  • Target protein with intrinsic tryptophan fluorescence

  • This compound (or derivative)

  • Spectrofluorometer

  • Quartz cuvettes

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the target protein at a known concentration (e.g., 10 µM) in the buffer.

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in the same buffer. Ensure it is fully dissolved.

  • Sample Preparation:

    • In a series of microcentrifuge tubes, add a fixed volume of the protein stock solution to achieve a final concentration of 1 µM in a final volume of 1 mL.

    • Add increasing volumes of the this compound stock solution to the tubes to achieve a range of final quencher concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

    • Add buffer to each tube to bring the final volume to 1 mL.

    • Prepare a blank sample containing only the buffer.

    • Prepare a control sample containing only the quencher at the highest concentration to check for any intrinsic fluorescence.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 295 nm (for selective excitation of tryptophan).

    • Set the emission wavelength range to scan from 310 nm to 450 nm.

    • Record the fluorescence emission spectrum for each sample.

  • Data Analysis:

    • Determine the maximum fluorescence intensity (F) for each sample at the emission maximum (typically around 340-350 nm).

    • Correct for any inner filter effects if the quencher absorbs at the excitation or emission wavelengths.

    • Plot the fluorescence intensity (F) as a function of the quencher concentration [Q].

    • To determine the binding constant (K D ), the data can be fit to a suitable binding isotherm equation, such as the following for a 1:1 binding model: F = F₀ - [(F₀ - F∞) / (2[P]t)] * {[P]t + [L]t + KD - sqrt(([P]t + [L]t + KD)² - 4[P]t[L]t)} Where F∞ is the fluorescence at saturation, [P]t is the total protein concentration, and [L]t is the total ligand concentration.

Visualizations

Fluorescence Quenching Mechanisms

G Figure 1: Mechanisms of Fluorescence Quenching cluster_0 Dynamic (Collisional) Quenching cluster_1 Static Quenching F_excited Fluorophore (Excited State) Collision Collision F_excited->Collision Q_ground Quencher (Ground State) Q_ground->Collision F_ground Fluorophore (Ground State) Collision->F_ground Non-radiative decay F_ground_static Fluorophore (Ground State) Complex Non-fluorescent Complex F_ground_static->Complex Q_ground_static Quencher (Ground State) Q_ground_static->Complex

Caption: Overview of dynamic and static fluorescence quenching mechanisms.

Experimental Workflow for Binding Affinity Determination

G Figure 2: Workflow for Binding Affinity Assay prep_stocks Prepare Protein and Quencher Stock Solutions prep_samples Prepare Samples with Varying Quencher Concentrations prep_stocks->prep_samples measure Measure Fluorescence Spectra prep_samples->measure analyze Analyze Data (e.g., Stern-Volmer Plot, Binding Isotherm) measure->analyze determine_kd Determine Binding Affinity (KD) analyze->determine_kd

Caption: Step-by-step workflow for a fluorescence quenching-based binding assay.

Stern-Volmer Analysis Logic

G Figure 3: Logic of Stern-Volmer Analysis start Fluorescence Quenching Data (F₀/F vs. [Q]) plot Generate Stern-Volmer Plot start->plot is_linear Is the plot linear? plot->is_linear single_mechanism Indicates a single quenching mechanism (Static or Dynamic) is_linear->single_mechanism Yes multiple_mechanisms Indicates multiple quenching mechanisms or other complexities is_linear->multiple_mechanisms No calculate_ksv Calculate Ksv from the slope single_mechanism->calculate_ksv

Caption: Decision-making process based on the linearity of the Stern-Volmer plot.

References

Application Notes and Protocols for the Characterization of 2,4,6-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of 2,4,6-trimethylquinoline, a key intermediate in various industrial applications, including the synthesis of dyes, pharmaceuticals, and rubber chemicals. The following protocols for chromatography, spectroscopy, and thermal analysis are designed to assist in purity assessment, identification, and physicochemical profiling.

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile method for the analysis of this compound.

Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous phase to improve peak shape. For mass spectrometry compatibility, formic acid is preferred.[1]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at 25 °C

    • UV Detection: 254 nm

  • Analysis: Inject the sample and record the chromatogram. The retention time of this compound will depend on the exact mobile phase composition and column used.

Data Presentation:

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (acidified)
Detector UV at 254 nm
Expected Outcome A sharp, well-resolved peak for this compound.

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output MobilePhase Mobile Phase (Acetonitrile/Water/Acid) HPLC HPLC System MobilePhase->HPLC SamplePrep Sample Preparation (Dissolve & Filter) SamplePrep->HPLC C18 C18 Column HPLC->C18 UV UV Detector (254 nm) C18->UV Chromatogram Chromatogram UV->Chromatogram Data Quantitative Data Chromatogram->Data

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound.

Protocol:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

Data Presentation:

ParameterValueReference
Kovats Retention Index (Standard non-polar column) 1525, 1539[2]
Kovats Retention Index (Standard polar column) 2156, 2180[2]
Molecular Ion (M+) m/z 171[2]
Major Fragments m/z 170, 156[2]

Experimental Workflow:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output SamplePrep Sample Preparation (Dissolve in Solvent) GC Gas Chromatograph SamplePrep->GC Column Capillary Column GC->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum MS->MassSpec

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques provide crucial information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Protocol:

Instrumentation:

  • NMR Spectrometer (e.g., 300 or 400 MHz)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Data Presentation:

¹³C NMR (in DMSO-d₆): No experimental data for the chemical shifts of this compound was found in the searched literature. The following data is for the structurally related 2-methylquinoline (B7769805) and is provided for illustrative purposes.

Carbon AtomChemical Shift (δ, ppm)
C2158.3
C3122.1
C4135.8
C4a128.7
C5126.0
C6127.4
C7128.9
C8129.5
C8a147.9
CH₃24.8

¹H NMR (Predicted): No experimental ¹H NMR data was found. The following are predicted chemical shifts and may differ from experimental values.

ProtonPredicted Chemical Shift (δ, ppm)
Aromatic CH7.0 - 8.0
CH₃ (C2)~2.6
CH₃ (C4)~2.5
CH₃ (C6)~2.4

Logical Relationship of NMR Analysis:

NMR_Logic Molecule This compound Molecule H1_Nuclei ¹H Nuclei Molecule->H1_Nuclei C13_Nuclei ¹³C Nuclei Molecule->C13_Nuclei MagneticField Applied Magnetic Field (B₀) NMR_Spectrometer NMR Spectrometer MagneticField->NMR_Spectrometer H1_Spectrum ¹H NMR Spectrum (Chemical Shifts, Multiplicity) NMR_Spectrometer->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum (Chemical Shifts) NMR_Spectrometer->C13_Spectrum H1_Nuclei->NMR_Spectrometer C13_Nuclei->NMR_Spectrometer Structure Molecular Structure Elucidation H1_Spectrum->Structure C13_Spectrum->Structure

Caption: Logical flow of structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol:

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Presentation:

No experimental FTIR spectrum for this compound was found. The following table lists the expected characteristic absorption bands based on its structure.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic
2975-2850C-H StretchMethyl (CH₃)
1620-1580C=C and C=N StretchAromatic/Quinoline Ring
1470-1430C-H BendMethyl (CH₃)
850-800C-H Bend (out-of-plane)Aromatic

FTIR Analysis Workflow:

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Sample Sample (KBr pellet or ATR) FTIR FTIR Spectrometer Sample->FTIR Spectrum IR Spectrum FTIR->Spectrum IR_Beam Infrared Beam IR_Beam->FTIR FunctionalGroups Functional Group Identification Spectrum->FunctionalGroups

Caption: Workflow for functional group analysis using FTIR spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.

Protocol:

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm, using the pure solvent as a blank.

Data Presentation:

No experimental UV-Vis spectrum for this compound was found. Quinoline and its derivatives are known to exhibit strong UV absorbance due to their aromatic system. The expected absorption maxima (λmax) would be in the UV region, likely with multiple bands.

ParameterExpected Value
Solvent Ethanol
λmax 1 ~220-240 nm
λmax 2 ~270-290 nm
λmax 3 ~300-320 nm

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of a material.

Protocol:

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature.

Data Presentation:

No experimental DSC data for this compound was found. The following table provides the reported melting point.

ParameterValue
Melting Point 68 °C
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

Protocol:

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Place 5-10 mg of this compound into a TGA pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass loss as a function of temperature.

Data Presentation:

No experimental TGA data for this compound was found. The TGA curve would show the onset temperature of decomposition and any intermediate thermal events.

Thermal Analysis Workflow:

Thermal_Workflow Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data DSC Thermogram (Melting Point, Transitions) DSC->DSC_Data TGA_Data TGA Curve (Thermal Stability, Decomposition) TGA->TGA_Data Heat Controlled Heating Program Heat->DSC Heat->TGA Physicochemical Physicochemical Properties DSC_Data->Physicochemical TGA_Data->Physicochemical

Caption: Workflow for the thermal analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4,6-Trimethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Combes synthesis of 2,4,6-trimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to improve your synthesis yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Combes synthesis of this compound from p-toluidine (B81030) and acetylacetone (B45752).

Q1: My reaction yield for this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in the Combes synthesis.[1][2] The reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[3][4] Several factors can impact the yield:

  • Inadequate Acid Catalysis: The cyclization step is acid-catalyzed and requires a strong, dehydrating acid.[1][3] While concentrated sulfuric acid is traditionally used, it can lead to charring. Polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can be more effective as both a catalyst and a dehydrating agent, often leading to higher yields.[1][3]

  • Suboptimal Reaction Temperature and Time: The reaction requires high temperatures to drive the dehydration and cyclization steps.[1] However, prolonged heating or excessively high temperatures can cause decomposition and the formation of tarry side-products.[1][5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-heating.[1] Consider optimizing the temperature in 5-10°C increments to find the ideal balance.[1]

  • Purity of Reactants: Ensure that your p-toluidine and acetylacetone are of high purity. Impurities can interfere with the reaction, poison the catalyst, or lead to unwanted side reactions.[1][6]

  • Inefficient Water Removal: The reaction produces water, and its effective removal is critical to drive the equilibrium towards product formation. Using a strong dehydrating agent like PPA is beneficial.[1][3]

Q2: I am observing significant charring and dark, tar-like side products in my reaction mixture. How can this be minimized?

A2: Charring is a common issue, especially when using strong protic acids like concentrated sulfuric acid at high temperatures.[1]

  • Catalyst Choice: Switch from concentrated sulfuric acid to Polyphosphoric Acid (PPA). PPA often promotes cleaner reactions with less charring.[1][3]

  • Temperature Control: Carefully control the reaction temperature. Avoid "hot spots" by ensuring efficient stirring. Do not exceed the optimal temperature determined through small-scale optimization trials.[5]

  • Rate of Addition: When setting up the reaction, ensure that the acid is added slowly and with adequate cooling to manage the initial exothermic reaction.[5][7]

Q3: How do I effectively purify the crude this compound after the reaction?

A3: Purification can be challenging due to the basic nature of the quinoline (B57606) product and the presence of acidic residue and non-polar impurities.[2] A multi-step approach is often most effective:

  • Aqueous Workup: After cooling, the reaction mixture should be carefully poured onto crushed ice. This is followed by slow neutralization with a base (e.g., NaOH or Na2CO3) to precipitate the crude product.[1][4]

  • Acid-Base Extraction: To separate the basic quinoline product from non-basic impurities, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane), extract with a dilute acid (e.g., 1M HCl) to move the protonated quinoline into the aqueous phase. Wash the organic layer to remove impurities, then basify the aqueous layer and re-extract the pure product into a fresh organic solvent.[1]

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common purification method. The basicity of the quinoline can cause significant tailing on the silica gel. To mitigate this, add a small amount of a volatile base, such as triethylamine (B128534) (0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate).[1]

  • Recrystallization: Since this compound has a melting point of 68°C, it can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate (B1210297)/hexane if it is obtained as a solid.[1][8]

Q4: Can I use a different β-diketone instead of acetylacetone?

A4: Yes, the Combes synthesis is versatile and can be performed with various β-diketones.[3] However, using an unsymmetrical β-diketone with p-toluidine can potentially lead to the formation of regioisomers. The regioselectivity is influenced by both steric and electronic effects during the electrophilic aromatic annulation, which is the rate-determining step.[3][6]

Data Presentation

The following table summarizes reaction conditions from the literature for the Combes synthesis and related methods to provide a baseline for optimization.

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Phosphomolybdic acid / SDSp-Toluidine, 3-Penten-2-oneWater / Toluene800.8389[9]
Polyphosphoric Acid (PPA)m-Toluidine, AcetylacetoneNeat120-1402-4N/A[1]
Conc. H₂SO₄Aniline, AcetylacetoneNeat1000.25-0.33N/A[4]
Y(OTf)₃ (catalytic)2-Aminoaryl ketones, α-Methylene ketonesN/ARoom TempN/Aup to 95%[10]
No CatalystImines, StyreneSolvent-free1105Good[11]

Note: Yields are highly dependent on the specific substrates and reaction scale. This table is intended as a guide for condition screening.

Experimental Protocols

Protocol 1: Combes Synthesis of this compound using Polyphosphoric Acid (PPA)

This protocol is adapted from general procedures for the Combes synthesis.[1]

Materials:

  • p-Toluidine (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Polyphosphoric Acid (PPA)

  • Crushed Ice

  • Sodium Hydroxide (B78521) solution (e.g., 10M NaOH)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Enamine Formation: In a round-bottom flask, combine p-toluidine (1.0 eq) and acetylacetone (1.1 eq). Heat the mixture gently (e.g., 80°C) for 1 hour. Water will form as a byproduct.

  • Cyclization: In a separate, larger flask equipped with a mechanical stirrer, pre-heat polyphosphoric acid (PPA) to approximately 80°C to reduce its viscosity.

  • Slowly and carefully add the crude enamine mixture from step 1 to the hot PPA with vigorous stirring. An exothermic reaction may occur.

  • Reaction: Heat the reaction mixture to 120-140°C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent with 0.5% triethylamine) until the starting material is consumed (typically 2-4 hours).[1]

  • Workup: Cool the reaction mixture to below 100°C and carefully pour it onto a large beaker of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is basic (pH > 8). The crude product may precipitate as a solid or oil.

  • Extraction: Extract the aqueous mixture three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 0.5-1% triethylamine) or by recrystallization.[1]

Visualizations

G cluster_prep Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Isolation cluster_purify Purification reactants 1. Combine p-Toluidine and Acetylacetone enamine 2. Heat to 80°C (1 hr) to form Enamine Intermediate reactants->enamine add_ppa 3. Add Enamine mixture to hot PPA (80°C) enamine->add_ppa heat 4. Heat to 120-140°C (2-4 hr) add_ppa->heat tlc 5. Monitor by TLC heat->tlc quench 6. Pour onto Ice tlc->quench neutralize 7. Neutralize with NaOH quench->neutralize extract 8. Extract with CH2Cl2 neutralize->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify Product dry->purify chrom Column Chromatography purify->chrom recryst Recrystallization purify->recryst

Caption: Experimental workflow for the Combes synthesis of this compound.

G start Low Yield of This compound cause1 Verify Purity of p-Toluidine and Acetylacetone start->cause1 action1 Purify Reagents (Distillation / Recrystallization) cause1->action1 Impure cause2 Is Reaction Going to Completion? (TLC) cause1->cause2 Pure action1->start action2a Increase Reaction Time cause2->action2a No action2b Optimize Temperature (5-10°C increments) cause2->action2b No cause3 Excessive Charring or Side Products? cause2->cause3 Yes action2a->cause2 action2b->cause2 action3 Change Catalyst: Conc. H₂SO₄ → PPA cause3->action3 Yes end Improved Yield cause3->end No action3->start

Caption: Troubleshooting workflow for low yield in the Combes synthesis.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several classical quinoline (B57606) syntheses, especially when employing unsymmetrical starting materials. The most prominent methods where this challenge arises are:

  • Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an unsymmetrical ketone) can lead to a mixture of regioisomers.[1]

  • Combes Synthesis: This method involves the condensation of an aniline (B41778) with a β-diketone.[2] The use of unsymmetrical β-diketones can result in the formation of different regioisomeric quinoline products.[3]

  • Skraup and Doebner-von Miller Reactions: These related syntheses utilize the reaction of anilines with α,β-unsaturated carbonyl compounds (or precursors that generate them in situ). With substituted anilines, particularly meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is often produced.[2][4]

Q2: What are the key factors that influence regioselectivity in quinoline synthesis?

A2: The regiochemical outcome of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can significantly influence the nucleophilicity of the reacting centers and direct the cyclization to a specific position.[2][5]

  • Steric Hindrance: Bulky substituents on the reactants can favor the formation of the less sterically hindered product.[2][5] This is a crucial factor in determining the preferred orientation of the cyclization.

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can dramatically impact the ratio of regioisomers formed.[2]

Q3: Can the choice of catalyst significantly impact the regioselectivity of a quinoline synthesis?

A3: Absolutely. The catalyst plays a pivotal role in directing the regioselectivity of the reaction.

  • Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids are commonly used.[2] The acidity of the medium can influence the rate of competing reaction pathways, thereby affecting the product distribution. For instance, in the Doebner-von Miller reaction, trifluoroacetic acid (TFA) has been shown to reverse the standard regioselectivity.[6][7]

  • Base Catalysis: Bases such as potassium hydroxide (B78521) or sodium ethoxide can also be employed, particularly in the Friedländer synthesis. The nature of the base can influence which enolate of an unsymmetrical ketone is formed preferentially, thus controlling the regioselectivity.[2]

  • Metal Catalysts: Certain metal catalysts, such as ruthenium complexes, have been reported to improve regioselectivity in specific quinoline syntheses.[8][9][10]

  • Organocatalysts: Chiral phosphoric acid has been used as an efficient organic catalyst in diastereoselective Friedländer reactions.[11]

Troubleshooting Guides

Issue 1: Friedländer Synthesis with an Unsymmetrical Ketone Yields a Mixture of Regioisomers.

Symptoms:

  • Formation of a mixture of quinoline regioisomers.

  • Difficulty in product purification.

  • Reduced yield of the desired isomer.

Possible Causes and Solutions:

  • Cause: Lack of control over the initial condensation step between the 2-aminoaryl ketone and the unsymmetrical ketone.[3]

  • Solution 1: Strategic Catalyst Selection. The choice of catalyst is critical. While traditional acid or base catalysis can be non-selective, specific catalysts can favor the formation of one isomer. For example, the use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has demonstrated high regioselectivity (up to 96:4) for the 2-substituted quinoline.[3] Lewis acids can also be employed to enhance regioselectivity.[3]

  • Solution 2: Substrate Modification. Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively control the regioselectivity.[11]

  • Solution 3: Utilize Steric Hindrance. The reaction generally favors the attack of the aniline's amino group on the less sterically hindered carbonyl group of the diketone or the less substituted α-carbon of the ketone.[2] Employing a ketone with a bulky substituent can help direct the cyclization.[2]

  • Solution 4: Employ Ionic Liquids. The use of ionic liquids has been shown to promote regiospecificity in the Friedländer annulation.[2][11]

Issue 2: Poor Regioselectivity in the Combes Synthesis with a meta-Substituted Aniline.

Symptoms:

  • Formation of a mixture of 5- and 7-substituted quinolines.

Possible Causes and Solutions:

  • Cause: The electronic and steric effects of the substituent on the aniline ring influence the position of the acid-catalyzed cyclization.

  • Solution 1: Analyze Substituent Effects. The electronic nature of the substituent on the aniline will direct the regioselectivity. For instance, using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines in reactions with trifluoromethyl-β-diketones, while chloro- or fluoroanilines lead to the 4-CF₃ regioisomer.[5]

  • Solution 2: Modify the β-Diketone. Increasing the steric bulk of the substituents on the β-diketone can also influence the regiochemical outcome.[5]

Issue 3: Undesired Regioisomer is the Major Product in the Doebner-von Miller Reaction.

Symptoms:

  • The major product is the 2-substituted quinoline when the 4-substituted quinoline is desired.

Possible Causes and Solutions:

  • Cause: The standard Doebner-von Miller reaction with α,β-unsaturated aldehydes and ketones typically favors a 1,4-conjugate addition mechanism, leading to 2-substituted quinolines.[6][7]

  • Solution: Reverse the Regioselectivity. To favor the formation of the 4-substituted product, a key modification is the use of γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA) as both the catalyst and solvent.[6] This promotes a 1,2-addition mechanism, leading to the desired 4-substituted quinoline.[6][7]

Quantitative Data Summary

Synthesis MethodReactantsCatalyst/ConditionsRegioisomeric Ratio (Product A : Product B)Reference
Friedländer2-aminoaryl ketone + unsymmetrical ketone1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO)up to 96:4 (2-substituted : other)[3]
Combesmethoxy-substituted aniline + trifluoromethyl-β-diketonePolyphosphoric acid / ethanolMajor product: 2-CF₃-quinoline[5]
Combeschloro- or fluoroaniline (B8554772) + trifluoromethyl-β-diketonePolyphosphoric acid / ethanolMajor product: 4-CF₃-quinoline[5]
Doebner-von Milleraniline + γ-aryl-β,γ-unsaturated α-ketoesterTrifluoroacetic acid (TFA)Reversal of standard regioselectivity to favor 4-substituted quinoline[6][7]

Key Experimental Protocols

Protocol 1: Regioselective Friedländer Synthesis using a Bicyclic Amine Catalyst

Objective: To selectively synthesize a 2-substituted quinoline from a 2-aminoaryl aldehyde and an unsymmetrical methyl ketone.[3]

Materials:

  • 2-aminoaryl aldehyde

  • Unsymmetrical methyl ketone

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) catalyst

  • Toluene (solvent)

Procedure:

  • To a solution of the 2-aminoaryl aldehyde and the TABO catalyst in toluene, slowly add the unsymmetrical methyl ketone at an elevated temperature.

  • Maintain the reaction at the desired temperature and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up (e.g., extraction, chromatography) to isolate the product.

Protocol 2: Reversal of Regioselectivity in the Doebner-von Miller Synthesis

Objective: To selectively synthesize a 4-aryl-2-carboxyquinoline.[2]

Materials:

  • Aniline derivative (1.0 eq)

  • γ-Aryl-β,γ-unsaturated α-ketoester (2.0 eq)

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a solution of the aniline derivative (0.2 mmol) in TFA (2 mL), add the γ-aryl-β,γ-unsaturated α-ketoester (0.4 mmol).

  • Reflux the reaction mixture for the time specified in the relevant literature (typically several hours), monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Isolate the product through appropriate purification techniques.

Visualizations

Friedlander_Troubleshooting start Start: Friedländer reaction with unsymmetrical ketone problem Problem: Mixture of regioisomers start->problem solution1 Solution 1: Catalyst Selection (e.g., TABO) problem->solution1 Is a selective catalyst available? solution2 Solution 2: Substrate Modification (e.g., phosphoryl group) problem->solution2 Can the substrate be modified? solution3 Solution 3: Steric Hindrance (bulky ketone substituent) problem->solution3 Can steric hindrance be exploited? solution4 Solution 4: Use Ionic Liquids problem->solution4 Are ionic liquids a viable option? outcome Outcome: Improved Regioselectivity solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for poor regioselectivity in the Friedländer synthesis.

Doebner_von_Miller_Regioselectivity start Doebner-von Miller Reaction carbonyl_choice Choice of Carbonyl Compound start->carbonyl_choice standard α,β-Unsaturated Aldehyde/Ketone carbonyl_choice->standard Standard Conditions modified γ-Aryl-β,γ-unsaturated α-Ketoester + TFA carbonyl_choice->modified Modified Conditions pathway1 1,4-Conjugate Addition (Standard Pathway) standard->pathway1 pathway2 1,2-Addition (Modified Pathway) modified->pathway2 product1 2-Substituted Quinoline pathway1->product1 product2 4-Substituted Quinoline pathway2->product2

Caption: Controlling regioselectivity in the Doebner-von Miller synthesis.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of quinolines, with a particular focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis can often be attributed to several general factors across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is highly dependent on the specific substrates being used. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1][2]

  • Suboptimal Reaction Temperature: Many quinoline syntheses require heating to proceed at an efficient rate. However, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in tar formation.[1][3] Conversely, a temperature that is too low will lead to an incomplete or very slow reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly influence the reaction rate. For example, anilines with electron-withdrawing groups are less nucleophilic and can make the cyclization step more challenging, often resulting in lower yields.[1][4]

  • Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium.[1] The use of anhydrous reagents and solvents is often beneficial.

Q2: How can I effectively monitor the progress of my quinoline synthesis?

A2: Thin-Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the progress of your reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the formation of the product and the consumption of the reactants over time.[5]

Troubleshooting Specific Quinoline Syntheses

Skraup Synthesis

Q3: My Skraup synthesis is highly exothermic, difficult to control, and produces a significant amount of tar. How can I improve this?

A3: The Skraup reaction is notoriously vigorous and exothermic.[3] To moderate the reaction and improve the yield, consider the following:

  • Use of a Moderating Agent: The addition of ferrous sulfate (B86663) (FeSO₄) or boric acid is recommended to control the reaction's exothermicity.[3] Ferrous sulfate is thought to act as an oxygen carrier, which helps to extend the reaction over a longer period, preventing it from becoming uncontrollable.[3]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. It is advisable to mix the aniline (B41778), glycerol (B35011), and ferrous sulfate before the slow and careful addition of sulfuric acid, preferably with external cooling.[1][4]

  • Temperature Management: Overheating is a primary cause of tar formation due to the polymerization of the acrolein intermediate.[3][4] After initial heating to start the reaction, the external heat source should be removed to allow the reaction to proceed under its own exothermic heat.[4]

Q4: I'm observing very low yields when using an aniline with an electron-withdrawing group in my Skraup synthesis. What can I do?

A4: Anilines with strongly electron-withdrawing groups are less nucleophilic, which can lead to significantly lower yields.[4] For instance, the synthesis of 8-nitroquinoline (B147351) from o-nitroaniline may yield as low as 17%, while o-bromoaniline can provide a yield of around 75% under similar conditions.[4] To address this, you could:

  • Modify Reaction Conditions: Consider using a more potent oxidizing agent or a higher reaction temperature, though this may also increase the formation of byproducts.[4]

  • Protecting Groups: Employing protecting groups to modulate the electronic properties of the aniline substrate can be a viable strategy.[4]

Doebner-von Miller Synthesis

Q5: My Doebner-von Miller reaction is producing a thick, intractable tar and very little of the desired quinoline. What is the primary cause and solution?

A5: This is a very common issue in the Doebner-von Miller synthesis and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3][6]

  • Biphasic Solvent System: An effective strategy to minimize polymerization is to use a two-phase solvent system. This sequesters the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), reducing its tendency to polymerize in the aqueous acid phase.[3][6]

  • Slow Addition of Reagents: A gradual, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help to maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[6]

  • Catalyst Optimization: While strong acids are necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between the reaction rate and byproduct formation.[6]

Q6: The final product of my Doebner-von Miller synthesis is contaminated with partially hydrogenated quinoline derivatives. How can I ensure complete aromatization?

A6: The final step of the Doebner-von Miller synthesis involves the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this oxidation is incomplete, you will isolate hydrogenated byproducts.[6]

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of a suitable oxidizing agent to drive the reaction to completion.[6]

Combes Quinoline Synthesis

Q7: I am getting a mixture of regioisomers in my Combes synthesis when using an unsymmetrical β-diketone. How can I improve the selectivity?

A7: The formation of regioisomers is a common challenge in the Combes synthesis with unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic factors.

  • Steric Effects: Increasing the steric bulk of the substituents on the β-diketone can play a significant role in the rate-determining electrophilic aromatic annulation step, favoring the formation of one regioisomer.[7]

  • Substituents on Aniline: The electronic nature of the substituents on the aniline can also direct the cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines may lead to the 4-CF₃ regioisomer as the major product when reacting with a trifluoromethyl-β-diketone.[7]

  • Catalyst Choice: While sulfuric acid is commonly used, a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) can be a more effective dehydrating agent and catalyst.[7]

Friedländer Synthesis

Q8: My Friedländer synthesis is suffering from low yields due to the self-condensation of the ketone reactant. How can this be prevented?

A8: Aldol (B89426) condensation of the ketone starting material is a frequent side reaction in the Friedländer synthesis, especially under basic conditions.[8]

  • Use of an Imine Analog: To circumvent aldol condensation, particularly under alkaline conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[8]

  • Milder Reaction Conditions: Employing milder catalysts, such as a gold catalyst, can enable the reaction to proceed at lower temperatures, thereby minimizing self-condensation.[8][9]

  • Slow Addition of Ketone: A slow, controlled addition of the ketone to the reaction mixture can also help to reduce this side reaction.[8]

Q9: I am struggling with poor regioselectivity in my Friedländer synthesis with an unsymmetrical ketone. What strategies can I employ?

A9: Achieving high regioselectivity with unsymmetrical ketones is a known challenge. The following approaches can be beneficial:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[9]

  • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can effectively direct the cyclization.[9]

Data Presentation: Comparative Yields in Quinoline Synthesis

The following tables summarize quantitative data to aid in the optimization of your quinoline synthesis.

Table 1: Effect of Catalyst on Friedländer Synthesis Yield

2-Aminoaryl KetoneCarbonyl CompoundCatalystConditionsYield (%)
2-Aminobenzophenone (B122507)AcetylacetoneCopper-based MOFToluene, 100 °C, 2 h>95
2-AminobenzophenoneEthyl acetoacetate (B1235776)Zirconium(IV) chloride (ZrCl₄)Ethanol (B145695)/Water (1:1), 60 °C>90
2-AminoacetophenoneDimedoneH-ZSM-5h (zeolite)-93
2-Amino benzophenoneCyclohexane-1,3-dioneNickel nanoparticles-92-96

Data compiled from multiple sources.[10][11]

Table 2: Substrate Scope in a Modified Skraup Reaction

Aniline DerivativeYield (%)
4-Hydroxyaniline66
4-Isopropylaniline63
4-Fluoroaniline50
4-Chloroaniline48
4-Methylaniline46
2-Methylaniline48
2-Hydroxyaniline34
2-Ethoxyaniline25
4-Acetylaniline18
2-Amino-N,N-dimethylaniline41

Yields obtained under microwave-assisted modified Skraup reaction conditions.[12]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from a reliable source and includes the use of ferrous sulfate to moderate the reaction.[8][13]

Materials:

  • Aniline

  • Anhydrous glycerol

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrobenzene (B124822)

  • Sodium hydroxide (B78521) (NaOH) solution (concentrated)

  • Water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling and swirling.

  • To the resulting aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.

  • Finally, add nitrobenzene, which serves as both a solvent and an oxidizing agent.[7]

  • Heat the mixture gently. The reaction is exothermic and will begin to boil.

  • Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

  • Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours.[1]

  • Allow the reaction mixture to cool.

  • Carefully dilute the mixture with water.

  • Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Remove any unreacted nitrobenzene and the newly formed quinoline by steam distillation.

  • Separate the organic layer from the steam distillate.

  • The crude quinoline can be further purified by extraction with an organic solvent, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This protocol utilizes a biphasic system to minimize tar formation.[6]

Materials:

  • Aniline

  • 6 M Hydrochloric acid (HCl)

  • Crotonaldehyde (B89634)

  • Toluene

  • Sodium hydroxide (NaOH) solution (concentrated)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Friedländer Synthesis of a Polysubstituted Quinoline

This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[10]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • To a solution of 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60 °C and monitor the progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

Protocol 4: Combes Synthesis of a 2,4-Disubstituted Quinoline

This is a general procedure for the acid-catalyzed condensation of an aniline with a β-diketone.[7][14]

Materials:

  • Aniline

  • Acetylacetone (a 1,3-diketone)

  • Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

  • Water

  • Base for neutralization (e.g., sodium hydroxide or sodium carbonate solution)

  • Organic solvent for extraction

Procedure:

  • Carefully add the aniline to the acetylacetone. The initial condensation to form the enamine may be exothermic.

  • Slowly and with cooling, add the concentrated sulfuric acid or polyphosphoric acid to the mixture.

  • Heat the reaction mixture to promote cyclization. The optimal temperature and time will depend on the specific substrates. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it into a large volume of ice water.

  • Neutralize the acidic solution with a suitable base.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity and Loading Start->Check_Catalyst Analyze_Side_Products Identify Side Products (TLC, GC-MS, NMR) Start->Analyze_Side_Products Optimize_Purity Purify/Replace Reagents Check_Purity->Optimize_Purity Optimize_Conditions Adjust Temperature/Time Check_Conditions->Optimize_Conditions Optimize_Catalyst Screen Alternative Catalysts Check_Catalyst->Optimize_Catalyst Modify_Protocol Modify Protocol to Minimize Side Reactions Analyze_Side_Products->Modify_Protocol Success Improved Conversion Rate Optimize_Purity->Success Optimize_Conditions->Success Optimize_Catalyst->Success Modify_Protocol->Success

Caption: A general troubleshooting workflow for addressing low conversion rates.

Logical_Relationships cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions P1 Violent Exothermic Reaction (Skraup) C1 Uncontrolled Exotherm P1->C1 P2 Tar/Polymer Formation (Skraup, Doebner-von Miller) C2 High Temperature P2->C2 C3 Acid-Catalyzed Polymerization P2->C3 P3 Mixture of Regioisomers (Combes, Friedländer) C4 Unsymmetrical Substrates P3->C4 P4 Aldol Side Products (Friedländer) C5 Basic Conditions P4->C5 S1 Add Moderating Agent (e.g., FeSO4) C1->S1 S2 Controlled Reagent Addition C1->S2 S3 Optimize Temperature C2->S3 C3->S2 S4 Use Biphasic Solvent System C3->S4 S5 Modify Substrate/Catalyst C4->S5 S6 Use Milder Conditions C5->S6

Caption: Logical relationships between common issues, causes, and solutions.

References

Technical Support Center: Efficient Synthesis of 2,4,6-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection for the efficient synthesis of 2,4,6-trimethylquinoline. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a comparative analysis of various catalytic systems to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and effective methods for the synthesis of this compound are variations of the Combes synthesis and the Friedländer annulation. The Combes synthesis typically involves the acid-catalyzed condensation of p-toluidine (B81030) with acetylacetone (B45752).[1] The Friedländer synthesis offers a versatile route for quinoline (B57606) formation from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, which can be catalyzed by both acids and bases.[2]

Q2: What are the key factors to consider when selecting a catalyst for this synthesis?

Catalyst selection is critical and depends on several factors:

  • Yield and Selectivity: The primary goal is to maximize the yield of the desired this compound product while minimizing side reactions.

  • Reaction Conditions: Ideal catalysts operate under mild conditions (lower temperature, shorter reaction time, and preferably atmospheric pressure).

  • Catalyst Type (Homogeneous vs. Heterogeneous): Homogeneous catalysts are in the same phase as the reactants and often offer high selectivity. However, they can be difficult to separate from the product. Heterogeneous catalysts, being in a different phase, are easily separated and recycled, making them suitable for greener and larger-scale processes.[2]

  • Cost and Availability: The economic viability of the synthesis, especially for large-scale production, is influenced by the cost and commercial availability of the catalyst.

  • Environmental Impact ("Green" Chemistry): The use of non-toxic, reusable catalysts and solvent-free conditions is increasingly important.[2]

Q3: What are some "green" or environmentally friendly catalyst options for this synthesis?

There is a significant research focus on developing more sustainable synthetic routes. Green options include:

  • Solid Acid Catalysts: Reusable catalysts like zeolites and montmorillonite (B579905) K-10 clay can be easily filtered from the reaction mixture and reused, minimizing waste.[1][3]

  • Micellar Catalysis: Using surfactants like sodium dodecyl sulfate (B86663) (SDS) in water can create micelles that act as microreactors, enabling efficient synthesis in an aqueous medium.[1]

  • Solvent-Free Reactions: Many modern catalytic systems are designed to work efficiently without a solvent, which significantly reduces waste and simplifies purification.[4]

  • Nanocatalysts: These offer high surface area and reactivity, often leading to higher yields under milder conditions, and can be designed for easy recovery and reuse.[5]

Q4: My yield is consistently low. What are the common causes related to the catalyst?

Low yields in the Combes or Friedländer synthesis can often be attributed to catalyst issues:

  • Inadequate Acid Strength: The acid-catalyzed cyclization step is crucial. If using a Brønsted acid, it may not be strong enough to promote the reaction efficiently. Traditional catalysts like concentrated sulfuric acid are effective but can lead to charring. Polyphosphoric acid (PPA) is often a more effective alternative.[6]

  • Catalyst Deactivation: Some catalysts are sensitive to air or moisture. Ensure proper handling and use of anhydrous conditions if required. For heterogeneous catalysts, the active sites can be poisoned by impurities in the starting materials.

  • Sub-optimal Catalyst Loading: The amount of catalyst used is a critical parameter. Too little may result in an incomplete reaction, while too much can sometimes lead to increased side product formation.

Q5: How can I improve the reusability of my heterogeneous catalyst?

To enhance the reusability of solid catalysts:

  • Thorough Washing: After the reaction, wash the catalyst with a suitable solvent to remove any adsorbed products and byproducts from its surface.

  • Drying/Activation: Before reuse, the catalyst may need to be dried under vacuum or reactivated by heating to remove any adsorbed water or solvent, which could inhibit its activity in subsequent runs.

  • Leaching Test: Be aware of the potential for the active species of the catalyst to leach into the reaction mixture. If you observe a decrease in activity over several cycles, leaching may be occurring.[2]

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Inappropriate Catalyst Choice The effectiveness of a catalyst is highly dependent on the specific substrates and reaction conditions. If a particular acid or base catalyst is underperforming, consider screening other types. For instance, if a Brønsted acid is causing decomposition, a milder Lewis acid or a solid acid catalyst could be a better alternative.
Suboptimal Reaction Temperature Many quinoline syntheses require elevated temperatures. However, excessive heat can lead to the decomposition of reactants and the formation of tar, especially with strong acids like H₂SO₄.[2] It is crucial to optimize the temperature by carefully monitoring the reaction's progress using Thin Layer Chromatography (TLC).
Poor Quality of Starting Materials Impurities in the p-toluidine or acetylacetone can poison the catalyst or lead to unwanted side reactions. Ensure the purity of your starting materials, purifying them by distillation or recrystallization if necessary.
Catalyst Deactivation If using a heterogeneous catalyst, ensure it is properly activated and handled under an inert atmosphere if it is air or moisture-sensitive. For homogeneous catalysts that are prone to hydrolysis, use anhydrous solvents.
Issue 2: Formation of Tarry Byproducts
Potential Cause Troubleshooting Steps
Harsh Reaction Conditions The use of strong Brønsted acids like concentrated sulfuric acid at high temperatures is a common cause of tar formation.
Solution 1: Switch to a milder catalyst system. Polyphosphoric acid (PPA) is often a good alternative that promotes cyclization with less charring.[6]
Solution 2: Employ a solid acid catalyst such as montmorillonite K-10 or a zeolite. These catalysts often provide acidic sites for the reaction to occur without the harshness of strong mineral acids.[3][7]
Solution 3: If using a strong acid is unavoidable, try to lower the reaction temperature and extend the reaction time, monitoring carefully by TLC.
Prolonged Reaction Time Leaving the reaction to proceed for too long, even at optimal temperatures, can lead to the degradation of the product. Determine the optimal reaction time by monitoring the consumption of the starting materials via TLC.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound and related structures, providing a basis for comparison.

Catalyst SystemReactantsSolventTemperature (°C)TimeYield (%)Reference
Phosphomolybdic Acid / SDS p-Toluidine, 3-Penten-2-one (B1195949)Toluene (B28343)/Water8050 min89[1][8]
Montmorillonite K-10 Anilines, CinnamaldehydesSolvent-free (Microwave)Not specified4-8 min40-95[3]
HF/BF₃ Aniline (B41778), AcetoneNot specified140-1454 h82.8[9]
Ion-exchanged Zeolite Aniline, AcetoneToluene110Not specified~96 (dihydroquinoline)[1]
p-Toluenesulfonic acid Aniline, AcetoneNot specifiedNot specifiedNot specified~60 (dihydroquinoline)[9]

Note: Yields are highly dependent on the specific substrates and reaction conditions and are presented here for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis using Phosphomolybdic Acid/SDS (Combes Synthesis)

This protocol describes a highly efficient and environmentally friendly method for the synthesis of this compound.

Materials:

  • p-Toluidine

  • 3-Penten-2-one

  • Phosphomolybdic acid (PMA)

  • Sodium dodecyl sulfate (SDS)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, prepare a biphasic solvent system of toluene and water (1:1 ratio).

  • Add p-toluidine (1.0 eq), 3-penten-2-one (1.2 eq), phosphomolybdic acid (catalytic amount), and sodium dodecyl sulfate (catalytic amount) to the flask.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 50 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.[1][10]

Protocol 2: Synthesis using a Brønsted Acid (e.g., Polyphosphoric Acid - PPA)

This protocol outlines a traditional and effective method using a strong acid catalyst.

Materials:

  • p-Toluidine

  • Acetylacetone

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, combine p-toluidine (1.0 eq) and acetylacetone (1.1 eq).

  • Heat the mixture gently (e.g., to 80°C) for about 1 hour to form the enamine intermediate. Water will be formed as a byproduct.

  • In a separate, larger flask, pre-heat polyphosphoric acid (PPA) to approximately 80°C.

  • Slowly and carefully add the crude enamine mixture from the first step to the hot PPA with vigorous stirring.

  • Heat the reaction mixture to 120-140°C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Allow the mixture to cool slightly, then carefully pour it onto crushed ice to hydrolyze the PPA.

  • Slowly neutralize the acidic solution with a concentrated base (e.g., 50% aqueous NaOH) until the pH is greater than 9. This step is highly exothermic and should be performed in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

Mandatory Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Define Synthesis Goals (Yield, Scale, Green Chemistry) catalyst_type Choose Catalyst Type start->catalyst_type homogeneous Homogeneous Catalyst (e.g., H₂SO₄, PPA, Lewis Acids) catalyst_type->homogeneous High Selectivity, Milder Conditions heterogeneous Heterogeneous Catalyst (e.g., Zeolites, Clays, Nanocatalysts) catalyst_type->heterogeneous Easy Separation, Recyclability optimize Optimize Conditions (Temp, Time, Solvent, Loading) homogeneous->optimize heterogeneous->optimize troubleshoot Troubleshoot Issues (Low Yield, Byproducts) optimize->troubleshoot success Successful Synthesis troubleshoot->success Issues Resolved reassess Re-evaluate Catalyst Choice troubleshoot->reassess Persistent Issues reassess->catalyst_type

Caption: A decision workflow for selecting the optimal catalyst for this compound synthesis.

General Combes Synthesis Pathway

Combes_Synthesis p_toluidine p-Toluidine enamine Enamine Intermediate p_toluidine->enamine acetylacetone Acetylacetone acetylacetone->enamine cyclization Acid-Catalyzed Cyclization & Dehydration enamine->cyclization + Acid Catalyst (e.g., PPA) product This compound cyclization->product - H₂O

Caption: The general reaction pathway for the Combes synthesis of this compound.

References

Navigating the Synthesis of 2,4,6-Trimethylquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2,4,6-trimethylquinoline, a crucial scaffold in medicinal chemistry and materials science. This document addresses common challenges, particularly the critical effect of temperature on reaction outcomes, and offers detailed troubleshooting protocols and frequently asked questions to support your experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, primarily through the Combes and Doebner-von Miller reactions.

Issue 1: Low or No Yield of this compound

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted starting materials (p-toluidine and acetylacetone (B45752) or an α,β-unsaturated carbonyl compound).

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Insufficient Reaction Temperature The reaction may lack the necessary activation energy. Gradually increase the reaction temperature in 10-15°C increments and monitor the progress by TLC. For the Combes synthesis, temperatures are often in the range of 100-150°C, while some modern catalytic systems can operate efficiently at lower temperatures, such as 80°C.[1]
Incomplete Reaction The reaction time may be too short. Continue heating the reaction mixture and monitor its progress by TLC until the starting materials are consumed.
Poor Quality of Reagents Impurities in the starting materials can interfere with the reaction. Ensure that p-toluidine (B81030) and the carbonyl compound are of high purity.
Ineffective Catalyst If using a catalyst, ensure it is active and used in the appropriate amount. For acid-catalyzed reactions, ensure the acid is of the correct concentration.
Issue 2: Formation of Dark, Tarry, or Polymeric Byproducts

Symptoms:

  • The reaction mixture becomes a dark, viscous, and intractable tar.

  • The desired product is difficult to isolate from the crude reaction mixture.

  • Low yield of this compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Excessively High Reaction Temperature High temperatures can promote the polymerization of the carbonyl compound and other side reactions.[2][3] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[4] Consider a stepwise heating approach.
Concentrated Reagents High concentrations of reactants can favor polymerization. Adding the carbonyl compound slowly to the heated reaction mixture can help to minimize its self-condensation.[2]
Harsh Acidic Conditions Strong acids can accelerate tar formation.[4] Consider using a milder acid catalyst or a heterogeneous catalyst to reduce the severity of the reaction conditions.
Issue 3: Presence of Impurities and Byproducts in the Final Product

Symptoms:

  • The isolated product shows multiple spots on TLC analysis.

  • Spectroscopic analysis (e.g., NMR, GC-MS) indicates the presence of unexpected compounds.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Formation of Dihydroquinoline Intermediates In the Doebner-von Miller synthesis, incomplete oxidation of the dihydroquinoline intermediate can lead to its presence as an impurity.[4] Ensure a sufficient amount of the oxidizing agent is used or consider a post-reaction oxidation step.
Formation of Isomeric Byproducts While less common with the symmetrical acetylacetone in the Combes synthesis, the use of unsymmetrical carbonyl compounds in other quinoline (B57606) syntheses can lead to the formation of regioisomers. Careful control of reaction conditions and choice of catalyst can improve regioselectivity.
Ineffective Purification The purification method may not be adequate to separate the product from byproducts. Consider alternative purification techniques such as column chromatography with a different solvent system, recrystallization from a different solvent, or acid-base extraction to isolate the basic quinoline product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

The optimal temperature depends on the specific synthetic method and catalyst used. For the classical Combes synthesis using a strong acid like sulfuric acid, temperatures in the range of 100-150°C are common.[5] However, modern approaches using catalysts like phosphomolybdic acid have shown high yields (e.g., 89%) at a lower temperature of 80°C.[1] It is crucial to optimize the temperature for your specific reaction conditions to maximize yield and minimize byproduct formation.

Q2: How does temperature affect the yield of this compound?

Temperature has a significant impact on the reaction rate and yield.

  • Too low a temperature: The reaction will be very slow or may not proceed at all, resulting in a low yield.[3]

  • Optimal temperature: The reaction proceeds at a reasonable rate, leading to a good yield of the desired product.

  • Too high a temperature: While the reaction rate will be high, it can lead to the degradation of reactants and products, as well as the formation of tars and polymeric byproducts, which will decrease the isolated yield of the pure product.[2]

Q3: What are the common byproducts formed during the synthesis of this compound, especially at elevated temperatures?

Common byproducts include:

  • Tars and Polymers: These are high-molecular-weight substances formed from the self-condensation of the carbonyl reactants, especially under harsh acidic conditions and high temperatures.[2][4]

  • Dihydro- and Tetrahydroquinolines: These can be present if the final oxidation step in the Doebner-von Miller synthesis is incomplete.[4]

  • Unreacted Starting Materials: If the reaction does not go to completion.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q5: What is the best method for purifying crude this compound?

The purification method depends on the nature of the impurities. Common methods include:

  • Column Chromatography: Effective for separating the product from a mixture of byproducts.

  • Recrystallization: If the product is a solid, recrystallization can yield a highly pure compound.

  • Acid-Base Extraction: Since quinolines are basic, you can dissolve the crude product in an organic solvent and extract it with a dilute acid. The aqueous layer containing the protonated quinoline can then be basified and the pure product re-extracted with an organic solvent.

  • Steam Distillation: This can be useful for separating the volatile this compound from non-volatile tars and polymers.[2][3]

Data Presentation

The following table summarizes the effect of temperature on the yield of this compound from various reported synthetic methods.

Synthesis MethodCatalystTemperature (°C)Reaction TimeYield (%)Reference
CombesH₂SO₄100-1201-2 hGood[5]
CombesPolyphosphoric Acid (PPA)130-15030-60 minGood-Excellent[5]
Doebner-von MillerHCl / TolueneReflux4 h~70[5]
Modified CombesPhosphomolybdic acid/SDS8050 min89[1]

Experimental Protocols

Protocol 1: Combes Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

  • p-Toluidine

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Enamine Formation: In a round-bottom flask, combine p-toluidine (1.0 eq) and acetylacetone (1.1 eq). Heat the mixture gently (e.g., to around 80°C) for 1 hour. Water will be formed as a byproduct.

  • Cyclization: In a separate, larger flask, carefully add the crude enamine mixture to the acid catalyst (e.g., pre-heated PPA at ~80°C or cold concentrated H₂SO₄) with vigorous stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-140°C) and monitor the progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Workup: Allow the mixture to cool slightly and then carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated NaOH solution until the pH is basic, keeping the mixture cool in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent three times.

  • Purification: Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

G Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield of this compound check_temp Is the reaction temperature appropriate? start->check_temp check_time Is the reaction time sufficient? check_temp->check_time Yes increase_temp Increase temperature in 10-15°C increments check_temp->increase_temp No check_reagents Are the reagents pure? check_time->check_reagents Yes increase_time Increase reaction time and monitor by TLC check_time->increase_time No purify_reagents Purify starting materials check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes monitor_byproducts Monitor for byproduct formation (e.g., tarring) increase_temp->monitor_byproducts increase_time->success purify_reagents->success monitor_byproducts->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Solvent Effects in the Combes Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Combes synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to solvent effects in this important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the classical approach to solvent use in the Combes synthesis?

A1: Classically, the Combes synthesis is often performed using a strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), which acts as both the catalyst and the reaction medium (solvent-free or "neat" conditions).[1] This approach is effective for many substrates but can be harsh, leading to potential side reactions and challenging work-ups.

Q2: How does solvent polarity generally affect the Combes synthesis?

A2: Solvent polarity can significantly influence the rate and outcome of the Combes synthesis by affecting the stability of reactants, intermediates, and transition states. The reaction involves the formation of a polar enamine intermediate and a subsequent electrophilic aromatic substitution (cyclization) step. While no definitive quantitative comparison for all solvent types is readily available in the literature for the Combes synthesis, general principles suggest:

  • Non-polar solvents (e.g., toluene, hexane) may be suitable for the initial condensation step but might not effectively stabilize the polar intermediates in the cyclization step, potentially leading to lower yields.

  • Polar aprotic solvents (e.g., DMF, DMSO) can be effective as they can solvate charged intermediates without interfering with the acid catalyst.

  • Polar protic solvents (e.g., ethanol, water) can participate in hydrogen bonding and may solvate the acid catalyst, potentially reducing its efficacy. In some related quinoline (B57606) syntheses, polar protic solvents have been shown to be detrimental to the reaction yield.

Q3: Are there greener solvent alternatives for the Combes synthesis?

A3: While classical methods often use harsh acids, modern approaches are exploring more environmentally friendly options. This includes the potential for solvent-free reactions, which minimize waste.[2] For related quinoline syntheses, the use of water as a solvent has been investigated in the pursuit of greener protocols.[3] However, the suitability of water for the acid-catalyzed Combes synthesis would need careful consideration of catalyst and substrate solubility and stability.

Q4: Can the solvent influence the regioselectivity of the Combes synthesis?

A4: While steric and electronic effects of the substituents on the aniline (B41778) and β-diketone are the primary drivers of regioselectivity, the solvent can play a secondary role.[4] The solvent can influence the conformational preferences of the intermediates, which may, in turn, affect the regiochemical outcome of the cyclization step.

Troubleshooting Guides

This section addresses specific issues you may encounter during your Combes synthesis experiments, with a focus on the role of the solvent.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inappropriate Solvent Choice: The solvent may not be suitable for stabilizing the reaction intermediates or may be deactivating the catalyst. - Poor Solubility of Reactants: One or both starting materials may not be soluble in the chosen solvent at the reaction temperature. - Solvent-Catalyst Interaction: The solvent may be reacting with or deactivating the acid catalyst.- Solvent Screening: If using a solvent, screen a range of solvents with varying polarities (e.g., a non-polar solvent like toluene, a polar aprotic solvent like DMF, and a high-boiling inert solvent like mineral oil). - Solvent-Free Conditions: Consider running the reaction neat with concentrated H₂SO₄ or PPA, which is the traditional method. - Increase Temperature: If reactant solubility is an issue, a higher boiling point solvent may be necessary.
Formation of Tarry Byproducts - Reaction Temperature Too High: The combination of a strong acid and high temperature can lead to decomposition and polymerization, especially in the absence of a suitable solvent. - Solvent Not Inert: The solvent may be participating in side reactions under the acidic and high-temperature conditions.- Use a High-Boiling Inert Solvent: Solvents like mineral oil can help to better control the reaction temperature and prevent localized overheating, which has been shown to improve yields in similar reactions.[4] - Stepwise Temperature Control: If running the reaction neat, ensure gradual heating and have cooling available to manage any exothermic events.
Product Precipitation During Reaction - Product Insolubility: The synthesized quinoline derivative may be insoluble in the reaction solvent at the reaction temperature, which can hinder the reaction progress.- Choose a Better Solvent: Select a solvent in which the expected product has good solubility at the reaction temperature. Preliminary solubility tests with the target compound (if available) can be helpful. - Increase Solvent Volume: In some cases, simply increasing the amount of solvent can keep the product in solution.
Difficult Product Isolation/Purification - High-Boiling Solvent: Use of a high-boiling solvent like DMF or mineral oil can make product isolation challenging. - Solvent Miscibility with Water: If the solvent is miscible with water (e.g., ethanol, DMF), it can complicate aqueous work-ups.- For High-Boiling Solvents: Utilize vacuum distillation to remove the solvent. Alternatively, if the product is a solid, it may precipitate upon cooling and can be isolated by filtration. Washing the crude product with a low-boiling solvent (e.g., hexane (B92381) or ether) can help remove residual high-boiling solvent.[4] - For Water-Miscible Solvents: During work-up, use a suitable extraction solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery of the product.

Data Presentation

Solvent System Solvent Type Expected Relative Yield Key Considerations
Concentrated H₂SO₄ or PPA (Neat) Protic Acid (Solvent-free)Good to ExcellentHarsh conditions, potential for charring, work-up can be challenging.[1]
Mineral Oil Non-polar, InertGood to ExcellentHigh boiling point allows for high reaction temperatures, can significantly improve yields by preventing decomposition.[4]
Toluene Non-polarModerateMay require higher temperatures to facilitate cyclization.
DMF Polar AproticModerate to GoodGood at solvating intermediates, but high boiling point can complicate removal.
Ethanol Polar ProticPoor to ModerateMay solvate and deactivate the acid catalyst, potentially leading to lower yields.

Experimental Protocols

Protocol 1: Classical Combes Synthesis of 2,4-Dimethylquinoline (B72138) (Neat Conditions)

This protocol is a traditional approach where concentrated sulfuric acid serves as both the catalyst and the reaction medium.

Materials:

  • Aniline (0.1 mol)

  • Pentane-2,4-dione (acetylacetone) (0.1 mol)

  • Concentrated Sulfuric Acid (20 mL)

  • Crushed Ice

  • Concentrated Sodium Hydroxide (B78521) Solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully mix aniline and pentane-2,4-dione.

  • Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to control the initial exothermic reaction.[1]

  • Once the addition is complete, heat the mixture on a water bath at 100°C for 30 minutes.[1]

  • After heating, carefully pour the reaction mixture onto a generous amount of crushed ice.

  • Make the resulting solution alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate the crude product.

  • Collect the precipitated solid by filtration and wash it thoroughly with water.

  • Purify the crude 2,4-dimethylquinoline by recrystallization from ethanol.[1]

Protocol 2: Combes Synthesis in a High-Boiling Inert Solvent (Hypothetical Protocol Based on Best Practices)

This protocol utilizes a high-boiling inert solvent to improve temperature control and potentially increase yield, drawing on principles from related syntheses.[4]

Materials:

  • Substituted Aniline (1.0 eq)

  • β-Diketone (1.0-1.2 eq)

  • Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid (as catalyst)

  • Mineral Oil or Dowtherm A (as solvent)

  • Hexane or Heptane (for washing)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add the substituted aniline, β-diketone, and mineral oil.

  • Begin stirring and slowly add the acid catalyst.

  • Heat the mixture to the desired temperature (e.g., 120-160°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by filtration and wash thoroughly with a non-polar solvent like hexane to remove the mineral oil.[4]

  • If the product does not precipitate, perform an appropriate work-up, which may involve dilution with a suitable organic solvent followed by washing and purification.

  • Further purify the product by recrystallization or column chromatography.

Mandatory Visualizations

Combes_Synthesis_Workflow Experimental Workflow for Combes Synthesis start Start reactants Mix Aniline and β-Diketone start->reactants add_catalyst Add Acid Catalyst (e.g., H₂SO₄ or PPA) and/or Solvent reactants->add_catalyst heat Heat Reaction Mixture (e.g., 100-160°C) add_catalyst->heat monitor Monitor Progress (TLC) heat->monitor monitor->heat Incomplete workup Aqueous Work-up (Quench and Neutralize) monitor->workup Complete isolate Isolate Crude Product (Filtration or Extraction) workup->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end End purify->end

Caption: A typical experimental workflow for the Combes synthesis of quinolines.

Troubleshooting_Solvent_Issues Troubleshooting Solvent-Related Issues in Combes Synthesis start Low Yield or Side Products check_solubility Are reactants soluble in the chosen solvent? start->check_solubility change_solvent Change to a more suitable solvent or increase solvent volume. check_solubility->change_solvent No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes end Optimized Reaction change_solvent->end adjust_temp Adjust temperature. Consider a higher boiling point solvent if needed. check_temp->adjust_temp No check_catalyst Is the catalyst being deactivated? check_temp->check_catalyst Yes adjust_temp->end consider_neat Consider solvent-free (neat) conditions with H₂SO₄ or PPA. consider_neat->end check_catalyst->consider_neat No switch_catalyst Switch to a more robust catalyst (e.g., PPA) or use an inert solvent. check_catalyst->switch_catalyst Yes switch_catalyst->end Combes_Mechanism_Signaling Simplified Combes Synthesis Mechanism reactants Aniline + β-Diketone enamine Enamine Intermediate reactants->enamine Condensation (-H₂O) cyclization Acid-Catalyzed Cyclization enamine->cyclization Electrophilic Aromatic Substitution dehydration Dehydration cyclization->dehydration -H₂O product Substituted Quinoline dehydration->product

References

avoiding polymerization in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes. The following guides and FAQs address specific challenges related to polymerization, a frequent cause of low yields and difficult purifications in classical quinoline syntheses.

Frequently Asked Questions (FAQs)

Q1: What is polymerization in the context of quinoline synthesis, and why is it a problem?

A1: In quinoline synthesis, particularly in reactions like the Skraup and Doebner-von Miller, polymerization is an undesired side reaction where reactive intermediates, such as acrolein or other α,β-unsaturated carbonyl compounds, react with themselves to form long-chain, high-molecular-weight polymers.[1][2] This results in the formation of tar or a "black polymeric goo," which is difficult to work with, significantly lowers the yield of the desired quinoline product, and complicates the purification process.[3]

Q2: Which quinoline synthesis methods are most susceptible to polymerization?

A2: The Skraup and Doebner-von Miller syntheses are notoriously prone to polymerization.[2] This is because both reactions proceed under strongly acidic conditions and high temperatures, which catalyze the polymerization of the α,β-unsaturated carbonyl intermediates.[1][2]

Q3: What is the primary cause of polymerization in the Skraup synthesis?

A3: The Skraup synthesis involves the dehydration of glycerol (B35011) by concentrated sulfuric acid to form acrolein in situ.[4] This highly reactive acrolein intermediate can easily polymerize under the harsh acidic and exothermic conditions of the reaction, leading to significant tar formation.[1]

Q4: How does the Doebner-von Miller reaction lead to polymer formation?

A4: Similar to the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones. These carbonyl compounds are susceptible to acid-catalyzed polymerization, which competes with the desired quinoline formation, leading to resinous byproducts and reduced yields.[1][3]

Q5: Can the choice of acid catalyst affect the extent of polymerization?

A5: Yes, the choice and concentration of the acid catalyst are critical. Strong Brønsted acids (e.g., sulfuric acid, perchloric acid) and Lewis acids (e.g., tin tetrachloride, scandium triflate) can promote the desired cyclization but also accelerate the undesired polymerization of intermediates.[1][5] Optimizing the catalyst is key to balancing reactivity and minimizing side reactions.[6]

Troubleshooting Guide: Polymerization Issues

This guide addresses common experimental problems related to polymerization during quinoline synthesis.

Problem 1: My Skraup reaction is extremely vigorous, turning into a black, unworkable tar.

  • Potential Cause: The reaction is highly exothermic, and localized overheating is causing the rapid polymerization of the acrolein intermediate.[1] The rate of addition of sulfuric acid may be too fast.

  • Suggested Solution:

    • Use a Moderating Agent: Add a moderating agent like ferrous sulfate (B86663) (FeSO₄) or boric acid. Ferrous sulfate acts as an oxygen carrier, making the reaction less violent and extending it over a longer period.[1]

    • Control Temperature: Maintain strict control over the reaction temperature. This can be achieved by the slow, dropwise addition of concentrated sulfuric acid while monitoring the internal temperature of the reaction mixture.[3]

    • Ensure Efficient Stirring: Vigorous stirring is crucial to ensure even heat distribution and prevent localized hot spots.[1]

Problem 2: My Doebner-von Miller reaction produced a low yield of quinoline and a large amount of gummy, resinous material.

  • Potential Cause: The α,β-unsaturated carbonyl substrate is polymerizing in the acidic reaction medium.[3] This is often exacerbated by high temperatures and prolonged reaction times.[3]

  • Suggested Solution:

    • Implement a Two-Phase System: A highly effective strategy is to use a biphasic solvent system. This sequesters the α,β-unsaturated carbonyl compound in an organic phase, reducing its concentration in the aqueous acid phase where polymerization is most likely to occur. This has been shown to drastically reduce polymerization and increase product yield.[1][6][7]

    • Slow Addition of Reactants: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture. This keeps its instantaneous concentration low, minimizing the rate of polymerization.[3]

    • Optimize Temperature: Carefully control the reaction temperature. Excessively high temperatures favor polymerization over the desired cyclization.[3]

Problem 3: Purification is impossible due to a thick, polymeric residue co-distilling or co-extracting with my product.

  • Potential Cause: The polymeric byproducts have some solubility in the extraction solvent or similar volatility to the quinoline product under the purification conditions.

  • Suggested Solution:

    • Steam Distillation: For many quinoline derivatives, steam distillation is an excellent purification method. The desired quinoline is often volatile with steam, while the non-volatile tarry polymers remain in the distillation flask.[2][3]

    • Workup Procedure: After cooling the reaction, pour the mixture into a large volume of cold water and make it strongly basic with a base like sodium hydroxide (B78521) (NaOH). This liberates the free quinoline base, which can then be extracted with an organic solvent. The polymeric tars are often less soluble under these conditions.[2]

    • Chromatography: If distillation is not effective, column chromatography on silica (B1680970) gel can be used to separate the product from polymeric impurities.[8]

Summary of Anti-Polymerization Strategies
Synthesis MethodParameterRecommended ActionExpected Outcome
Skraup Reaction VigorAdd ferrous sulfate (FeSO₄) as a moderator.[1]Smoother, more controlled reaction.
TemperatureEnsure slow, controlled addition of H₂SO₄.[3]Prevention of localized overheating.
MixingUse efficient and vigorous stirring.[1]Uniform heat distribution.
Doebner-von Miller Reaction MediumUse a two-phase (organic/aqueous) system.[1][7]Reduced polymerization, increased yield.
Reactant AdditionAdd α,β-unsaturated carbonyl compound slowly.[3]Minimized substrate self-reaction.
General PurificationEmploy steam distillation for workup.[2][3]Separation of volatile product from non-volatile tar.

Key Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline with Polymerization Control

This procedure is adapted from standard organic synthesis protocols with modifications for controlling the reaction's exothermicity.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Dichloromethane (B109758) (for extraction)

Procedure:

  • In a fume hood, equip a round-bottomed flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a thermometer.

  • To the flask, add aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

  • Begin vigorous stirring to create a homogeneous mixture.

  • Heat the mixture gently in an oil bath to an internal temperature of approximately 100-105°C.

  • From the dropping funnel, add concentrated sulfuric acid very slowly over 2.5–3.5 hours. Critically, maintain the internal reaction temperature between 115–120°C. If the temperature rises above this, pause the addition and cool the flask slightly.[3]

  • After the addition is complete, continue heating and stirring the mixture for an additional 3-5 hours.[2]

  • Allow the reaction mixture to cool to below 100°C and then carefully dilute it with a large volume of cold water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.

  • Set up for steam distillation. Steam distill the mixture until the distillate is no longer milky, collecting the quinoline and water.[2]

  • Separate the quinoline layer from the distillate and extract the aqueous layer with dichloromethane to recover any dissolved product.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude quinoline by vacuum distillation.[2]

Visual Guides

G cluster_main Quinoline Synthesis Pathways Start Aniline + Carbonyl (e.g., Acrolein) Intermediate 1,4-Addition Product (Dihydroquinoline Intermediate) Start->Intermediate Desired Path Polymerization_Start Reactive Intermediate (e.g., Acrolein) Start->Polymerization_Start Generates Intermediate Cyclization Acid-Catalyzed Cyclization & Oxidation Intermediate->Cyclization Product Desired Quinoline Product Cyclization->Product Polymerization_Side Acid-Catalyzed Polymerization Polymerization_Start->Polymerization_Side Undesired Path Tar Polymeric Tar / Resin Polymerization_Side->Tar

Caption: Desired synthesis route vs. undesired polymerization side-reaction.

G Start {Problem Observed|Reaction mixture turns to black tar or thick resin} Check_Synthesis Which Synthesis? Skraup Doebner-von Miller Start->Check_Synthesis Skraup_Cause Potential Cause Uncontrolled exotherm, acrolein polymerization Check_Synthesis->Skraup_Cause Skraup DVM_Cause Potential Cause Acid-catalyzed polymerization of carbonyl substrate Check_Synthesis->DVM_Cause Doebner-von Miller Skraup_Sol1 Solution 1 Add Moderator (FeSO₄) Skraup_Cause->Skraup_Sol1 Skraup_Sol2 Solution 2 Slow H₂SO₄ addition & control temperature Skraup_Cause->Skraup_Sol2 Purification Purification Strategy Employ steam distillation to separate product from non-volatile tar Skraup_Sol1->Purification Skraup_Sol2->Purification DVM_Sol1 Solution 1 Use a two-phase solvent system DVM_Cause->DVM_Sol1 DVM_Sol2 Solution 2 Slowly add carbonyl reactant DVM_Cause->DVM_Sol2 DVM_Sol1->Purification DVM_Sol2->Purification

Caption: Troubleshooting workflow for polymerization issues in quinoline synthesis.

References

Technical Support Center: Purification of 2,4,6-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-trimethylquinoline from a reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: My this compound is decomposing during column chromatography.

  • Question: I am attempting to purify my crude this compound using silica (B1680970) gel column chromatography, but I am observing significant streaking and loss of product. What is causing this and how can I prevent it?

  • Answer: Decomposition on silica gel is a common issue when purifying quinoline (B57606) derivatives. This is primarily due to the acidic nature of standard silica gel, which can interact with the basic nitrogen atom of the quinoline ring, leading to degradation. To mitigate this, you can:

    • Deactivate the silica gel: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a base, such as triethylamine (B128534) (typically 0.5-1% v/v), to neutralize the acidic sites.

    • Use a different stationary phase: Consider using neutral or basic alumina (B75360) as an alternative to silica gel.

    • Work quickly: Do not let the compound sit on the column for an extended period.

Issue 2: My this compound is "oiling out" during recrystallization.

  • Question: I am trying to recrystallize my this compound, but it is separating as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are several strategies to address this:

    • Increase the solvent volume: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.

    • Slow down the cooling process: Rapid cooling can promote oil formation. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

    • Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent pair. For example, if you are using a single solvent like ethanol (B145695), you could try a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like hexane (B92381) or water) and adjust the ratio to achieve optimal crystallization.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Issue 3: The vacuum distillation of my this compound is not working well (bumping, decomposition).

  • Question: I am having trouble with the vacuum distillation of my crude this compound. The liquid is bumping violently, and the distillate is dark, suggesting decomposition. How can I improve this?

  • Answer: These are common challenges in vacuum distillation. Here are some solutions:

    • For Bumping:

      • Use a magnetic stir bar: For vacuum distillation, a stir bar is more effective than boiling chips for ensuring smooth boiling.

      • Ensure a good vacuum: Bumping can be exacerbated by a fluctuating vacuum. Check that all your connections are secure and well-greased.

      • Degas the sample: Before heating, apply the vacuum at room temperature for a few minutes to remove dissolved gases.

    • For Decomposition:

      • Lower the pressure: A lower vacuum will decrease the boiling point and reduce the risk of thermal decomposition. Ensure your vacuum pump is in good working order.

      • Control the heating: Use a heating mantle with a stirrer and a temperature controller to avoid overheating the flask. Do not heat the flask directly on a hot plate.

      • Minimize distillation time: A faster distillation at a lower temperature is preferable.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture from a Combes synthesis?

A1: The Combes synthesis involves the acid-catalyzed reaction of an aniline (B41778) (in this case, p-toluidine) with a β-diketone (acetylacetone).[1] Common impurities may include:

  • Unreacted p-toluidine (B81030) and acetylacetone.

  • The enamine intermediate if the cyclization is incomplete.

  • Polymeric or tar-like materials formed from side reactions, especially if the reaction is overheated.

  • Regioisomers, although the Combes synthesis is generally regioselective for 2,4-disubstituted quinolines.

Q2: What is a good starting point for a solvent system for column chromatography of this compound?

A2: A good starting point for the elution of this compound on a silica gel column is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a gradient of ethyl acetate (B1210297) in hexanes (or petroleum ether). You can start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: Ethanol is often a good first choice for the recrystallization of quinoline derivatives. Other potential solvents or solvent systems include methanol, isopropanol, or mixtures such as hexane/ethyl acetate or hexane/acetone. The ideal solvent will dissolve the this compound when hot but not when cold.

Q4: My purified this compound is a yellowish liquid, but I have seen it described as a solid. Which is correct?

A4: this compound has a melting point of 68 °C. Therefore, at a typical room temperature below this, it should be a solid. If your purified product is a liquid, it may indicate the presence of impurities that are depressing the melting point. Alternatively, the ambient temperature may be high. It is also described as a yellowish liquid in some sources, which could refer to its appearance when melted.[2]

Data Presentation

PropertyValue
Molecular FormulaC₁₂H₁₃N
Molecular Weight171.24 g/mol
Melting Point68 °C
Boiling Point280-281.55 °C (at atmospheric pressure)
Solubility (Qualitative)
WaterSparingly soluble
EthanolSoluble
Ethyl AcetateSoluble
HexaneModerately soluble
Typical Purity (Post-Purification) *
Vacuum Distillation>95%
Column Chromatography>98%
Recrystallization>99% (if starting with reasonably pure material)

*Note: Typical purity levels are estimates and can vary depending on the nature and amount of impurities in the crude mixture and the specific conditions of the purification.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile or significantly less volatile impurities.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a magnetic stirrer. Ensure all glassware is dry and joints are lightly greased.

  • Sample Preparation: Charge the distillation flask with the crude this compound (no more than two-thirds full) and a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a manometer. Gradually apply the vacuum.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask with a heating mantle while stirring.

  • Fraction Collection: Collect any low-boiling impurities as a forerun. Collect the main fraction of this compound at its expected boiling point for the given pressure.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

Protocol 2: Purification by Column Chromatography

This method is effective for separating this compound from impurities with similar boiling points, such as isomers or byproducts of similar polarity.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity eluent, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which contain the pure product.

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization

This method is ideal for obtaining a highly pure product from a partially purified material.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot and sparingly soluble when cold (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow Experimental Workflow for Purification of this compound reaction_mixture Crude Reaction Mixture workup Aqueous Workup (e.g., extraction, washing) reaction_mixture->workup crude_product Crude this compound workup->crude_product distillation Vacuum Distillation crude_product->distillation High-boiling or non-volatile impurities chromatography Column Chromatography crude_product->chromatography Impurities with similar boiling points/polarities recrystallization Recrystallization distillation->recrystallization For higher purity pure_product Purified this compound distillation->pure_product chromatography->recrystallization For higher purity chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the purification of this compound.

purification_decision_tree Decision Tree for Purification Method Selection start Crude Product Analysis q1 Major impurities volatile? start->q1 q2 Impurities have very different boiling point from product? q1->q2 No chromatography Column Chromatography q1->chromatography Yes (isomers, byproducts) distillation Vacuum Distillation q2->distillation Yes q2->chromatography No q3 High purity required (>99%)? recrystallization Recrystallization q3->recrystallization Yes distillation->q3 chromatography->q3

Caption: Decision tree for selecting a purification method.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4,6-Trimethylquinoline and 2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2,4,6-trimethylquinoline and 2-methylquinoline (B7769805). Understanding the nuanced differences in their reactivity is crucial for their application in organic synthesis, materials science, and pharmaceutical development. This document summarizes their key physicochemical properties, explores their reactivity in fundamental organic reactions, and provides standardized experimental protocols for their comparative analysis.

Physicochemical Properties

The introduction of two additional methyl groups to the 2-methylquinoline scaffold to form this compound significantly influences its physical and chemical properties. Methyl groups are electron-donating through inductive effects and hyperconjugation, which in turn affects the electron density of the quinoline (B57606) ring system and the basicity of the nitrogen atom.

PropertyThis compound2-Methylquinoline
Molecular Formula C₁₂H₁₃NC₁₀H₉N
Molecular Weight 171.24 g/mol 143.19 g/mol
Melting Point 68 °C[1]-2 °C[2]
Boiling Point 281.55 °C[1]248 °C[2]
pKa of Conjugate Acid 6.68 ± 0.50 (Predicted)[1]5.83 (at 20 °C)[3][4]

The higher melting and boiling points of this compound are attributed to its greater molecular weight and increased van der Waals forces. The predicted higher pKa of this compound suggests it is a stronger base than 2-methylquinoline. This is consistent with the electron-donating nature of the additional methyl groups at the 4- and 6-positions, which increase the electron density on the nitrogen atom, making it more available for protonation.

Comparative Reactivity Analysis

The differences in the electronic and steric environments of this compound and 2-methylquinoline lead to distinct reactivity profiles, particularly in electrophilic substitution and oxidation reactions.

Basicity

The basicity of the quinoline nitrogen is a key aspect of its reactivity, influencing its behavior in acid-catalyzed reactions and its potential as a ligand.

G Figure 1: Influence of Methyl Groups on Basicity cluster_0 2-Methylquinoline cluster_1 This compound 2-MQ 2-Methylquinoline (pKa ≈ 5.83) Proton_2MQ Protonated 2-Methylquinoline 2-MQ->Proton_2MQ Protonation Effect_2MQ Single electron-donating methyl group at C2. 246-TMQ This compound (Predicted pKa ≈ 6.68) Proton_246TMQ Protonated this compound 246-TMQ->Proton_246TMQ Protonation Effect_246TMQ Three electron-donating methyl groups at C2, C4, and C6 enhance electron density on N.

Caption: Influence of Methyl Groups on Basicity.

As indicated by the pKa values, this compound is predicted to be a stronger base. The cumulative electron-donating effect of the three methyl groups increases the electron density on the nitrogen atom, making the lone pair more available for protonation compared to the single methyl group in 2-methylquinoline.

Electrophilic Aromatic Substitution

In quinolines, electrophilic aromatic substitution typically occurs on the benzene (B151609) ring (carbocycle) as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom.[5][6] The positions 5 and 8 are generally the most favored for substitution due to the stability of the resulting cationic intermediates.[6]

The presence of methyl groups, which are activating and ortho-, para-directing, further influences the regioselectivity and rate of electrophilic substitution.

G Figure 2: Regioselectivity in Electrophilic Substitution cluster_0 2-Methylquinoline cluster_1 This compound 2-MQ_Ring Benzene Ring C5_2MQ Position 5 2-MQ_Ring->C5_2MQ Favored C8_2MQ Position 8 2-MQ_Ring->C8_2MQ Favored C5_246TMQ Position 5 (Activated by C6-Me) 246-TMQ_Ring Benzene Ring 246-TMQ_Ring->C5_246TMQ Highly Favored C7_246TMQ Position 7 (Activated by C6-Me) 246-TMQ_Ring->C7_246TMQ Favored C8_246TMQ Position 8 (Steric Hindrance from C2, C4-Me) 246-TMQ_Ring->C8_246TMQ Less Favored

Caption: Regioselectivity in Electrophilic Substitution.

For 2-methylquinoline , electrophilic attack is expected at positions 5 and 8.

For This compound , the methyl group at C6 is a strong activating group for the benzene ring. It will direct incoming electrophiles to its ortho (positions 5 and 7) and para (position 8, though this is the same as the inherent quinoline preference) positions. Therefore, positions 5 and 7 are expected to be significantly more activated in this compound compared to 2-methylquinoline. However, the methyl groups at C2 and C4 may exert some steric hindrance, potentially disfavoring attack at position 8.[7][8] Consequently, this compound is expected to undergo electrophilic substitution more readily than 2-methylquinoline, with a higher preference for substitution at positions 5 and 7.

Oxidation

The methyl groups on the quinoline ring are susceptible to oxidation. The reactivity of these groups depends on their position. The methyl group at the 2-position of the pyridine ring is particularly activated and can be selectively oxidized.

For 2-methylquinoline , the methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using appropriate oxidizing agents.

For This compound , there are three methyl groups that can potentially be oxidized. The methyl groups at C2 and C4 on the pyridine ring are generally more activated towards oxidation than the methyl group at C6 on the benzene ring. Selective oxidation of the C2-methyl group is plausible with mild oxidizing agents, similar to what is observed in other methylquinolines. Stronger oxidizing agents may lead to the oxidation of multiple methyl groups or even ring cleavage.

Experimental Protocols

To empirically compare the reactivity of this compound and 2-methylquinoline, the following standardized experimental protocols are proposed.

General Experimental Workflow

G Figure 3: General Experimental Workflow Start Start: Select Reactant (2-MQ or 2,4,6-TMQ) Reaction Perform Reaction (e.g., Nitration, Oxidation) under controlled conditions Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification Product Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis Comparison Compare Yields and Reaction Rates Analysis->Comparison

Caption: General Experimental Workflow.

Protocol for Comparative Nitration (Electrophilic Aromatic Substitution)

Objective: To compare the rate and regioselectivity of nitration of this compound and 2-methylquinoline.

Materials:

  • This compound

  • 2-methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • In two separate round-bottom flasks, dissolve an equimolar amount of this compound and 2-methylquinoline in a minimal amount of concentrated sulfuric acid, cooled in an ice bath to 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • To each of the quinoline solutions, add the nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixtures at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (or after a set time for rate comparison), carefully pour each reaction mixture onto crushed ice.

  • Neutralize the aqueous solutions by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and the ratio of isomers formed.

Protocol for Comparative Oxidation with Potassium Permanganate (B83412)

Objective: To compare the susceptibility of the methyl groups of this compound and 2-methylquinoline to oxidation.

Materials:

  • This compound

  • 2-methylquinoline

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃)

  • Water

  • Ethanol

Procedure:

  • In two separate flasks, prepare solutions of this compound and 2-methylquinoline in aqueous sodium hydroxide.

  • To each solution, add a solution of potassium permanganate in water dropwise at room temperature.

  • Stir the mixtures vigorously and monitor the reaction by TLC. The disappearance of the purple color of the permanganate indicates the progress of the reaction.

  • After the reaction is complete, cool the mixture in an ice bath and add sodium bisulfite solution to destroy the excess permanganate and manganese dioxide.

  • Filter the mixture to remove any solids.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product(s).

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Analyze the products by NMR and mass spectrometry to identify which methyl groups were oxidized and to what extent (e.g., to carboxylic acids).

Conclusion

The presence of additional methyl groups in this compound compared to 2-methylquinoline leads to predictable differences in their chemical reactivity. This compound is expected to be more basic and more reactive towards electrophilic aromatic substitution, with a preference for substitution at the 5 and 7 positions. The methyl groups at the 2 and 4 positions are the most likely sites for selective oxidation under mild conditions. The provided experimental protocols offer a framework for the quantitative comparison of these reactivity trends, providing valuable data for the informed application of these important heterocyclic compounds in research and development.

References

A Comparative Guide to the Biological Activity of Trimethylquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of trimethylquinoline isomers, focusing on their potential as cytotoxic, antioxidant, and enzyme-inhibiting agents. While direct, comprehensive comparative studies on all possible trimethylquinoline isomers are limited in publicly available literature, this document synthesizes existing data on individual isomers and related quinoline (B57606) derivatives to offer insights into their structure-activity relationships and guide future research.

Data Presentation

The following tables summarize quantitative data on the biological activities of select trimethylquinoline and related quinoline derivatives. It is important to note that the presented values are collated from various studies and may not be directly comparable due to differing experimental conditions. They serve as a guide to the potential activities of this class of compounds.

Table 1: Comparative Cytotoxicity of Quinoline Derivatives (IC50 in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
2,3,4-TrimethylquinolineVarious-Cytotoxic effects noted--
N,2,4-Trimethylquinolin-7-amine--Anticancer activity proposedDoxorubicin-
4,6,8-Trimethyl-quinoline-2-thiol--Anticancer activity proposed--
2,4-Dimethylquinoline-----
2,6-Dimethylquinoline--Potential anticancer properties--

Table 2: Comparative Antioxidant Activity of Quinoline Derivatives

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline-Antioxidant properties demonstrated--
Quinoline Derivatives (General)DPPH Radical ScavengingActivity varies with substitutionAscorbic Acid-

Note: Quantitative, comparative antioxidant data for specific trimethylquinoline isomers is scarce. The antioxidant potential is often inferred from the activity of hydroxylated and other substituted quinoline derivatives.

Table 3: Comparative Enzyme Inhibition of Quinoline Derivatives

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference CompoundIC50 (µM)
2,3,4-TrimethylquinolineSuperoxide dismutase, Catalase, Glutathione reductaseInhibition noted---
Quinoline Derivatives (General)Tyrosine KinasesActivity varies with substitution---
Substituted QuinolinesHuman Proteasome5.4Noncovalent--

Note: The enzyme inhibitory activity of trimethylquinoline isomers is an area requiring more extensive research. The data above indicates potential targets, but comprehensive comparative IC50 values are not available.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of trimethylquinoline isomers.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trimethylquinoline isomer stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the trimethylquinoline isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution (in methanol (B129727) or ethanol)

  • Trimethylquinoline isomer stock solutions

  • Methanol or ethanol

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate or cuvette, add a defined volume of the trimethylquinoline isomer solution at various concentrations.

  • DPPH Addition: Add the DPPH solution to initiate the reaction. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each isomer.

Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific tyrosine kinase.

Materials:

  • Recombinant tyrosine kinase

  • Specific peptide substrate

  • ATP

  • Assay buffer

  • Trimethylquinoline isomer stock solutions

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the tyrosine kinase, the peptide substrate, and the trimethylquinoline inhibitor at various concentrations in the assay buffer.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Stop the reaction and add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of kinase inhibition and determine the IC50 value for each isomer.

Mandatory Visualization

Signaling Pathways

Quinoline derivatives have been shown to modulate various signaling pathways involved in cancer progression and inflammation. The following diagrams illustrate two key pathways that may be affected by trimethylquinoline isomers.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation TMQ Trimethylquinoline Isomers TMQ->PI3K Inhibition? TMQ->Akt Inhibition?

Caption: Potential modulation of the PI3K/Akt signaling pathway.

NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_active NF-κB (p50/p65) Active IkB->NFkB_active degradation NFkB_inactive NF-κB (p50/p65) Inactive Complex NFkB_inactive->IkB Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression translocation & transcription TMQ Trimethylquinoline Isomers TMQ->IKK Inhibition? TMQ->NFkB_active Inhibition?

Caption: Potential modulation of the NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Synthesize/Obtain Trimethylquinoline Isomers cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity antioxidant Antioxidant Activity (DPPH Assay) start->antioxidant enzyme Enzyme Inhibition (e.g., Kinase Assay) start->enzyme data_analysis Data Analysis (Calculate IC50) cytotoxicity->data_analysis antioxidant->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar pathway Mechanism of Action Studies (Signaling Pathway Analysis) sar->pathway end End: Identify Lead Isomer(s) pathway->end

Caption: General workflow for comparing biological activities.

alternative catalysts to phosphomolybdic acid for quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the quinoline (B57606) scaffold, a cornerstone in medicinal chemistry and materials science, has been historically dominated by classic methods often requiring harsh conditions and challenging catalyst recovery. Phosphomolybdic acid (PMA) has been utilized as a catalyst in this context, but the quest for more efficient, sustainable, and versatile catalytic systems has led to the exploration of several promising alternatives. This guide provides an objective comparison of the performance of these alternative catalysts—nanocatalysts, ionic liquids, zeolites, and metal-free catalysts—with phosphomolybdic acid, supported by experimental data and detailed methodologies.

Performance Comparison of Catalysts

The efficacy of a catalyst in quinoline synthesis is determined by several factors, including reaction yield, reaction time, catalyst loading, and the ability to be recycled and reused. The following tables summarize the quantitative performance of various catalysts in the Friedländer annulation, a common and versatile method for quinoline synthesis.

Nanocatalysts

Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and often milder reaction conditions. Their magnetic variants also allow for easy separation and recyclability.

CatalystReactantsTemp. (°C)TimeSolventYield (%)RecyclabilityReference
Silica-Supported Phosphomolybdic Acid 2-aminoaryl ketone, α-methylene carbonylReflux0.5-3 hEthanol (B145695)85-94Yes (3 cycles)[1]
Fe₃O₄@SiO₂-APTES-TFA2-aminoaryl ketones, α-methylene ketones602 hEthanol68-96Yes (4 cycles)[2]
γ-Fe₂O₃@Cu-LDH@Cysteine-PdPhenylacetylene derivatives854 hCholine azide85-95Yes[2]
Fe₃O₄-IL-HSO₄2-aminoaryl ketones, 1,3-dicarbonyls9015-60 minSolvent-free85-96Yes[2]
IRMOF-3/PSTA/CuAniline (B41778) derivatives, benzaldehyde, phenylacetylene80-CH₃CN85-96-[2]
Ionic Liquids

Ionic liquids (ILs) can act as both solvents and catalysts, offering advantages such as low vapor pressure, thermal stability, and recyclability. They can promote reactions under mild conditions, often without the need for an additional catalyst.[3]

Catalyst / MediumReactantsTemp. (°C)TimeSolventYield (%)RecyclabilityReference
Silica-Supported Phosphomolybdic Acid 2-aminoaryl ketone, α-methylene carbonylReflux0.5-3 hEthanol85-94Yes (3 cycles)[1]
[Hbim]BF₄2-aminoaryl ketones, α-methylene ketones110-1201.5-4 hIonic Liquid88-96Yes[3]
α-chymotrypsin in [EMIM][BF₄]/H₂O2-aminoaryl ketones, α-methylene ketone6024 hIonic Liquid/Waterup to 99-[4]
Zeolites

Zeolites are microporous aluminosilicates that can act as shape-selective solid acid catalysts. Their well-defined pore structures and tunable acidity make them attractive for various organic transformations, including quinoline synthesis.

CatalystReactantsTemp. (°C)TimeSolventYield (%)RecyclabilityReference
Silica-Supported Phosphomolybdic Acid 2-aminoaryl ketone, α-methylene carbonylReflux0.5-3 hEthanol85-94Yes (3 cycles)[1]
ZnCl₂/Ni-USY-acidAniline, C₁–C₄ alcohols410Gas phase-42.3–79.7-[5][6][7]
H-Beta and H-ZSM-5Aniline, Glycerol (Skraup reaction)-Gas phase-up to 74 (selectivity)Yes[8]
Metal-Free Catalysts

The development of metal-free catalysts is driven by the need for more sustainable and cost-effective synthetic methods. These catalysts, often based on functionalized carbon materials or organocatalysts, offer an environmentally friendly alternative to metal-based systems.

CatalystReactantsTemp. (°C)TimeSolventYield (%)RecyclabilityReference
Silica-Supported Phosphomolybdic Acid 2-aminoaryl ketone, α-methylene carbonylReflux0.5-3 hEthanol85-94Yes (3 cycles)[1]
g-C₃N₄-CO-(CH₂)₃-SO₃H2-aminoaryl ketones, α-methylene carbonyls1004 hSolvent-freeup to 97Yes (6 cycles)[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of quinolines using the discussed catalyst types.

Protocol 1: Quinoline Synthesis using Silica-Supported Phosphomolybdic Acid (PMA·SiO₂) (General Procedure)
  • Catalyst Preparation: Prepare PMA·SiO₂ by adding a solution of phosphomolybdic acid in ethanol to silica (B1680970) gel, followed by evaporation of the solvent.

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol) and the α-methylene carbonyl compound (1.1 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add 100 mg of the prepared PMA·SiO₂ catalyst to the reaction mixture.

  • Reaction Condition: Reflux the mixture with stirring for the time specified for the particular substrates (typically 0.5-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion of the reaction, filter the catalyst from the hot reaction mixture. Wash the catalyst with hot ethanol. The filtrate is then concentrated under reduced pressure.

  • Isolation: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure quinoline derivative.[1]

  • Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.[1]

Protocol 2: Quinoline Synthesis using a Reusable Nanocatalyst (e.g., Fe₃O₄-supported catalyst)
  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (e.g., 0.02 g of Fe₃O₄-supported ionic liquid).[10]

  • Solvent: If the reaction is not solvent-free, add a suitable solvent like ethanol (5 mL).[10]

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours), with progress monitored by TLC.[10]

  • Catalyst Separation: Upon completion, if the catalyst is magnetic, it can be easily separated using an external magnet. Otherwise, the catalyst is removed by filtration.[10]

  • Workup and Purification: The solvent (if used) is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent to afford the desired quinoline derivative.[10]

  • Catalyst Recycling: The recovered nanocatalyst is washed with a suitable solvent (e.g., ethanol), dried, and can be reused for several cycles.[10]

Protocol 3: Quinoline Synthesis using an Ionic Liquid (e.g., [Hbim]BF₄)
  • Reaction Setup: In a round-bottom flask, add the 2-aminoaryl ketone (1 mmol) and the α-methylene carbonyl compound (1.2 mmol) to the ionic liquid (e.g., 1-butylimidazolium tetrafluoroborate, [Hbim]BF₄) which acts as both the solvent and promoter.[3]

  • Reaction Conditions: Heat the mixture at 110-120°C with stirring for the required time (typically 1.5-4 hours), monitoring the reaction by TLC.[3]

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product from the ionic liquid using an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic extracts and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

  • Ionic Liquid Recycling: The ionic liquid remaining after extraction can be washed with the organic solvent, dried under vacuum, and reused for subsequent reactions.[3]

Protocol 4: Quinoline Synthesis using a Metal-Free Heterogeneous Catalyst (e.g., g-C₃N₄-CO-(CH₂)₃-SO₃H)
  • Reaction Setup: In a reaction vessel, mix the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl derivative (1.2 mmol).[9]

  • Catalyst Addition: Add the functionalized graphitic carbon nitride catalyst (10 wt% relative to the 2-aminoaryl ketone).[9]

  • Reaction Conditions: Stir the solvent-free reaction mixture at 100°C for 4 hours. Monitor the progress of the reaction by TLC.[9]

  • Workup and Purification: After the reaction is complete, cool the mixture. Add a solvent such as dichloromethane (B109758) and separate the solid catalyst by centrifugation.

  • Isolation: Evaporate the solvent from the supernatant to obtain the crude product, which is then purified by column chromatography.

  • Catalyst Recycling: The recovered catalyst can be washed, dried, and reused for multiple cycles with minimal loss of activity.[9]

Visualizing the Process

To better understand the workflow and reaction mechanism, the following diagrams are provided.

G Experimental Workflow for Catalyst Comparison cluster_reactants Reactant Preparation cluster_catalysts Catalyst Selection cluster_reaction Reaction cluster_analysis Analysis & Comparison Reactants Select 2-aminoaryl ketone and α-methylene carbonyl Reaction Perform Quinoline Synthesis (e.g., Friedländer Annulation) Reactants->Reaction PMA Phosphomolybdic Acid (Baseline) PMA->Reaction Nano Nanocatalyst Nano->Reaction IL Ionic Liquid IL->Reaction Zeolite Zeolite Zeolite->Reaction MetalFree Metal-Free Catalyst MetalFree->Reaction Analysis Monitor Reaction (TLC) Isolate & Purify Product Reaction->Analysis Comparison Compare Yield, Time, Recyclability Analysis->Comparison

Caption: A logical workflow for the comparative evaluation of different catalysts in quinoline synthesis.

Friedlander_Mechanism General Mechanism of Friedländer Annulation cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Catalyst Acid or Base Catalyst Reactants->Catalyst Aldol Aldol Condensation Catalyst->Aldol SchiffBase Schiff Base Formation Catalyst->SchiffBase Cyclization1 Intramolecular Cyclization Aldol->Cyclization1 Dehydration1 Dehydration Cyclization1->Dehydration1 Product Substituted Quinoline Dehydration1->Product IntraAldol Intramolecular Aldol-type Reaction SchiffBase->IntraAldol Dehydration2 Dehydration IntraAldol->Dehydration2 Dehydration2->Product

Caption: The two primary mechanistic pathways for the Friedländer annulation for quinoline synthesis.

Conclusion

The synthesis of quinolines has significantly benefited from the development of novel catalytic systems that offer milder reaction conditions, higher yields, and improved sustainability compared to traditional methods. While phosphomolybdic acid remains a viable catalyst, this guide highlights that nanocatalysts, ionic liquids, and metal-free catalysts present compelling alternatives with distinct advantages. Nanocatalysts, particularly magnetic ones, excel in ease of recovery and recyclability. Ionic liquids offer a "green" reaction medium and can act as both solvent and catalyst. Metal-free catalysts represent a cost-effective and environmentally benign approach. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired scale, and economic and environmental considerations. The provided data and protocols serve as a valuable resource for researchers to make informed decisions in the design and execution of efficient and sustainable quinoline syntheses.

References

comparative analysis of Combes vs. Doebner-von Miller quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline (B57606) and its derivatives, the choice of synthetic route is a critical decision that impacts yield, purity, and substrate scope. Among the classical methods, the Combes and Doebner-von Miller syntheses are two prominent acid-catalyzed reactions that offer distinct advantages and disadvantages. This guide provides a comprehensive comparative analysis of these two methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate synthesis for a given research objective.

At a Glance: Combes vs. Doebner-von Miller Synthesis

FeatureCombes SynthesisDoebner-von Miller Synthesis
Reactants Arylamine, β-DiketoneArylamine, α,β-Unsaturated Aldehyde or Ketone
Typical Product 2,4-Disubstituted Quinolines2- and/or 4-Substituted Quinolines
Key Reagents Strong acids (e.g., H₂SO₄, PPA)Strong acids (e.g., HCl, H₂SO₄), sometimes with a Lewis acid (e.g., ZnCl₂)
Advantages Generally good yields for 2,4-disubstituted products; avoids harsh oxidizing agents.Wider range of substitution patterns possible compared to the Skraup synthesis; can utilize a broader range of carbonyl compounds.
Limitations Limited to the synthesis of 2,4-disubstituted quinolines; regioselectivity can be an issue with unsymmetrical β-diketones.Potential for polymerization of the α,β-unsaturated carbonyl compound, leading to lower yields and tar formation; can be violently exothermic.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize representative experimental data for both the Combes and Doebner-von Miller syntheses, offering a glimpse into the expected yields under various reaction conditions.

Table 1: Representative Yields for the Combes Quinoline Synthesis

Arylamineβ-DiketoneCatalystProductYield (%)
Aniline (B41778)Acetylacetone (B45752)H₂SO₄2,4-DimethylquinolineNot specified
m-ChloroanilineAcetylacetoneH₂SO₄7-Chloro-2,4-dimethylquinolineNot specified
Aniline3,5-HeptanedioneH₂SO₄2,4-Diethylquinoline81% (of the intermediate anil)

Table 2: Representative Yields for the Doebner-von Miller Quinoline Synthesis [2]

Arylamineα,β-Unsaturated CarbonylCatalystProductYield (%)
AnilineCrotonaldehyde (B89634)HCl2-Methylquinoline70-75
AnilineMethyl Vinyl KetoneHCl/ZnCl₂4-Methylquinoline60-65
p-ToluidineCrotonaldehydeHCl2,6-Dimethylquinoline68-73
m-NitroanilineAcroleinH₂SO₄7-Nitroquinoline~50

Experimental Protocols

Combes Synthesis: Synthesis of 2,4-Dimethylquinoline

This protocol is a representative procedure for the Combes synthesis.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (B78521) solution

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to an equal volume of water.

  • To the cooled acid solution, add aniline with stirring.

  • Slowly add acetylacetone to the mixture.

  • Heat the reaction mixture under reflux for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a sodium hydroxide solution until basic.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield 2,4-dimethylquinoline.

Doebner-von Miller Synthesis: Synthesis of 2-Methylquinoline (Quinaldine)[2]

This protocol is a standard procedure for the Doebner-von Miller synthesis.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • In the dropping funnel, prepare a solution of crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]

  • Remove the solvent under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to afford pure 2-methylquinoline.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows of the Combes and Doebner-von Miller syntheses.

Combes_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Arylamine Arylamine Enamine Enamine Intermediate Arylamine->Enamine Condensation Diketone β-Diketone Diketone->Enamine SchiffBase Schiff Base Enamine->SchiffBase Tautomerization Quinoline 2,4-Disubstituted Quinoline SchiffBase->Quinoline Cyclization & Dehydration Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Enamine Catalyst->Quinoline Doebner_von_Miller_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Arylamine Arylamine MichaelAdduct Michael Adduct Arylamine->MichaelAdduct Michael Addition UnsaturatedCarbonyl α,β-Unsaturated Aldehyde or Ketone UnsaturatedCarbonyl->MichaelAdduct Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation Catalyst Acid Catalyst (e.g., HCl) Catalyst->MichaelAdduct Catalyst->Dihydroquinoline Comparative_Workflow cluster_combes Combes Synthesis cluster_dvm Doebner-von Miller Synthesis cluster_analysis Comparative Analysis Start Start: Select Quinoline Synthesis Combes_Reactants Arylamine + β-Diketone Start->Combes_Reactants DVM_Reactants Arylamine + α,β-Unsaturated Carbonyl Start->DVM_Reactants Combes_Conditions Acid Catalyst (H₂SO₄) Heat Combes_Reactants->Combes_Conditions Combes_Product 2,4-Disubstituted Quinoline Combes_Conditions->Combes_Product Comparison Compare: - Yields - Substrate Scope - Reaction Conditions - Limitations Combes_Product->Comparison DVM_Conditions Acid Catalyst (HCl) Heat DVM_Reactants->DVM_Conditions DVM_Product Substituted Quinoline DVM_Conditions->DVM_Product DVM_Product->Comparison

References

Validating the Structure of 2,4,6-Trimethylquinoline: A ¹³C NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the ¹³C NMR spectrum of 2,4,6-trimethylquinoline against key reference compounds, supported by experimental data and protocols to validate its chemical structure.

The precise structural elucidation of heterocyclic compounds like quinoline (B57606) derivatives is paramount in the field of medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a definitive tool for confirming molecular architecture. This guide details the validation of the this compound structure by comparing its experimental ¹³C NMR chemical shifts with those of unsubstituted quinoline and its monomethylated analogues.

Comparative Analysis of ¹³C NMR Chemical Shifts

The structure of this compound can be unequivocally confirmed by analyzing the chemical shifts in its ¹³C NMR spectrum and comparing them to simpler, related structures. The electron-donating methyl groups cause predictable upfield (to a lower ppm) or downfield (to a higher ppm) shifts for the carbons to which they are attached (ipso-carbons) and for other carbons within the aromatic system.

The following table summarizes the experimental ¹³C NMR chemical shift data for this compound and its reference compounds. The standard numbering convention for the quinoline ring is used for all assignments.[1][2]

Table 1: Experimental ¹³C NMR Chemical Shift Data (ppm) for Quinolines

CarbonQuinoline (in CDCl₃)2-Methylquinoline (in CDCl₃)4-Methylquinoline (in CDCl₃)6-Methylquinoline (in CDCl₃)This compound (in DMSO-d₆)
C2150.3158.5150.1149.8156.3
C3121.1122.1121.7120.9121.2
C4136.1136.0144.3135.7142.3
C4a128.3127.3128.9128.3126.1
C5126.6126.0123.3126.7123.6
C6129.5129.3129.5135.9133.5
C7127.7127.3126.2131.1129.8
C8129.5129.0129.3126.4125.7
C8a148.4147.7148.0146.9145.4
2-CH₃-25.3--23.8
4-CH₃--18.7-17.8
6-CH₃---21.420.6

Note: Data was obtained from the Spectral Database for Organic Compounds (SDBS) and may be subject to minor variations based on experimental conditions.

Analysis of the data reveals:

  • Ipso-Substitution Effects: The carbons directly attached to methyl groups (C2, C4, C6) in this compound show significant downfield shifts compared to unsubstituted quinoline, which is characteristic of alkyl substitution on an aromatic ring.

  • Shielding/Deshielding Effects: The presence of multiple methyl groups influences the electronic environment of the entire molecule, leading to shifts in other carbon signals relative to the monomethylated derivatives.

  • Signal Count: The spectrum of this compound displays a total of 12 distinct carbon signals (9 for the quinoline core and 3 for the methyl groups), which is consistent with its proposed molecular structure.

Experimental Protocol

The following provides a typical methodology for the acquisition of a ¹³C NMR spectrum for quinoline derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the quinoline compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to achieve a homogeneous solution.

2. NMR Spectrometer Setup:

  • The data presented was acquired on Fourier-transform (FT) NMR spectrometers operating at various frequencies (e.g., 22.5 MHz to 100.4 MHz).

  • The instrument is locked to the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.

  • Spectral Width (SW): Approximately 0-200 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of quaternary carbons.

  • Number of Scans (NS): 128 scans or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: Standard probe temperature (e.g., 25°C).

  • Reference: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Visualization of the Validation Workflow

The logical process for validating the structure of this compound using ¹³C NMR is outlined in the diagram below.

G cluster_0 Structural Hypothesis cluster_1 Experimental Analysis cluster_2 Comparative Validation Hypothesis Proposed Structure: This compound NMR_Acq ¹³C NMR Data Acquisition Hypothesis->NMR_Acq Test Data_Proc Data Processing (Referencing, Phasing) NMR_Acq->Data_Proc Comparison Compare Experimental Shifts and Signal Count to Reference Data Data_Proc->Comparison DB_Data Reference Spectra: - Quinoline - Monomethylated Quinolines DB_Data->Comparison Conclusion Structure Validated Comparison->Conclusion Match Confirmed?

References

A Comparative Guide to the Efficacy of Substituted Quinolines in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged structure in catalysis, lending its rigid framework and tunable electronic properties to a variety of ligands and organocatalysts. The efficacy of these catalysts is profoundly influenced by the nature and position of substituents on the quinoline ring. This guide provides an objective comparison of the performance of different substituted quinolines in two key catalytic transformations: the asymmetric transfer hydrogenation of ketones and the asymmetric hydrogenation of quinolines themselves. Experimental data is presented to facilitate catalyst selection and reaction optimization.

Case Study 1: Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation in synthetic organic chemistry. This section compares the catalytic activity of a series of ruthenium(II) p-cymene (B1678584) complexes bearing different substituted pyridine-quinoline and biquinoline ligands in the transfer hydrogenation of acetophenone (B1666503).

Data Presentation: Performance of Substituted Quinoline-Based Ruthenium Catalysts

The following table summarizes the conversion rates of acetophenone to 1-phenylethanol (B42297) at various time points, highlighting the impact of methyl and chloro substituents on the quinoline and pyridine (B92270) rings of the ligands.

Catalyst (Ligand)Conversion at 10 min (%)Conversion at 15 min (%)Conversion at 30 min (%)Conversion at 60 min (%)
Complex 1 (8-Methyl-2-(pyridin-2-yl)quinoline)100---
Complex 2 (6'-Methyl-2-(pyridin-2-yl)quinoline)4565100-
Complex 5 (4-Methyl-2,2'-biquinoline)100---
Complex 7-Cl (2-(Pyridin-2-yl)quinoline)20356095
Complex 8 (2,2'-Biquinoline)15305598

Data sourced from a 2019 study on pyridine-quinoline and biquinoline-based ruthenium p-cymene complexes.

Experimental Protocols

General Procedure for Catalytic Transfer Hydrogenation:

A solution of the ketone (0.5 mmol), the ruthenium catalyst (0.005 mmol, 1 mol%), and potassium isopropoxide (0.05 mmol, 10 mol%) in 2-propanol (5 mL) is placed in a pre-dried Schlenk tube. The mixture is then stirred at 82 °C. Aliquots are taken at specified time intervals and analyzed by gas chromatography to determine the conversion.

Key Insights

The substitution pattern on the quinoline and pyridine rings significantly impacts the catalytic activity. Methyl substitution at the 8-position of the quinoline ring (Complex 1) and the 4-position of the biquinoline (Complex 5) leads to highly active catalysts, achieving complete conversion within 10 minutes. In contrast, the unsubstituted ligands (Complexes 7-Cl and 8) exhibit considerably lower activity. This suggests that the electronic and steric effects of the substituents play a crucial role in the catalytic cycle.

Case Study 2: Asymmetric Hydrogenation of 2-Substituted Quinolines

The asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines is a highly valuable transformation, as these products are common motifs in pharmaceuticals and natural products. This section compares the efficacy of different chiral phosphine (B1218219) ligands in the iridium-catalyzed asymmetric hydrogenation of various 2-substituted quinolines.

Data Presentation: Performance of Chiral Ligands in Iridium-Catalyzed Quinoline Hydrogenation

The table below showcases the yield and enantiomeric excess (ee) for the hydrogenation of different 2-substituted quinolines using iridium complexes with two different chiral biaryl phosphine ligands.

Substrate (2-Substituted Quinoline)LigandYield (%)ee (%)
2-Methylquinoline(R)-MeO-Biphep>9996
2-Ethylquinoline(R)-MeO-Biphep>9995
2-Propylquinoline(R)-MeO-Biphep>9994
2-Phenylquinoline(R)-MeO-Biphep>9990
2-Methylquinoline(S)-SegPhos9588
2-Ethylquinoline(S)-SegPhos9687

Data compiled from studies on iridium-catalyzed asymmetric hydrogenation of quinolines.

Experimental Protocols

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation:

In a glovebox, a glass vial is charged with [Ir(COD)Cl]₂ (0.005 mmol), the chiral ligand (0.011 mmol), and iodine (0.01 mmol). The catalyst mixture is stirred in toluene (B28343) (2 mL) for 10 minutes. The quinoline substrate (1 mmol) is then added. The vial is placed in an autoclave, which is then purged with hydrogen gas and pressurized to 50 atm. The reaction is stirred at room temperature for 12-24 hours. The conversion and enantiomeric excess are determined by chiral HPLC analysis of the crude reaction mixture.

Key Insights

The choice of the chiral ligand is critical for achieving high enantioselectivity in the asymmetric hydrogenation of quinolines. The (R)-MeO-Biphep ligand consistently provides excellent yields and high enantiomeric excesses across a range of 2-alkyl and 2-aryl substituted quinolines. While (S)-SegPhos is also an effective ligand, it generally results in slightly lower enantioselectivities for the same substrates. This highlights the subtle interplay between the ligand structure and the substrate in determining the stereochemical outcome of the reaction.

Mandatory Visualization

Below are diagrams illustrating a generalized catalytic cycle for an asymmetric transformation and an experimental workflow for comparing catalyst efficacy.

G cluster_0 Catalytic Cycle Catalyst Catalyst Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 + Substrate Substrate Substrate Product Product Intermediate2 Transition State Intermediate1->Intermediate2 Transformation Intermediate3 Catalyst-Product Complex Intermediate2->Intermediate3 Intermediate3->Catalyst - Product

Caption: A generalized catalytic cycle for a metal-catalyzed asymmetric transformation.

G cluster_1 Experimental Workflow A Catalyst/Ligand Screening B Reaction Setup (Substrate, Solvent, Conditions) A->B C Catalytic Reaction B->C D Work-up and Purification C->D E Analysis (Yield, ee, etc.) D->E F Data Comparison E->F

Caption: A typical experimental workflow for comparing the efficacy of different catalysts.

genotoxicity of methylquinolines versus fluoroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Genotoxicity of Methylquinolines and Fluoroquinolones

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of quinoline (B57606) derivatives is crucial for safety assessment and drug design. This guide provides an objective comparison of the genotoxicity of two important classes of quinoline derivatives: methylquinolines, which are environmental pollutants and components of coal tar, and fluoroquinolones, a widely used class of synthetic antibiotics. The comparison is supported by experimental data from various genotoxicity assays.

Comparative Genotoxicity Data

The following tables summarize quantitative data from key genotoxicity studies on methylquinolines and fluoroquinolones. These assays are fundamental in regulatory toxicology for assessing the potential of chemical compounds to cause genetic damage.

Table 1: Mutagenicity in Salmonella typhimurium (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. A positive result indicates that the substance can cause mutations in the DNA of the test organism.

Compound ClassCompoundStrainMetabolic Activation (S9)ResultReference
Methylquinolines QuinolineTA100RequiredMutagenic[1]
2-MethylquinolineTA100RequiredLess mutagenic than quinoline[2]
3-MethylquinolineTA100RequiredMutagenic[2]
4-Methylquinoline (B147181)TA100RequiredMore mutagenic than quinoline[2][3]
5-MethylquinolineTA100RequiredMutagenic[2]
6-MethylquinolineTA100RequiredMore mutagenic than quinoline[2]
7-MethylquinolineTA100RequiredComparable to quinoline[2]
8-MethylquinolineTA100RequiredLess mutagenic than quinoline[2]
Fluoroquinolones 2-FluoroquinolineTA100Not specifiedNot significantly mutagenic[1]
3-FluoroquinolineTA100Not specifiedNot significantly mutagenic[1]
4-FluoroquinolineTA100Not specifiedMutagenic[4]
5-FluoroquinolineTA100Not specifiedMutagenic[1][4]
6-FluoroquinolineTA100Not specifiedMutagenic[1][4]
7-FluoroquinolineTA100Not specifiedMutagenic[1][4]
8-FluoroquinolineTA100Not specifiedMutagenic[1][4]
CiprofloxacinTA100, TA104With simulated solar lightWeakly photomutagenic[5]
LomefloxacinTA100, TA104With simulated solar lightWeakly photomutagenic[5]
FleroxacinTA100, TA104With simulated solar lightWeakly photomutagenic[5]
Table 2: Induction of Unscheduled DNA Synthesis (UDS) in Rat Hepatocytes

The UDS assay detects DNA repair synthesis following chemically induced DNA damage. A positive result indicates that the compound can cause DNA damage that is recognized and repaired by the cell.

Compound ClassCompoundResultReference
Methylquinolines QuinolinePositive[1][4]
2-MethylquinolineNegative[1]
4-MethylquinolinePositive[1]
6-MethylquinolineNegative[1]
8-MethylquinolinePositive[1]
Fluoroquinolones 2-FluoroquinolineNegative[1]
3-FluoroquinolineNegative[1]
4-FluoroquinolineNegative[1]
5-FluoroquinolinePositive[1]
6-FluoroquinolinePositive[1]
7-FluoroquinolinePositive[1]
8-FluoroquinolinePositive[1]
Table 3: DNA Damage Detected by the Comet Assay

The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks in individual cells. The extent of DNA migration under electrophoresis is proportional to the amount of DNA damage.

Compound ClassCompoundCell LineKey FindingsReference
Fluoroquinolones CiprofloxacinJurkat cellsInduced DNA damage, enhanced by UV irradiation.[6]
Ofloxacin (B1677185)Jurkat cellsInduced DNA damage, enhanced by UV irradiation.[6]
Nalidixic AcidJurkat cellsInduced DNA damage, enhanced by UV irradiation.[6]
Norfloxacin (B1679917)WTK-1 cellsSignificantly induced recoverable DNA damage after 4 and 20 hours.[7]
CiprofloxacinWTK-1 cellsSignificantly induced recoverable DNA damage after 4 and 20 hours.[7]
LomefloxacinMouse lymphoma cellsExtensive DNA breakage with simulated solar light.[5]
FleroxacinMouse lymphoma cellsExtensive DNA breakage with simulated solar light.[5]
Table 4: Induction of Micronuclei (MN)

The micronucleus test detects small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes left behind during cell division. A positive result indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

Compound ClassCompoundSystemKey FindingsReference
Methylquinolines QuinolinehiHeps cells, Rat liver (in vivo)Induced significantly higher MN frequencies than 4-MeQ.[3][8]
4-MethylquinolinehiHeps cells, Rat liver (in vivo)Less genotoxic than Quinoline in these systems.[3][8]
Fluoroquinolones NorfloxacinWTK-1 cells (in vitro)Significantly increased micronuclei formation.[7]
Nalidixic AcidVicia faba rootsSignificant MN induction at concentrations of 1 and 10 mg/Kg.[9]
CiprofloxacinVicia faba rootsSignificant MN induction at concentrations of 0.5 and 5 mg/Kg.[9]
EnrofloxacinVicia faba rootsSignificant MN induction at concentrations of 0.5 and 5 mg/Kg.[9]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are summaries of the protocols for the key genotoxicity assays cited.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.[10][11][12]

  • Bacterial Strains : Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA1535, TA1537) with pre-existing mutations in the histidine operon are used, rendering them unable to synthesize histidine (His-).

  • Metabolic Activation : Tests are conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates, to mimic metabolism in mammals.

  • Exposure : Approximately 10⁸ bacterial cells are exposed to the test compound at various concentrations in a liquid suspension.[10]

  • Plating : The treated bacteria are plated on a minimal glucose agar (B569324) medium that lacks histidine.

  • Incubation : Plates are incubated at 37°C for 48-72 hours.

  • Scoring : Only bacteria that have undergone a reverse mutation to a His+ phenotype can grow and form colonies. The number of revertant colonies is counted and compared to a negative (solvent) control. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay measures the repair of DNA damage in non-S-phase cells, typically primary rat hepatocytes.

  • Cell Culture : Primary hepatocytes are isolated from rats and cultured.

  • Treatment : The cultured cells are exposed to the test compound in the presence of ³H-thymidine.

  • DNA Repair : If the test compound induces DNA damage, the cells will incorporate the radiolabeled thymidine (B127349) into their DNA during the repair process.

  • Autoradiography : After treatment, the cells are fixed, and autoradiography is performed. The incorporation of ³H-thymidine is visualized as silver grains over the cell nucleus.

  • Analysis : The net nuclear grain count is determined by subtracting the cytoplasmic background count from the nuclear count. A significant increase in the net nuclear grain count in treated cells compared to control cells indicates a positive UDS response.[1]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.[13]

  • Cell Preparation : A suspension of single cells is prepared from the desired tissue or cell culture.

  • Embedding : The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.

  • Lysis : The slides are immersed in a lysis solution (containing detergent and high salt) to remove cellular membranes, leaving behind the DNA-protein complex called the nucleoid.

  • Alkaline Unwinding : The DNA is denatured and unwound by placing the slides in an alkaline electrophoresis buffer (pH > 13).

  • Electrophoresis : The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleoid, forming a "comet tail". Undamaged DNA remains in the "comet head".[13]

  • Staining and Visualization : The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Quantification : Image analysis software is used to quantify the amount of DNA in the comet tail, which is a measure of the extent of DNA damage.

In Vitro Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells.[14][15]

  • Cell Culture : A suitable cell line (e.g., CHO-K1, WTK-1, TK6) is cultured and seeded in petri dishes or multi-well plates.[15][16]

  • Treatment : The cells are exposed to the test compound at several concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 4 to 24 hours).[15]

  • Cytokinesis Block : Cytochalasin B, an inhibitor of cytokinesis, is often added to the culture. This allows for the identification of cells that have completed one nuclear division, as they will be binucleated. This ensures that micronuclei are scored only in cells that have divided during or after treatment.[15]

  • Harvesting and Staining : After incubation, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring : Using a microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[15] The frequency of micronucleated cells is calculated and compared to negative and positive controls. A statistically significant, dose-dependent increase in micronucleated cells indicates a genotoxic effect.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and the mechanisms of genotoxicity.

Experimental Workflows

G cluster_0 Ames Test Workflow cluster_1 Comet Assay Workflow cluster_2 In Vitro Micronucleus Assay Workflow a0 Prepare bacterial strains (e.g., S. typhimurium His-) a1 Mix bacteria with test compound (+/- S9 activation) a0->a1 a2 Pour mixture onto minimal glucose agar plates (His-deficient) a1->a2 a3 Incubate at 37°C for 48-72 hours a2->a3 a4 Count revertant colonies (His+ phenotype) a3->a4 a5 Compare to controls to determine mutagenicity a4->a5 b0 Embed single cells in agarose on a slide b1 Lyse cells to remove membranes and cytoplasm b0->b1 b2 Unwind DNA in alkaline solution (pH > 13) b1->b2 b3 Perform electrophoresis b2->b3 b4 Stain DNA with fluorescent dye b3->b4 b5 Visualize and quantify DNA migration (comet tail) b4->b5 c0 Culture mammalian cells c1 Treat cells with test compound (+/- S9 activation) c0->c1 c2 Add Cytochalasin B to block cytokinesis c1->c2 c3 Incubate to allow for one nuclear division c2->c3 c4 Harvest, fix, and stain cells c3->c4 c5 Score micronuclei in binucleated cells c4->c5

Caption: Standard experimental workflows for key in vitro genotoxicity assays.

Genotoxicity Mechanisms

The mechanisms by which these compounds induce genotoxicity differ significantly. Fluoroquinolones primarily target bacterial type II topoisomerases but can also affect mammalian enzymes and induce oxidative stress.[17][18] Methylquinolines, on the other hand, generally require metabolic activation to become genotoxic.

G cluster_0 Fluoroquinolone Genotoxicity Pathway cluster_1 Methylquinoline Genotoxicity Pathway FQ Fluoroquinolone TOPO DNA Gyrase / Topoisomerase IV (Bacteria) Topoisomerase II (Eukaryotes) FQ->TOPO ROS Reactive Oxygen Species (ROS) Generation (Photogenotoxicity) FQ->ROS with UV light Complex Ternary FQ-DNA-Enzyme Complex TOPO->Complex inhibits ligation DSB DNA Double-Strand Breaks Complex->DSB Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DSB->Genotoxicity OxidativeDamage Oxidative DNA Damage ROS->OxidativeDamage OxidativeDamage->Genotoxicity MQ Methylquinoline CYP450 Metabolic Activation (e.g., Cytochrome P450) MQ->CYP450 Metabolite Reactive Metabolite (e.g., Epoxide, Diol Epoxide) CYP450->Metabolite Adduct DNA Adduct Formation Metabolite->Adduct ReplicationError Replication Errors / Stalled Replication Adduct->ReplicationError Genotoxicity_MQ Genotoxicity (Mutations, DNA Strand Breaks) ReplicationError->Genotoxicity_MQ

Caption: Proposed mechanisms of genotoxicity for fluoroquinolones and methylquinolines.

Conclusion

The experimental data reveal distinct genotoxicity profiles for methylquinolines and fluoroquinolones.

Methylquinolines are generally considered genotoxic, but their activity is highly dependent on their chemical structure and requires metabolic activation to exert their effects. For instance, methylation at positions 4 and 6 of the quinoline ring appears to enhance mutagenic activity in the Ames test more than quinoline itself, while methylation at positions 2 and 8 reduces it.[2] However, in cellular systems with competent metabolic enzymes like hiHeps cells, the parent compound quinoline can be more genotoxic than 4-methylquinoline, suggesting that the methyl group may facilitate detoxification pathways in addition to bioactivation.[3][8]

Fluoroquinolones exhibit a different genotoxic profile. While their primary mechanism of antibacterial action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, they can also induce DNA damage in eukaryotic cells.[17] This is particularly evident with exposure to UV light, where many fluoroquinolones become photogenotoxic, leading to the generation of reactive oxygen species and subsequent DNA damage.[5][6] Some fluoroquinolones, like norfloxacin and ciprofloxacin, have been shown to induce DNA strand breaks and micronuclei even without photoactivation.[7]

References

Comparative Anticancer Activity of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Substituted Quinolines in Anticancer Drug Discovery

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of substituted quinoline derivatives as anticancer agents: 2-substituted and 6-substituted quinolines. The information herein is synthesized from various research publications to aid researchers, scientists, and drug development professionals in the rational design of novel quinoline-based therapeutics.

The anticancer efficacy of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. Below, we compare the cytotoxic activities of representative 2-substituted and 6-substituted quinoline analogs against various human cancer cell lines.

Table 1: Cytotoxic Activity (IC50, µM) of 2-Substituted Quinoline Derivatives
CompoundSubstitution at C-2R GroupHeLa (Cervical Cancer)PC3 (Prostate Cancer)Reference
1 2-phenylH>100>100[1]
2 2-phenyl6-CH₃45.1260.21[1]
3 2-phenyl6-Cl25.3434.34[1]
4 2-(3,4-methylenedioxyphenyl)6-Cl8.331.37[1]
Table 2: Cytotoxic Activity (IC50, µM) of 6-Substituted Quinoline Derivatives
CompoundSubstitution at C-6R GroupA549 (Lung Cancer)HCT116 (Colon Cancer)Reference
5 N-hydroxy-2-quinolineacrylamideH15.212.8[2]
6 N-hydroxy-2-quinolineacrylamide6-phenoxy0.81.1[2]
7 N-hydroxy-2-quinolineacrylamide6-(4-fluorophenoxy)0.50.7[2]
8 N-hydroxy-2-quinolineacrylamide6-(4-chlorophenoxy)0.60.8[2]

Key SAR Insights:

  • 2-Substituted Quinolines: The introduction of an aryl group at the 2-position generally imparts anticancer activity.[1] Further substitution on this 2-aryl ring or on the quinoline core can modulate this activity. For instance, the presence of a chlorine atom at the 6-position (compound 3 ) enhances cytotoxicity compared to an unsubstituted analog (compound 1 ).[1] Incorporating a 3,4-methylenedioxyphenyl group at the 2-position in conjunction with a 6-chloro substituent (compound 4 ) leads to a significant increase in potency against HeLa cells.[1] The lipophilicity of these compounds also appears to play a role, with more lipophilic analogs showing better activity.[1]

  • 6-Substituted Quinolines: For the N-hydroxy-2-quinolineacrylamide series, substitution at the 6-position with an aryloxy group dramatically enhances the antiproliferative activity.[2] The presence of electron-withdrawing groups, such as fluorine or chlorine, on the terminal phenoxy ring (compounds 7 and 8 ) further improves the potency.[2] These compounds have been shown to act as Histone Deacetylase (HDAC) inhibitors, with some exhibiting selectivity for specific HDAC isoforms.[2]

Experimental Protocols

The evaluation of the anticancer activity of these quinoline derivatives typically involves in vitro cytotoxicity assays. A commonly used method is the MTT assay.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

  • Cell Seeding: Cancer cells (e.g., HeLa, PC3, A549, HCT116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Visualizing Structure-Activity Relationships and Workflows

General SAR of Anticancer Quinolines

The following diagram illustrates the key positions on the quinoline ring where substitutions have been shown to influence anticancer activity.

A placeholder for a quinoline structure image is used. A real implementation would require a valid image URL.

Caption: Key substitution positions on the quinoline ring influencing anticancer activity.

Experimental Workflow for Cytotoxicity Screening

The diagram below outlines the typical workflow for evaluating the cytotoxic effects of substituted quinoline derivatives using the MTT assay.

MTT_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_treatment Treat cells with quinoline derivatives overnight_incubation->compound_treatment incubation_48_72h Incubate for 48-72 hours compound_treatment->incubation_48_72h mtt_addition Add MTT reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h formazan_solubilization Solubilize formazan crystals incubation_4h->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.

Conclusion

The structure-activity relationship of substituted quinolines is a rich and active area of research in anticancer drug discovery. This guide highlights that modifications at the 2- and 6-positions of the quinoline ring are particularly effective strategies for enhancing cytotoxic potency. The introduction of substituted aryl groups at the 2-position and aryloxy moieties at the 6-position have yielded compounds with significant anticancer activity. The provided experimental protocol for the MTT assay serves as a standard method for evaluating the efficacy of these and other novel quinoline derivatives. The continued exploration of the SAR of this privileged scaffold holds great promise for the development of next-generation anticancer therapeutics.

References

A Comparative Guide to Nanocatalysts in Quinoline Synthesis: Paving the Way for Greener Pharmaceutical and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive analysis aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the burgeoning field of nanocatalysis in quinoline (B57606) synthesis. Quinolines are a critical structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The use of nanocatalysts offers significant advantages over traditional synthetic methods, including milder reaction conditions, higher yields, greater selectivity, and improved catalyst reusability, aligning with the principles of green chemistry. This guide presents a quantitative comparison of various nanocatalysts, detailed experimental protocols, and a visual representation of the comparative study workflow.

The efficiency of quinoline synthesis is greatly influenced by the choice of catalyst. Nanocatalysts, with their high surface-area-to-volume ratio and unique electronic properties, have emerged as powerful tools for this transformation. This comparison focuses on some of the most promising nanocatalysts investigated to date, primarily employed in the Friedländer annulation reaction, a cornerstone of quinoline synthesis.

Quantitative Performance Comparison of Nanocatalysts

The following table summarizes the performance of various nanocatalysts in the synthesis of quinoline derivatives, providing a clear comparison of their efficacy under different experimental conditions.

NanocatalystReactantsCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reusability (Cycles)
Iron-Based Nanocatalysts
Fe₃O₄@SiO₂/Isoniazid/Cu(II)2-aminoaryl ketones, α-methylene ketones0.07 mgEthanol (B145695)60268-964 (with 24% activity reduction)[1][2]
Fe₃O₄@SiO₂-APTES-TFA2-aminoaryl ketones, dicarbonyl compounds0.2 gSolvent-free100-68-98At least 4[1]
Fe₃O₄-IL-HSO₄2-aminoaryl ketones, 1,3-dicarbonyl compounds20 mgSolvent-free900.25-185-96-[1]
Nickel-Based Nanocatalysts
Nickel Nanoparticles (biofabricated)2-aminoaryl ketones, dicarbonyl compounds10 mol%Solvent-free75-85-96Up to 5[3][4]
Nickel Oxide (NiO) Nanoparticles2-aminoaryl ketones, β-ketoesters/ketones10 mol%EthanolReflux2.5 min~95-[5]
Zinc-Based Nanocatalysts
ZnO/CNT2-amino-5-chlorobenzaldehyde, carbonyl compounds25 mgSolvent-free--24-99-[1]
Tin-Based Nanocatalysts
nano-SnO₂2-aminobenzophenones, acetylenic esters5 mol%Ethyl acetate-1Good to outstanding-[1][6]

Experimental Protocols

To facilitate the adoption and further development of these methods, detailed experimental protocols for the synthesis of a representative magnetic nanocatalyst and its application in quinoline synthesis are provided below.

Protocol 1: Synthesis of a Magnetically Recoverable Nanocatalyst (e.g., Fe₃O₄@SiO₂-based)

This protocol describes a general procedure for the synthesis of a core-shell magnetic nanocatalyst, which can be functionalized for catalytic applications.

Materials:

Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles: A solution of FeCl₃·6H₂O and FeCl₂·4H₂O (2:1 molar ratio) in deionized water is heated to 80°C under a nitrogen atmosphere with vigorous stirring. Ammonium hydroxide is then added dropwise to precipitate the magnetic nanoparticles. The black precipitate is washed several times with deionized water and ethanol and then dried.

  • Silica (B1680970) Coating (Fe₃O₄@SiO₂): The synthesized Fe₃O₄ nanoparticles are dispersed in a mixture of ethanol and deionized water, followed by the addition of ammonium hydroxide. Tetraethyl orthosilicate (TEOS) is then added dropwise, and the mixture is stirred for several hours to form a silica shell. The resulting Fe₃O₄@SiO₂ nanoparticles are collected by magnetic separation, washed, and dried.

  • Surface Functionalization: The Fe₃O₄@SiO₂ nanoparticles are dispersed in dry toluene (B28343), and a functionalizing agent (e.g., APTES for amine functionalization) is added. The mixture is refluxed for several hours under a nitrogen atmosphere. The functionalized magnetic nanocatalyst is then separated, washed with toluene and ethanol, and dried. Further modification, such as the introduction of acidic or basic groups, can be performed on the functionalized surface.[7][8]

Protocol 2: Nanocatalyst-Mediated Synthesis of Quinolines via Friedländer Annulation

This protocol outlines a general procedure for the synthesis of polysubstituted quinolines using a nanocatalyst.

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Nanocatalyst (e.g., Fe₃O₄-based, 10-20 mg)

  • Ethanol (or solvent-free)

Procedure:

  • In a round-bottom flask, the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst are combined.[9]

  • If the reaction is to be carried out in a solvent, ethanol (5 mL) is added to the mixture. For solvent-free conditions, the reactants and catalyst are mixed directly.[9]

  • The reaction mixture is stirred at a specified temperature (e.g., 60-100°C) for the required time (e.g., 30 minutes to 2 hours).[9]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, if a magnetic nanocatalyst is used, it is separated from the reaction mixture using an external magnet.[1] Otherwise, the catalyst can be removed by filtration.

  • If a solvent was used, it is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure quinoline derivative.

  • The recovered catalyst is washed with a suitable solvent (e.g., ethanol), dried, and can be reused for subsequent reactions.[3]

Mandatory Visualizations

To further clarify the relationships and workflows in a comparative study of nanocatalysts, the following diagrams are provided.

Caption: Experimental workflow for a comparative study of nanocatalysts in quinoline synthesis.

Signaling_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products ketone 2-Aminoaryl Ketone intermediate Intermediate Formation ketone->intermediate methylene α-Methylene Carbonyl methylene->intermediate catalyst Nanocatalyst (Active Sites) catalyst->intermediate Activation cyclization Intramolecular Cyclization intermediate->cyclization quinoline Substituted Quinoline cyclization->quinoline Dehydration water H₂O cyclization->water

Caption: Generalized reaction pathway for nanocatalyzed Friedländer quinoline synthesis.

References

2,4,6-Trimethylquinoline as a Reference Standard in Analytical Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical decision impacting the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of 2,4,6-trimethylquinoline as a reference standard in analytical chemistry, evaluating its performance against potential alternatives and offering detailed experimental insights.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₂H₁₃N.[1] It is recognized for its applications as a building block in the synthesis of dyes, pharmaceuticals, and polymers.[2] In the realm of analytical chemistry, its stable chemical structure and distinct mass spectrometric fragmentation pattern suggest its potential as a reference standard, particularly for the quantification of quinoline (B57606) derivatives and other nitrogen-containing heterocyclic compounds.

Performance Comparison

While this compound is not as commonly utilized as a certified reference material as some other compounds, its properties make it a viable candidate for an internal standard in specific chromatographic applications. The ideal internal standard should be chemically similar to the analyte(s) of interest, not be present in the sample matrix, and be well-resolved chromatographically.[3]

For the analysis of heterocyclic aromatic amines (HAAs) in food and environmental samples, for instance, a robust internal standard is crucial for accurate quantification due to the complexity of the matrices and the low concentration of the analytes.[4][5] In such cases, this compound could serve as a surrogate standard, added to the sample before extraction to monitor and correct for analyte losses during sample preparation.

Table 1: Comparison of this compound with Alternative Internal Standards

FeatureThis compoundDeuterated Analogs (e.g., Quinoline-d7)Structural Analogs (e.g., other alkylated quinolines)
Chemical Similarity High for quinoline-based analytesVery High (near-identical chemical and physical properties)[6]Moderate to High
Co-elution Potential Possible, requires careful chromatographic optimizationHigh, often co-elutes with the non-labeled analyte[7]Variable, depends on the specific analog
Mass Spectrometry Distinct m/z, allows for clear differentiationDifferent m/z from the analyte, ideal for MS detection[8]Different m/z, allows for clear differentiation
Commercial Availability Readily available from chemical suppliers[9]Often requires custom synthesis, can be expensive[10]Generally available
Cost Relatively lowHighModerate
Matrix Effect Compensation Good, but may differ slightly from the analyteExcellent, considered the "gold standard"[6]Good, but may not perfectly mimic the analyte's behavior

Experimental Protocols

The suitability of this compound as a reference standard is best evaluated through method validation. Below are generalized experimental protocols for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS Protocol for the Analysis of Azaarenes in Environmental Samples

This protocol outlines a general procedure for the quantification of nitrogen-containing polycyclic aromatic compounds (azaarenes) in a sample matrix like industrial wastewater, using this compound as an internal standard.

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or toluene).

  • Working Standard Solution: Prepare a working standard solution of 10 µg/mL by diluting the stock solution.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target azaarenes. Spike each calibration standard with the this compound working standard to a final concentration of 1 µg/mL.

  • Sample Preparation: To 100 mL of the water sample, add the this compound working standard to achieve a concentration of 1 µg/mL. Perform a liquid-liquid extraction with dichloromethane. Concentrate the extract to a final volume of 1 mL.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-350. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for each analyte and this compound (e.g., m/z 171, 170, and 156).

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the analytes in the samples using the calibration curve.

HPLC Protocol for the Analysis of Heterocyclic Amines in Food Samples

This protocol describes a general approach for the analysis of heterocyclic amines in a cooked meat extract using this compound as an internal standard.

1. Standard and Sample Preparation:

  • Stock and Working Solutions: Prepare as described in the GC-MS protocol, using methanol as the solvent.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target heterocyclic amines. Spike each with the this compound working standard.

  • Sample Preparation: Homogenize a cooked meat sample and extract using solid-phase extraction (SPE). Elute the heterocyclic amines and the spiked internal standard. Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength suitable for the analytes and this compound (e.g., 260 nm), or a mass spectrometer.

3. Data Analysis:

  • As described in the GC-MS protocol.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of target analytes using an internal standard.

G cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix IS_spike Spike with This compound (IS) Sample->IS_spike Extraction Extraction / Clean-up IS_spike->Extraction Analysis GC-MS or HPLC Analysis Extraction->Analysis Cal_Stds Calibration Standards IS_spike2 Spike with This compound (IS) Cal_Stds->IS_spike2 IS_spike2->Analysis Curve Generate Calibration Curve IS_spike2->Curve Integration Peak Integration Analysis->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Ratio->Curve Quantification Quantify Analytes in Sample Ratio->Quantification Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logical Comparison of Internal Standard Selection

The choice of an internal standard is a critical step in method development. The following diagram outlines the decision-making process.

G Start Start: Need for Internal Standard Analyte Define Analyte(s) and Matrix Start->Analyte Deuterated_Avail Is a Deuterated Analog Available and Affordable? Analyte->Deuterated_Avail Use_Deuterated Use Deuterated Analog (Gold Standard) Deuterated_Avail->Use_Deuterated Yes Find_Analog Search for a Suitable Structural Analog Deuterated_Avail->Find_Analog No Validate Thoroughly Validate Method: - Recovery - Matrix Effects - Precision & Accuracy Use_Deuterated->Validate Check_Props Evaluate Properties: - Chemical Similarity - Stability - Not in Sample - Chromatographic Resolution Find_Analog->Check_Props Select_246TMQ Consider this compound for Quinoline-like Analytes Check_Props->Select_246TMQ Select_246TMQ->Validate End Final Validated Method Validate->End

Caption: Decision tree for internal standard selection.

Conclusion

This compound presents itself as a viable and cost-effective option for use as a reference or internal standard in the analysis of quinoline derivatives and other nitrogen-containing heterocyclic compounds. While deuterated analogs are considered the "gold standard" for their ability to accurately compensate for matrix effects, this compound can provide reliable results with proper method development and validation. Its chemical similarity to many target analytes in environmental and food analysis makes it a valuable tool for researchers. The choice of the most appropriate standard will ultimately depend on the specific requirements of the analytical method, including the complexity of the sample matrix, the required level of accuracy and precision, and budgetary considerations.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4,6-Trimethylquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific analysis, the responsible management and disposal of chemical waste is a critical component of ensuring a safe and environmentally conscious workspace. This guide provides a detailed, step-by-step procedure for the proper disposal of 2,4,6-Trimethylquinoline, a heterocyclic compound belonging to the quinoline (B57606) family. Due to its chemical nature, this compound and its derivatives are to be treated as hazardous waste.[1][2] Under no circumstances should this chemical be discarded in standard refuse containers or released into the sanitary sewer system.[1][2]

Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. The following table summarizes the necessary protective gear.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.---

Disposal Workflow

The proper disposal of this compound follows a structured process to ensure safety and compliance with regulations. This workflow begins with the initial handling of the waste and concludes with its final removal by certified professionals.

start Start: Handling this compound Waste ppe Step 1: Don Appropriate PPE start->ppe segregation Step 2: Waste Segregation ppe->segregation solid_waste Solid Waste Collection segregation->solid_waste liquid_waste Liquid Waste Collection segregation->liquid_waste contaminated_items Contaminated Labware Collection segregation->contaminated_items container Step 3: Container Labeling solid_waste->container liquid_waste->container contaminated_items->container storage Step 4: Temporary Storage container->storage disposal Step 5: Professional Disposal storage->disposal end End: Waste Manifest Received disposal->end

Disposal workflow for this compound.

Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the collection and preparation of this compound waste for disposal.

Waste Segregation and Collection:

Proper segregation of chemical waste is crucial to prevent unintended and potentially hazardous reactions.[2]

  • Solid Waste:

    • Carefully transfer any solid this compound waste into a designated, clearly labeled, and sealable hazardous waste container.[2]

    • The container should be constructed of a material compatible with the chemical.[2]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container.[2]

    • The container must be compatible with the solvent used in the solution.[2]

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with this compound should be collected in a separate, sealed bag or container.[2]

    • This container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[2]

Container Labeling and Storage:

Accurate and clear labeling is a critical step in the waste management process.

  • Label the primary hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and a list of all components of the solution with their approximate percentages.[2]

  • Ensure the container has a secure, tight-fitting lid.[1]

  • Store the sealed and labeled waste container in a designated, secure waste accumulation area. This area should be away from incompatible materials.

  • The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[2]

Final Disposal:

The ultimate disposal of this compound must be handled by licensed professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2]

  • Provide them with a complete inventory of the waste you have collected.[2]

  • The recommended method of disposal for quinoline and its derivatives is controlled incineration.[3][4]

In the event of a spill, evacuate the area and remove all sources of ignition. Use an inert absorbent material to contain the spill and collect it in a suitable, closed container for disposal.[5] Do not allow the chemical to enter drains or waterways.[5] Following containment, the contaminated area should be cleaned with a suitable solvent, and all cleaning materials should also be collected as hazardous waste. Always refer to your institution's specific waste management policies and consult with your EHS department for any additional requirements.[2]

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 2,4,6-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 2,4,6-Trimethylquinoline. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data for the compound and its structural analogs.

Body Part PPE Specification Rationale
Eyes/Face Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Skin (Hands) Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1]Provides a barrier against skin irritation and potential absorption. Thicker, more resistant gloves are recommended for extended contact.
Skin (Body) Laboratory coat or a chemical-resistant apron.[2]Protects personal clothing from contamination.
Respiratory NIOSH-approved respirator with organic vapor cartridges, especially if heating or generating aerosols.[1][2]Prevents inhalation of potentially harmful vapors or dust.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Ensure that a safety shower and eye wash station are readily accessible.[1]

    • Assemble all necessary equipment and reagents before commencing work.

    • Clearly label all containers with the chemical name and any associated hazards.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[2]

    • When transferring the chemical, use a scoop or spatula to prevent the generation of dust.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly clean the work area and decontaminate any equipment that came into contact with the chemical.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

    • Remove and properly dispose of contaminated PPE.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.[3]

    • The container should be clearly marked as "Hazardous Waste" with the full chemical name.[3]

    • It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Never dispose of this chemical down the drain or in regular trash.[3]

  • Contaminated Materials:

    • Disposable items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be collected in a sealed bag labeled as "Hazardous Waste - Contaminated PPE".

    • Non-disposable items, like lab coats, should be decontaminated if possible or disposed of as hazardous waste.

  • Spill Management:

    • In case of a spill, evacuate the area and remove all sources of ignition.[4]

    • Use an absorbent material like sand or vermiculite (B1170534) to contain the spill.[2]

    • Collect the spilled material and absorbent into a labeled, sealable container for disposal.[2][4]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[3][4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_setup Assemble Equipment prep_hood->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_close Keep Container Closed handle_use->handle_close disp_chem Collect Chemical Waste handle_use->disp_chem post_clean Clean Work Area handle_close->post_clean post_wash Wash Hands post_clean->post_wash post_ppe Doff & Dispose of PPE post_wash->post_ppe disp_cont Collect Contaminated Materials post_ppe->disp_cont disp_label Label Waste Containers disp_chem->disp_label disp_cont->disp_label disp_store Store in Designated Area disp_label->disp_store

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4,6-Trimethylquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.